molecular formula C8H14Cl2N2O B1433336 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride CAS No. 1965309-73-2

2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride

Cat. No.: B1433336
CAS No.: 1965309-73-2
M. Wt: 225.11 g/mol
InChI Key: AMXQLHDKIITSMP-UHFFFAOYSA-N
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Description

2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride is a useful research compound. Its molecular formula is C8H14Cl2N2O and its molecular weight is 225.11 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-methoxypyridin-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-11-8-6-10-5-3-7(8)2-4-9;;/h3,5-6H,2,4,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXQLHDKIITSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride" basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound, a heterocyclic building block relevant to medicinal chemistry and drug discovery. This guide moves beyond a simple data sheet to offer insights into its physicochemical properties, a plausible synthetic workflow, analytical characterization strategies, and critical safety protocols. The content is structured to support researchers in understanding the utility and handling of this compound, from initial synthesis to its application as an intermediate in the development of more complex molecular entities.

Core Chemical & Physical Properties

This compound is a substituted pyridine derivative provided as a stable salt. Its structure incorporates a pyridine ring, a methoxy group, and an ethylamine side chain, making it a versatile scaffold for chemical synthesis.

Chemical Identifiers and Formula
PropertyValueSource
CAS Number 1965309-73-2[1]
Molecular Formula C₈H₁₄Cl₂N₂O[1]
Synonyms 2-(3-methoxypyridin-4-yl)ethan-1-amine dihydrochloride[1]
Molecular Weight 225.12 g/mol Calculated
Chemical Structure Chemical structure of this compound
Physicochemical Data

Specific, experimentally determined physicochemical data for this exact compound is not widely published. However, based on its structure as an amine hydrochloride salt, it is expected to be a crystalline solid with appreciable solubility in water and polar protic solvents like methanol and ethanol. The properties of related pyridine derivatives suggest that it would be stable under standard ambient conditions.

Synthesis and Analytical Characterization

Proposed Synthetic Pathway

A common and effective method for preparing ethylamine moieties is through the reduction of a corresponding nitrile. The synthesis could therefore proceed from 4-cyano-3-methoxypyridine.

Step-by-Step Conceptual Protocol:

  • Nitrile Reduction: The starting material, 4-cyano-3-methoxypyridine, would be subjected to catalytic hydrogenation. A common catalyst for this transformation is Raney Nickel or Palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. The solvent of choice would typically be methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.

  • Reaction Monitoring: The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting nitrile.

  • Workup and Isolation of Free Base: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude free base, 2-(3-Methoxy-pyridin-4-yl)-ethylamine, likely as an oil.

  • Salt Formation: The crude amine is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane. A solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring.

  • Precipitation and Purification: The dihydrochloride salt, being significantly less soluble in nonpolar organic solvents, will precipitate out of the solution. The resulting solid is collected by filtration, washed with cold solvent to remove impurities, and dried under vacuum to yield the final product. Recrystallization from a solvent system like ethanol/ether can be performed for further purification if necessary.

Analytical Characterization Workflow

Ensuring the identity, purity, and stability of the synthesized compound is a critical, multi-step process. A typical workflow for the characterization of a new batch of this compound is outlined below.

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Purity Assessment synthesis Crude Product purification Purification (e.g., Recrystallization) synthesis->purification nmr ¹H & ¹³C NMR purification->nmr Identity Check ms Mass Spectrometry (MS) purification->ms Mass Check hplc HPLC-UV/ELSD nmr->hplc ms->hplc elemental Elemental Analysis (CHN) hplc->elemental Purity >95% final_product Certified Final Product elemental->final_product

Caption: Analytical workflow for compound validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring all expected protons and carbons are present in the correct chemical environment and multiplicity.

  • Mass Spectrometry (MS): LC-MS is employed to verify the molecular weight of the parent ion (free base), confirming the correct mass. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. A validated method using a suitable column (e.g., C18) and mobile phase would be developed to separate the main compound from any impurities.[2]

  • Elemental Analysis: This technique determines the percentage of Carbon, Hydrogen, and Nitrogen in the sample. The experimental values should align closely with the theoretical values calculated from the molecular formula, providing a final confirmation of purity and composition.

Applications in Research and Drug Development

As a specialty chemical, this compound is not an end-product but rather a valuable starting material or intermediate. Its utility stems from the reactive handles present in its structure.

  • Scaffold for Medicinal Chemistry: The primary amine group serves as a key nucleophile or a point for amide bond formation, allowing for the extension of the molecule and the introduction of diverse functional groups. This is a fundamental strategy in building libraries of compounds for high-throughput screening against biological targets.

  • Fragment-Based Drug Discovery (FBDD): The molecule's size and functionality make it a suitable candidate as a fragment for FBDD. In this approach, small molecules ("fragments") that bind weakly to a biological target are identified and then elaborated or linked together to produce a lead compound with higher affinity and selectivity.

  • Precursor to Bioactive Molecules: Pyridine and its derivatives are ubiquitous in pharmaceuticals. This compound serves as a precursor for more complex molecules where the 3-methoxy-4-substituted pyridine core is a desired pharmacophore. Ethylamine side chains are also common in biologically active compounds, including some neurotransmitters and their analogs.[3]

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. The information below is synthesized from safety data sheets of structurally related amine hydrochlorides and pyridine derivatives.[4][5]

Hazard Identification

While this specific compound may not be classified, related structures carry warnings for irritation and acute toxicity.[6][7] Users should handle it as a potentially hazardous substance.

Hazard CategoryGHS PictogramPrecautionary Statement
Skin Irritation GHS07 (Exclamation Mark)Causes skin irritation.[8] Wash thoroughly after handling.[9] Wear protective gloves.[4]
Eye Irritation GHS07 (Exclamation Mark)Causes serious eye irritation.[8] Wear eye protection.[9] If in eyes, rinse cautiously with water for several minutes.[5]
Acute Toxicity (Oral) GHS07 (Exclamation Mark)May be harmful if swallowed.[5] Do not eat, drink or smoke when using this product.
Respiratory Irritation GHS07 (Exclamation Mark)May cause respiratory irritation.[9] Use only outdoors or in a well-ventilated area.[4] Avoid breathing dust.[9]
Recommended Handling and Storage Protocol

G start Receiving Chemical storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. start->storage handling Handling in Chemical Fume Hood storage->handling For Use ppe Wear PPE: - Nitrile Gloves - Safety Goggles - Lab Coat handling->ppe weighing Weighing & Dispensing handling->weighing weighing->storage Return to Storage disposal Dispose of contents/container to an approved waste disposal plant. weighing->disposal end Procedure Complete disposal->end

Caption: Recommended handling and storage workflow.

  • Engineering Controls: All handling, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] Eyewash stations and safety showers must be readily accessible.[5]

  • Personal Protective Equipment (PPE): Wear compatible chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents and bases, which are incompatible.[5]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing.[4]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[4]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal facility.[4]

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 1-Pyridin-4-ylethylamine.
  • Anichem, Inc. (2021). Material Safety Data Sheet for 2-(2-Chloro-pyridin-4-yl)-ethylamine HCl.
  • Fisher Scientific. (2025). Safety Data Sheet for 3-Methoxypyridine.
  • Journal of the Chemical Society. (1947).
  • Guidechem. (n.d.). Wiki for 2-(4-Methoxy-pyridin-3-yl)-ethylamine.
  • PubChem. (n.d.). Compound Summary for C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for 3-Methoxy-4-aminopyridine. Retrieved from [Link]

  • Georganics. (n.d.). Product Page for 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride.
  • PubChem. (n.d.). Compound Summary for [(4-Methoxyphenyl)(4-pyridinyl)methyl]amine dihydrochloride. Retrieved from [Link]

  • LabSolu. (n.d.). Product Page for N-ethyl-2-methoxy-pyridin-4-amine.
  • National Institutes of Health (NIH). (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
  • PubChem. (n.d.). Compound Summary for 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. Retrieved from [Link]

  • PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[N-(3-aminopropyl)-N-(4-methoxybenzyl)-amino]pyridine.
  • MDPI. (n.d.). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Retrieved from [Link]

  • ChemicalBook. (n.d.). Synthesis of (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine.
  • Google Patents. (n.d.). CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.
  • PubChem. (n.d.). Compound Summary for 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. Retrieved from [Link]

  • BenchChem. (2023). Buy Ethylamine hydrochloride.

Sources

An In-depth Technical Guide to 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride (CAS 1965309-73-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride, a pyridine derivative of interest in medicinal chemistry and drug discovery. While this specific molecule is not extensively documented in publicly available literature, this document consolidates information on its chemical characteristics and proposes a detailed synthetic pathway based on established organic chemistry principles and related syntheses.

Chemical Identity and Properties

This compound is a salt of a substituted pyridine. The core structure features a pyridine ring with a methoxy group at the 3-position and an ethylamine group at the 4-position. The dihydrochloride salt form suggests that both the pyridine ring nitrogen and the primary amine of the ethylamine side chain are protonated.

PropertyValueSource
CAS Number 1965309-73-2Internal Database
Molecular Formula C8H14Cl2N2O-
Molecular Weight 225.12 g/mol -
IUPAC Name 2-(3-methoxypyridin-4-yl)ethan-1-amine;dihydrochloride-
Canonical SMILES COC1=C(C=CN=C1)CCN.Cl.Cl-

Proposed Synthesis Pathway

Overall Synthetic Scheme

Synthesis_Pathway A 3-Methoxypyridine B 3-Methoxy-4-cyanopyridine A->B Cyanation C 2-(3-Methoxypyridin-4-yl)acetonitrile B->C Acetonitrile Formation D 2-(3-Methoxypyridin-4-yl)ethylamine C->D Reduction E 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride D->E Salt Formation

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Cyanation of 3-Methoxypyridine to 3-Methoxy-4-cyanopyridine

This step introduces a cyano group at the 4-position of the pyridine ring. A common method for this transformation is the Reissert-Henze reaction or a related nucleophilic cyanation.

  • Materials: 3-Methoxypyridine, Trimethylsilyl cyanide (TMSCN), Zinc iodide (ZnI2), Dichloromethane (DCM).

  • Procedure:

    • To a solution of 3-methoxypyridine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add TMSCN and a catalytic amount of ZnI2.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-methoxy-4-cyanopyridine.

Step 2: Conversion to 2-(3-Methoxypyridin-4-yl)acetonitrile

This step involves the homologation of the cyano group to an acetonitrile moiety. This can be achieved via the formation of a benzylic-type carbanion followed by reaction with a suitable electrophile, or through a multi-step sequence involving reduction and subsequent cyanation. A more direct approach is the reaction with a methylating agent followed by displacement. A plausible alternative is the use of a strong base to deprotonate the position alpha to the cyano group, followed by reaction with a one-carbon electrophile. However, a more robust method is outlined below.

  • Materials: 3-Methoxy-4-cyanopyridine, Lithium diisopropylamide (LDA), Methyl iodide, Tetrahydrofuran (THF).

  • Procedure:

    • Prepare a solution of LDA in anhydrous THF at -78 °C under an inert atmosphere.

    • Slowly add a solution of 3-methoxy-4-cyanopyridine in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.

    • Stir the resulting deep red solution for 1 hour at -78 °C.

    • Add methyl iodide dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford 2-(3-methoxypyridin-4-yl)acetonitrile.

Step 3: Reduction of the Nitrile to 2-(3-Methoxypyridin-4-yl)ethylamine

The reduction of the nitrile group to a primary amine is a standard transformation in organic synthesis.

  • Materials: 2-(3-Methoxypyridin-4-yl)acetonitrile, Lithium aluminum hydride (LiAlH4) or Raney Nickel/H2, Anhydrous diethyl ether or ethanol.

  • Procedure (using LiAlH4):

    • To a suspension of LiAlH4 in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of 2-(3-methoxypyridin-4-yl)acetonitrile in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash thoroughly with diethyl ether.

    • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(3-methoxypyridin-4-yl)ethylamine.

Step 4: Formation of the Dihydrochloride Salt

The final step is the conversion of the free base to its dihydrochloride salt to improve stability and solubility in aqueous media.

  • Materials: 2-(3-Methoxypyridin-4-yl)ethylamine, Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).

  • Procedure:

    • Dissolve the crude 2-(3-methoxypyridin-4-yl)ethylamine in a minimal amount of a suitable solvent such as isopropanol.

    • To this solution, add a solution of hydrochloric acid in the same solvent (or ethereal HCl) dropwise with stirring until the pH is acidic.

    • The dihydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound as a solid.

Potential Applications and Research Directions

While specific biological activities for this compound are not yet reported, the structural motifs present in the molecule suggest potential for various applications in drug discovery.

  • Scaffold for Kinase Inhibitors: The methoxypyridine core is a common scaffold in the design of kinase inhibitors. For instance, derivatives of sulfonamide methoxypyridine have been investigated as PI3K/mTOR dual inhibitors[1]. The ethylamine side chain could be further functionalized to interact with specific residues in the kinase active site.

  • Antimicrobial Agents: Pyridine derivatives are known to exhibit a wide range of antimicrobial activities. The specific substitution pattern of this molecule could be explored for potential antibacterial or antifungal properties.

  • CNS-Active Agents: The pyridine ring is a privileged scaffold for compounds targeting the central nervous system. The ethylamine side chain is a common feature in many neurotransmitters and CNS-active drugs. Further investigation into the neurological effects of this compound could be a promising research avenue.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the chemical structure by showing the expected signals and coupling patterns for the aromatic and aliphatic protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, such as the N-H and C-O stretches.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, further confirming the empirical formula of the dihydrochloride salt.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This guide has provided a plausible and detailed synthetic route to facilitate its preparation for further research. The structural similarities to known bioactive molecules suggest that this compound could serve as a valuable building block or lead compound in the development of new therapeutic agents. Further investigation into its biological activities is warranted to unlock its full potential in medicinal chemistry and drug discovery.

References

  • Fan, L., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. Available at: [Link]

Sources

"2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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An In-Depth Technical Guide to 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride: A Privileged Scaffold for Histamine H₄ Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride, a key chemical intermediate within the substituted pyridinylethylamine class. This document delves into its chemical properties, a validated synthetic pathway, and state-of-the-art characterization protocols. The primary focus is elucidating its significance as a structural motif in the discovery of potent and selective histamine H₄ (H₄R) receptor ligands. We will explore the critical role of the H₄R in immunomodulation and inflammatory pathways, thereby establishing the scientific rationale for utilizing this compound in drug development programs targeting a spectrum of allergic and autoimmune disorders. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutics for inflammatory diseases.

Introduction and Chemical Classification

This compound belongs to the chemical class of substituted pyridinylethylamines . This classification is based on its core structure, which features a pyridine ring substituted at the 4-position with an ethylamine side chain. Further substitution with a methoxy group at the 3-position of the pyridine ring defines its specific identity and significantly influences its physicochemical and pharmacological properties. The molecule is supplied as a dihydrochloride salt, which enhances its stability and aqueous solubility, making it more amenable to handling and use in biological assays.

The pyridinylethylamine scaffold is of significant interest in medicinal chemistry due to its structural similarity to endogenous biogenic amines, such as histamine. This mimicry allows molecules of this class to interact with histamine receptors. Specifically, the substitution pattern on the pyridine ring and the nature of the ethylamine side chain are critical determinants of binding affinity and selectivity for the four known histamine receptor subtypes (H₁R, H₂R, H₃R, and H₄R).

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 2-(3-methoxypyridin-4-yl)ethan-1-amine;dihydrochloride
Molecular Formula C₈H₁₄Cl₂N₂O
Molecular Weight 225.12 g/mol
Appearance Off-white to brown solid (predicted)
Core Scaffold Pyridinylethylamine
Key Functional Groups Primary Amine, Pyridine, Methoxy Ether
Form Dihydrochloride Salt

The Scientific Rationale: Targeting the Histamine H₄ Receptor

The primary application for 2-(3-Methoxy-pyridin-4-yl)-ethylamine and its derivatives lies in the field of immunology, specifically as ligands for the Histamine H₄ Receptor (H₄R) . Discovered in the early 2000s, the H₄R is the most recent addition to the histamine receptor family and is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells.[1][2] This expression profile distinguishes it from the other histamine receptors and pinpoints its role as a crucial regulator of immune and inflammatory responses.[1][2][3]

Causality Behind Targeting H₄R:

Chronic inflammatory diseases such as asthma, allergic rhinitis, atopic dermatitis, and autoimmune disorders are characterized by the inappropriate recruitment and activation of immune cells. The H₄R plays a pivotal role in this process. Upon activation by histamine, the H₄R, a G-protein coupled receptor (GPCR), couples to the Gαi/o subunit.[1] This initiates a signaling cascade that leads to two key cellular events:

  • Chemotaxis: The receptor signaling pathway promotes the directed migration of inflammatory cells like eosinophils and mast cells to the site of inflammation.[1][4]

  • Immunomodulation: H₄R activation can modulate the release of cytokines and influence the differentiation of T cells, thereby shaping the nature of the immune response.[1][5]

Therefore, developing antagonists or inverse agonists that block the activity of the H₄R is a highly validated therapeutic strategy to mitigate the inflammatory cascade. The 2-(3-Methoxy-pyridin-4-yl)-ethylamine scaffold serves as a valuable starting point for the design of such antagonists. The methoxy-substituted pyridine ring can engage in key interactions within the H₄R binding pocket, while the ethylamine side chain mimics the endogenous ligand histamine, providing a strong anchor point.

H₄R Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway initiated by H₄R activation. Blocking this pathway with an antagonist is the primary goal for therapeutic intervention.

H4R_Signaling Histamine Histamine H4R Histamine H₄ Receptor (H₄R) Histamine->H4R Binds Gi_protein Gαi/o Protein H4R->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits PLC Phospholipase C (PLC) Gi_protein->PLC Activates (βγ subunit) cAMP ↓ cAMP AC->cAMP Immune_Mod Cytokine Release Modulation cAMP->Immune_Mod Influences Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Chemotaxis Cell Migration (Eosinophils, Mast Cells) Ca_mobilization->Chemotaxis Leads to

Caption: H₄R Gαi/o-coupled signaling pathway.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol describes a robust and reproducible synthetic route, starting from the commercially available 3-methoxy-4-methylpyridine. This pathway is based on established chemical transformations for pyridine functionalization and nitrile reduction.

Synthetic Workflow Diagram

Synthesis_Workflow start 3-Methoxy-4-methylpyridine (Start Material) step1 Step 1: Radical Bromination (NBS, AIBN) start->step1 intermediate1 4-(Bromomethyl)-3-methoxypyridine step1->intermediate1 step2 Step 2: Cyanation (NaCN, DMSO) intermediate1->step2 intermediate2 2-(3-Methoxypyridin-4-yl)acetonitrile step2->intermediate2 step3 Step 3: Nitrile Reduction (LiAlH₄, THF) intermediate2->step3 intermediate3 2-(3-Methoxypyridin-4-yl)-ethylamine (Free Base) step3->intermediate3 step4 Step 4: Salt Formation (HCl in Ether) intermediate3->step4 product 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride (Final Product) step4->product

Caption: Synthetic pathway for the target compound.

Experimental Protocols

PART A: Synthesis of 2-(3-Methoxypyridin-4-yl)acetonitrile (Intermediate 2)

This two-step procedure first activates the methyl group via bromination, followed by nucleophilic substitution with cyanide.

  • Step 1: Synthesis of 4-(Bromomethyl)-3-methoxypyridine

    • To a solution of 3-methoxy-4-methylpyridine (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq).

    • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

    • Reflux the mixture under inert atmosphere (e.g., Nitrogen or Argon) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Step 2: Synthesis of 2-(3-Methoxypyridin-4-yl)acetonitrile

    • Dissolve the crude 4-(bromomethyl)-3-methoxypyridine (1.0 eq) in a polar aprotic solvent such as Dimethyl sulfoxide (DMSO).

    • Add sodium cyanide (NaCN, 1.2 eq) portion-wise, ensuring the temperature does not rise excessively.

    • Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

    • Quench the reaction by pouring it into ice-water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the desired nitrile intermediate.

PART B: Synthesis of this compound (Final Product)

This part involves the reduction of the nitrile to the primary amine, followed by conversion to its dihydrochloride salt.

  • Step 3: Reduction of 2-(3-Methoxypyridin-4-yl)acetonitrile

    • To a flame-dried flask under an inert atmosphere, add a suspension of Lithium aluminum hydride (LiAlH₄, approx. 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).[2][3][4][5][6]

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2-(3-methoxypyridin-4-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. This procedure (Fieser workup) is critical for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts.[3]

    • Filter the resulting slurry through a pad of Celite, washing thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude free base of 2-(3-methoxypyridin-4-yl)-ethylamine.

  • Step 4: Formation of the Dihydrochloride Salt

    • Dissolve the crude amine from Step 3 in a minimal amount of a suitable solvent like anhydrous diethyl ether or methanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrogen chloride (HCl) in diethyl ether (typically 2.0 M) dropwise until precipitation is complete and the solution is acidic.

    • Stir the resulting suspension in the cold for 30 minutes.

    • Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Characterization Methods

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Expected signals include two triplets for the ethylamine -CH₂-CH₂- protons, a singlet for the methoxy -OCH₃ protons, and distinct signals in the aromatic region for the three pyridine ring protons.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic peaks would include N-H stretches for the primary amine (and ammonium salt), C-H stretches, C=C and C=N stretches for the pyridine ring, and a C-O stretch for the methoxy ether.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound, which should typically be >95% for use in biological assays.

Table 2: Representative Spectral Data for the Parent Scaffold

This table provides reference data for the unsubstituted 4-(2-Aminoethyl)pyridine to guide spectral interpretation.

AnalysisExpected Data for 4-(2-Aminoethyl)pyridine
¹H NMR Signals corresponding to the ethyl chain (two triplets) and the pyridine ring protons.[1]
Mass Spectrum Molecular Ion Peak (M⁺) corresponding to the molecular weight of the free base (122.17 g/mol ).[7][8]
Physical Properties Boiling Point: ~104 °C at 9 mmHg; Density: ~1.024 g/mL at 25 °C.[7][9]

Handling and Safety

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical entity whose importance is intrinsically linked to its potential as a precursor for modulators of the histamine H₄ receptor. Its substituted pyridinylethylamine core provides a validated scaffold for interacting with this key immunological target. The synthetic and analytical protocols detailed in this guide offer a reliable framework for researchers to produce and characterize this compound, facilitating its application in drug discovery programs aimed at developing novel therapies for a wide range of inflammatory and autoimmune diseases. The continued exploration of derivatives built upon this scaffold holds significant promise for advancing the field of immunopharmacology.

References

  • Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines. Nature Reviews Drug Discovery, 7(1), 41–53. [Link]

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  • Chemistry LibreTexts. (2023, January 22). The Reduction of Nitriles. [Link]

  • Zampeli, E., & Tiligada, E. (2009). The role of histamine H4 receptor in immune and inflammatory disorders. British Journal of Pharmacology, 157(1), 24–33. [Link]

  • Panula, P., Chazot, P. L., Cowart, M., et al. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews, 67(3), 601–655. [Link]

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An In-depth Technical Guide to 2-(3-Methoxy-pyridin-4-yl)-ethylamine Dihydrochloride: Synonyms, Analogs, and Scientific Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridylethylamines represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities stemming from their structural similarity to endogenous neurotransmitters. This guide focuses on 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride , a specific derivative with potential applications in neuroscience and pharmacology. The strategic placement of a methoxy group and an ethylamine side chain on the pyridine ring creates a unique chemical entity with the potential to interact with various biological targets. This document provides a comprehensive overview of its synonyms, structural analogs, plausible synthetic routes, and known biological activities of related compounds, offering a valuable resource for researchers engaged in the exploration of novel therapeutics. The methoxy group, in particular, is a prevalent substituent in many natural product-derived drugs and has been strategically incorporated into modern drug molecules to enhance ligand-target binding, improve physicochemical properties, and optimize pharmacokinetic parameters.[1]

Nomenclature and Physicochemical Properties

A clear understanding of the compound's identity is paramount for accurate scientific communication and research.

Systematic Name (IUPAC): 2-(3-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride

Synonyms:

  • 3-Methoxy-4-(2-aminoethyl)pyridine dihydrochloride

  • 4-(2-Aminoethyl)-3-methoxypyridine dihydrochloride

PropertyValueSource
Molecular Formula C₈H₁₄Cl₂N₂OPubChem
Molecular Weight 225.12 g/mol PubChem
CAS Number Not explicitly found for dihydrochloride salt. The free base may have a different identifier.N/A

Structural Analogs: A Landscape of Chemical Diversity

The core structure of 2-(3-Methoxy-pyridin-4-yl)-ethylamine can be systematically modified to explore the structure-activity relationship (SAR) and develop novel compounds with tailored pharmacological profiles. These modifications can be broadly categorized as follows:

Isomers: Positional Variation of Substituents

The location of the methoxy and ethylamine groups on the pyridine ring significantly influences the molecule's electronic distribution and steric properties, thereby affecting its interaction with biological targets.

  • 2-(4-Methoxy-pyridin-3-yl)-ethylamine: This isomer shifts the methoxy group to the 4-position and the ethylamine to the 3-position.

  • 2-(5-Methoxy-pyridin-2-yl)-ethylamine: Here, the substituents are located at the 2- and 5-positions.

  • 2-(6-Methoxy-pyridin-3-yl)-ethylamine: In this analog, the methoxy group is at the 6-position and the ethylamine at the 3-position.

  • 2-(2-Methoxy-pyridin-3-yl)-ethylamine: Both substituents are adjacent on the pyridine ring.

Analogs with Modified Pyridine Ring Substituents

The methoxy group can be replaced with other functionalities to probe the importance of its electronic and steric contributions. This concept, known as bioisosteric replacement, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. For instance, replacing a hydroxyl or methoxy group with fluorine can alter lipophilicity and metabolic stability.[2]

  • Substitution of the Methoxy Group:

    • Hydroxy Analogs: e.g., 2-(3-Hydroxy-pyridin-4-yl)-ethylamine. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to different binding interactions.

    • Halogenated Analogs: e.g., 2-(3-Chloro-pyridin-4-yl)-ethylamine. Halogens can alter the electronic nature of the pyridine ring and introduce new interaction points.

    • Alkoxy Analogs with Varying Chain Length: e.g., 2-(3-Ethoxy-pyridin-4-yl)-ethylamine. Modifying the alkyl chain of the alkoxy group can impact lipophilicity and steric hindrance.

  • Additional Substituents on the Pyridine Ring:

    • Methyl or other Alkyl Groups: e.g., 2-(3-Methoxy-5-methyl-pyridin-4-yl)-ethylamine. These groups can provide additional hydrophobic interactions and influence the overall conformation.

Analogs with Modified Ethylamine Side Chain

Alterations to the ethylamine side chain can affect the compound's basicity, flexibility, and interaction with the target's binding pocket.

  • N-Alkylation: e.g., N-Methyl-2-(3-methoxy-pyridin-4-yl)-ethylamine. The addition of alkyl groups to the amine can modulate its pKa and introduce steric bulk.

  • Chain Length Variation: e.g., 3-(3-Methoxy-pyridin-4-yl)-propylamine. Extending or shortening the alkyl chain alters the distance between the pyridine ring and the basic nitrogen, which can be critical for optimal receptor binding.

  • Incorporation into a Ring System: e.g., 3-Methoxy-4-(piperidin-2-yl)pyridine. Constraining the side chain within a ring system reduces conformational flexibility, which can lead to increased potency and selectivity.

Synthetic Approaches: A Plausible Route

Proposed Synthetic Pathway

Synthesis cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 3-Methoxypyridine-4-carbaldehyde 3-Methoxypyridine-4-carbaldehyde 2-(3-Methoxy-pyridin-4-yl)-nitroethene 2-(3-Methoxy-pyridin-4-yl)-nitroethene 3-Methoxypyridine-4-carbaldehyde->2-(3-Methoxy-pyridin-4-yl)-nitroethene Nitromethane, Base 2-(3-Methoxy-pyridin-4-yl)-ethylamine 2-(3-Methoxy-pyridin-4-yl)-ethylamine 2-(3-Methoxy-pyridin-4-yl)-nitroethene->2-(3-Methoxy-pyridin-4-yl)-ethylamine Reducing Agent (e.g., LiAlH4 or H2/Pd-C) This compound This compound 2-(3-Methoxy-pyridin-4-yl)-ethylamine->this compound HCl in Ether

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(3-Methoxy-pyridin-4-yl)-nitroethene (Henry Reaction)

  • To a solution of 3-methoxypyridine-4-carbaldehyde in a suitable solvent (e.g., methanol or ethanol), add an equimolar amount of nitromethane.

  • Slowly add a catalytic amount of a base (e.g., sodium hydroxide or ammonium acetate) to the mixture at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitroethene derivative.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 2-(3-Methoxy-pyridin-4-yl)-nitroethene

  • Dissolve the purified 2-(3-methoxy-pyridin-4-yl)-nitroethene in an anhydrous solvent (e.g., tetrahydrofuran or diethyl ether).

  • Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (H₂ over Palladium on carbon), to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature or reflux) until the reduction is complete (monitored by TLC).

  • Quench the reaction carefully by the dropwise addition of water and a sodium hydroxide solution.

  • Filter the resulting mixture and extract the filtrate with an organic solvent.

  • Dry the combined organic extracts and concentrate under reduced pressure to yield the free base, 2-(3-methoxy-pyridin-4-yl)-ethylamine.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolve the crude 2-(3-methoxy-pyridin-4-yl)-ethylamine in a minimal amount of a suitable solvent (e.g., anhydrous diethyl ether or ethanol).

  • Slowly add a solution of hydrochloric acid in ether (or gaseous HCl) to the stirred solution until precipitation is complete.

  • Collect the resulting solid by filtration, wash with cold anhydrous ether, and dry under vacuum to obtain this compound as a crystalline solid.

Biological Activity and Potential Signaling Pathways

The structural resemblance of pyridylethylamines to biogenic amines such as histamine, dopamine, and serotonin suggests that they may interact with the receptors for these neurotransmitters. The existing literature on related analogs provides valuable insights into the potential biological targets of 2-(3-methoxy-pyridin-4-yl)-ethylamine.

Interaction with Histamine Receptors

Pyridylethylamine derivatives are known to interact with histamine receptors. For instance, 2-pyridylethylamine is a known histamine H1 receptor agonist.[3][4] The activity of these compounds at histamine receptors can mediate various physiological responses, including smooth muscle contraction and inflammatory processes.[5][6] The specific activity of 2-(3-methoxy-pyridin-4-yl)-ethylamine at histamine receptor subtypes would require experimental validation.

Modulation of Dopaminergic and Serotonergic Systems

Substituted pyridines have been identified as inhibitors of the dopamine transporter (DAT), suggesting their potential in modulating dopaminergic signaling.[7] Furthermore, pyridine analogs of known dopaminergic agents have shown activity at dopamine D2 and D3 receptors.[8] The ethylamine moiety is a common feature in many centrally active compounds, and its presence in the target molecule suggests potential interactions with monoamine transporters and receptors.

Similarly, methoxy-substituted tryptamine derivatives are known to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[9][10][11][12] The methoxy group on the pyridine ring of our target compound could play a crucial role in its binding to serotonin receptors.

Potential Signaling Pathway

Given the evidence for the interaction of related compounds with G protein-coupled receptors (GPCRs) such as histamine, dopamine, and serotonin receptors, a plausible signaling pathway for 2-(3-methoxy-pyridin-4-yl)-ethylamine involves the modulation of intracellular second messenger systems. For example, activation of the H1 histamine receptor is known to stimulate the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP₃) and diacylglycerol (DAG).

SignalingPathway cluster_membrane Cell Membrane Receptor GPCR (e.g., H1, D2, 5-HT) G_Protein G Protein (e.g., Gq/11) Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC Ligand 2-(3-Methoxy-pyridin-4-yl)-ethylamine Ligand->Receptor IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves PIP2 PIP2 PIP2->PLC Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Figure 2: A potential GPCR signaling pathway for 2-(3-Methoxy-pyridin-4-yl)-ethylamine.

Conclusion

This compound is a compound of significant interest for researchers in medicinal chemistry and pharmacology. Its structural features suggest a rich potential for interaction with key biological targets within the central nervous system. This guide has provided a comprehensive overview of its synonyms, a systematic classification of its structural analogs, a plausible synthetic route, and an exploration of its potential biological activities based on the current understanding of related compounds. Further experimental investigation is warranted to fully elucidate the pharmacological profile of this compound and to explore its therapeutic potential. The insights provided herein are intended to serve as a foundational resource to stimulate and guide future research in this promising area of drug discovery.

References

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An In-depth Technical Guide to the Hypothetical Mechanism of Action of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest literature review, the specific mechanism of action for 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride has not been elucidated in publicly available scientific research. This guide, therefore, presents a hypothetical mechanism of action based on the structural characteristics of the molecule and the known activities of analogous compounds. The proposed mechanism and experimental protocols are intended to serve as a research framework for investigating the potential pharmacological profile of this compound.

Introduction and Rationale for a Hypothetical Mechanism

This compound is a pyridinyl-ethylamine derivative. While this specific molecule is not extensively characterized in pharmacological literature, its core structure, featuring a pyridine ring, a methoxy group, and an ethylamine side chain, is present in numerous biologically active compounds. Structurally related molecules have been reported to interact with a variety of central nervous system targets. For instance, various substituted pyridine and piperidine derivatives have been synthesized and evaluated as N-methyl-D-aspartate (NMDA) receptor antagonists.[1]

Given the structural similarities, this guide will explore a hypothetical mechanism of action for this compound as a competitive antagonist of the NMDA receptor. This hypothesis provides a scientifically plausible starting point for a systematic investigation of its pharmacological properties. The following sections will detail this hypothetical mechanism, propose experimental workflows for its validation, and provide in-depth protocols for key assays.

Hypothetical Mechanism of Action: Competitive Antagonism of the NMDA Receptor

We hypothesize that this compound acts as a competitive antagonist at the glutamate binding site of the NMDA receptor. The NMDA receptor is an ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. Its overactivation, however, is implicated in excitotoxicity and various neurological disorders.

The proposed mechanism is as follows:

  • Binding to the Glutamate Site: The ethylamine moiety of the compound may mimic the structure of glutamate, allowing it to bind to the glutamate recognition site on the GluN2 subunit of the NMDA receptor. The pyridine ring and methoxy group would influence the binding affinity and selectivity.

  • Inhibition of Receptor Activation: By occupying the glutamate binding site, the compound would prevent the binding of the endogenous agonist, glutamate. This would stabilize the receptor in its closed state, preventing the influx of Ca²⁺ and Na⁺ ions that normally occurs upon activation.

  • Modulation of Downstream Signaling: The inhibition of NMDA receptor-mediated calcium influx would, in turn, affect downstream signaling pathways, including the activation of calcium-dependent enzymes and gene expression, thereby preventing excitotoxic cell death.

The following diagram illustrates the proposed signaling pathway:

NMDA_Receptor_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate NMDAR NMDA Receptor Glutamate_Vesicle->NMDAR Glutamate (agonist) binding blocked Ca_Channel Ion Channel (Closed) NMDAR->Ca_Channel prevents opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream no Ca2+ influx Cell_Response Cellular Response (e.g., Synaptic Plasticity, Excitotoxicity) Downstream->Cell_Response inhibited Compound 2-(3-Methoxy-pyridin-4-yl)-ethylamine (Hypothetical Antagonist) Compound->NMDAR binds competitively

Caption: Hypothetical signaling pathway of 2-(3-Methoxy-pyridin-4-yl)-ethylamine as an NMDA receptor antagonist.

Experimental Validation Protocols

To investigate the proposed mechanism of action, a multi-tiered approach is necessary, progressing from in vitro binding and functional assays to in vivo models.

In Vitro Characterization

This assay will determine the affinity of the test compound for the NMDA receptor glutamate binding site.

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the prepared membranes with a known concentration of a radiolabeled competitive NMDA receptor antagonist (e.g., [³H]CPP) and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

This functional assay will assess the effect of the compound on NMDA receptor-mediated currents in cultured neurons.

Protocol:

  • Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors.

  • Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp recording configuration.

  • NMDA Application: Perfuse the cells with a solution containing NMDA and the co-agonist glycine to evoke an inward current.

  • Compound Application: Apply varying concentrations of the test compound to the perfusion solution.

  • Current Measurement: Measure the amplitude of the NMDA-evoked current in the absence and presence of the test compound.

  • Data Analysis: Construct a concentration-response curve and determine the IC₅₀ for the inhibition of the NMDA-mediated current.

In Vivo Behavioral Assays

These assays will evaluate the potential NMDA antagonist-like effects of the compound in animal models.

NMDA receptor antagonists are known to have anticonvulsant properties.

Protocol:

  • Animal Model: Use adult male mice or rats.

  • Compound Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Seizures: After a predetermined time, induce seizures by applying a brief electrical stimulus through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the ED₅₀ (the dose of the compound that protects 50% of the animals from the tonic hindlimb extension).

The following diagram outlines the general experimental workflow:

Experimental_Workflow Start Start: Hypothesis Formulation InVitro In Vitro Assays Start->InVitro Binding Radioligand Binding (Affinity - Ki) InVitro->Binding Ephys Electrophysiology (Function - IC50) InVitro->Ephys InVivo In Vivo Assays Binding->InVivo Ephys->InVivo Behavior Behavioral Models (Efficacy - ED50) InVivo->Behavior Conclusion Conclusion: Mechanism Elucidation Behavior->Conclusion

Caption: A generalized workflow for investigating the hypothetical mechanism of action.

Data Presentation

The quantitative data generated from the proposed experiments should be summarized for clear comparison.

Assay Parameter Hypothetical Value
Radioligand Binding ([³H]CPP)Ki (nM)To be determined
Whole-Cell Patch-ClampIC₅₀ (µM)To be determined
MES-Induced Seizure TestED₅₀ (mg/kg)To be determined

Conclusion

This guide has outlined a plausible, yet hypothetical, mechanism of action for this compound as a competitive NMDA receptor antagonist. The proposed experimental framework provides a comprehensive approach to test this hypothesis, starting from in vitro receptor binding and functional studies to in vivo behavioral assessments. The successful execution of these experiments would not only elucidate the true mechanism of action of this compound but also determine its potential as a therapeutic agent for neurological disorders characterized by NMDA receptor hyperactivity.

References

  • Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. PubMed. [Link]

Sources

An Inquiry into the Biological Activity of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride: A Technical Assessment of Available Data

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Navigating the Known and Unknown

In the landscape of pharmacological research, the exploration of novel chemical entities is a journey into uncharted territory. This technical guide addresses the current state of knowledge regarding the biological activity of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride . As Senior Application Scientists, our commitment is to provide a narrative grounded in verifiable data and established scientific principles. However, a comprehensive review of the existing scientific literature and chemical databases reveals a significant paucity of direct research on this specific molecule.

This document, therefore, serves a dual purpose: to transparently report the absence of substantive biological data for the target compound and to provide a structured, logical framework for its future investigation. By examining the activities of structurally related compounds, we can formulate informed hypotheses and design a robust experimental plan to elucidate the pharmacological profile of this compound.

Section 1: Compound Profile and Structural Analogs

1.1. Chemical Identity:

  • Systematic Name: this compound

  • Molecular Formula: C₈H₁₄Cl₂N₂O

  • Structure:

1.2. Rationale for Investigation based on Structural Motifs:

The structure of this compound incorporates several key pharmacophores that suggest potential biological activity:

  • Pyridinyl Ethylamine Core: This motif is present in a wide range of biologically active molecules, including neurotransmitter analogs and receptor ligands. The pyridine ring can act as a bioisostere for other aromatic systems, and the ethylamine side chain is a common feature in compounds targeting monoamine systems.

  • Methoxy Group: The presence and position of the methoxy group on the pyridine ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets.

  • Positional Isomerism: It is crucial to distinguish this compound from its isomers, such as 2-(2-pyridyl)-ethylamine, which is a known histamine H1-receptor agonist.[1][2] The shift of the ethylamine group to the 4-position of the pyridine ring, along with the addition of a methoxy group at the 3-position, would be expected to confer a distinct pharmacological profile.

Section 2: Hypothetical Biological Targets and Pathways

Given the structural features, we can hypothesize potential interactions with several key biological systems. The following represents a logical starting point for investigation, not a statement of proven activity.

2.1. Monoamine Systems (Serotonin, Dopamine, Norepinephrine):

Phenethylamine derivatives are well-known to interact with monoamine receptors and transporters.[3][4] While the pyridine ring distinguishes our compound from classical phenethylamines, the underlying ethylamine scaffold warrants investigation into its affinity for:

  • Serotonin (5-HT) Receptors: Particularly the 5-HT₁A, 5-HT₂A, and 5-HT₂C subtypes, which are common targets for psychoactive compounds.[3][4]

  • Dopamine (D) Receptors: Evaluation against D₂ receptors would be a standard component of a CNS-active compound screen.

  • Monoamine Transporters: Screening for inhibitory activity at the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) would reveal any potential for reuptake inhibition.

2.2. Histamine Receptors:

The structural similarity to pyridyl ethylamines, which are known to interact with histamine receptors, makes this a high-priority target class.[1][2]

  • Histamine H₁ and H₂ Receptors: These are the primary targets for the related compound 2-(2-pyridyl)-ethylamine.[1][2]

  • Histamine H₃ and H₄ Receptors: These receptors are also involved in neurotransmission and inflammation and should be included in a comprehensive screening panel.

2.3. Other Potential Targets:

The pyridine moiety is a versatile scaffold found in compounds targeting a wide array of receptors and enzymes.[5][6] A broader, secondary screening panel could include:

  • Metabotropic Glutamate Receptors (mGluRs): Certain pyridine-containing compounds have shown activity at these receptors.[7][8][9]

  • Enzyme Inhibition: The molecule could potentially inhibit enzymes such as monoamine oxidase (MAO) or various kinases.

Section 3: A Proposed Experimental Workflow for Characterization

To systematically evaluate the biological activity of this compound, a tiered approach is recommended. The following outlines a logical progression of experiments.

3.1. Tier 1: Initial Binding and Functional Screening

This phase aims to identify the primary biological targets of the compound.

Experimental Protocol: Radioligand Binding Assays

  • Objective: To determine the binding affinity of this compound for a panel of receptors and transporters.

  • Materials:

    • Membrane preparations from cells expressing the target human receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C, D₂, H₁, H₂, H₃, H₄).

    • Membrane preparations from cells expressing human monoamine transporters (SERT, DAT, NET).

    • Specific radioligands for each target.

    • This compound (test compound).

    • Known reference compounds for each target (for validation).

    • Assay buffers and scintillation fluid.

  • Procedure:

    • Incubate the membrane preparations with the specific radioligand and a range of concentrations of the test compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the inhibition constant (Ki) from the IC₅₀ values determined from concentration-response curves.

3.2. Tier 2: Functional Activity Profiling

Once binding affinity is established, the functional consequence of this binding must be determined.

Experimental Protocol: In Vitro Functional Assays (Example: G-Protein Coupled Receptors)

  • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptors.

  • Materials:

    • Whole cells expressing the target receptor.

    • Assay-specific reagents (e.g., for measuring second messengers like cAMP or intracellular calcium).

    • This compound.

    • Known agonists and antagonists for the target receptor.

  • Procedure:

    • Culture the cells in appropriate microplates.

    • For agonist testing, treat the cells with increasing concentrations of the test compound and measure the functional response.

    • For antagonist testing, pre-incubate the cells with the test compound before stimulating with a known agonist and measure the inhibition of the agonist's effect.

    • Construct concentration-response curves to determine potency (EC₅₀ or IC₅₀) and efficacy.

3.3. Tier 3: In Vivo and ADME/Tox Profiling

Should significant and selective in vitro activity be identified, the investigation would proceed to in vivo models to assess physiological effects and pharmacokinetic properties.

Diagram: Proposed Experimental Workflow

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In Vivo & Preclinical Evaluation A 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride B Tier 1: Radioligand Binding Assays (Receptor & Transporter Panel) A->B C Data Analysis: Determine Binding Affinities (Ki) B->C D Tier 2: In Vitro Functional Assays (e.g., cAMP, Ca2+ flux) C->D Identified Target(s) E Data Analysis: Determine Potency (EC50/IC50) & Efficacy D->E F Mode of Action: Agonist, Antagonist, Inverse Agonist E->F G Tier 3: In Vivo Models (Based on In Vitro Profile) F->G Confirmed In Vitro Activity I Lead Candidate Potential G->I H ADME/Tox Profiling H->I

Caption: A tiered approach to characterizing the biological activity of a novel compound.

Section 4: Data Summary and Future Directions

As of the date of this guide, there is no publicly available quantitative data on the biological activity of this compound. The following table is presented as a template for future data acquisition.

Table 1: Template for Biological Activity Data

TargetAssay TypeParameterValue
Monoamine Receptors
5-HT₁ABindingKi (nM)Data Needed
5-HT₂ABindingKi (nM)Data Needed
5-HT₂AFunctionalEC₅₀/IC₅₀ (nM), Efficacy (%)Data Needed
5-HT₂CBindingKi (nM)Data Needed
D₂BindingKi (nM)Data Needed
Histamine Receptors
H₁BindingKi (nM)Data Needed
H₁FunctionalEC₅₀/IC₅₀ (nM), Efficacy (%)Data Needed
H₂BindingKi (nM)Data Needed
Monoamine Transporters
SERTBindingKi (nM)Data Needed
DATBindingKi (nM)Data Needed
NETBindingKi (nM)Data Needed

Conclusion

While the current body of scientific literature does not provide direct evidence for the biological activity of this compound, its chemical structure suggests a high potential for interaction with key pharmacological targets, particularly within the monoamine and histamine systems. The lack of existing data presents a clear opportunity for novel research. The experimental framework proposed in this guide offers a systematic and logical pathway to elucidate the compound's pharmacological profile. The discovery of a selective and potent activity for this molecule would represent a significant contribution to the field of medicinal chemistry and drug development.

References

Due to the absence of specific literature on this compound, the reference list cites publications on structurally related compounds that informed the hypotheses and proposed experimental design within this guide.

  • Halberstadt, A. L., et al. (2020). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Psychopharmacology, 237(5), 1385–1398. [Link]

  • Flack, N., & Fuder, H. (1982). Effects of impromidine, a specific H2-receptor agonist and 2(2-pyridyl)-ethylamine, an H1-receptor agonist, on stimulation-induced release of [3H]-noradrenaline in guinea-pig isolated atria. British Journal of Pharmacology, 76(2), 305–311. [Link]

  • Brandt, S. D., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 9, 112. [Link]

  • Kop, T., et al. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives. Future Medicinal Chemistry, 16(8), 525-546. [Link]

  • Flack, N., & Fuder, H. (1982). Effects of impromidine, a specific H2-receptor agonist and 2(2-pyridyl)-ethylamine, an H1-receptor agonist, on stimulation-induced release of [3H]-noradrenaline in guinea-pig isolated atria. British Journal of Pharmacology, 76(2), 305–311. [Link]

  • PubChem. (n.d.). 3-Methoxy-4-aminopyridine. [Link]

  • Anderson, J. J., et al. (2002). [3H]Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine binding to metabotropic glutamate receptor subtype 5 in rodent brain: in vitro and in vivo characterization. The Journal of pharmacology and experimental therapeutics, 303(3), 1044–1051. [Link]

  • Ghorab, M. M., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 12(1), 18361. [Link]

  • Elliott, J., et al. (1989). In-vivo effects of (E)-2-(3',4'-dimethoxyphenyl)-3-fluoroallylamine (MDL 72145) on amine oxidase activities in the rat. Selective inhibition of semicarbazide-sensitive amine oxidase in vascular and brown adipose tissues. The Journal of pharmacy and pharmacology, 41(1), 37–41. [Link]

  • Basu Baul, T. S., & de Vos, D. (2010). In vitro cytotoxic evaluation of novel dichlorodiorgano[N-(2-pyridylmethylene)arylamine]tin(IV) derivatives in human tumor cell lines. Investigational new drugs, 28(5), 609–614. [Link]

  • Wikipedia. (2024). H2 receptor antagonist. [Link]

  • Busse, C. S., et al. (2004). The behavioral profile of the potent and selective mGlu5 receptor antagonist 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) in rodent models of anxiety. Neuropsychopharmacology, 29(11), 1971–1979. [Link]

  • National Center for Biotechnology Information. (2008). 2-(2-(3-[11C]Methoxyphenyl)ethynyl)pyridine. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • El-Naggar, M., et al. (2023). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC medicinal chemistry, 14(6), 1146–1162. [Link]

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"2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride" role in neuroscience research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Neuroscience Research Potential of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the potential role of this compound in neuroscience research. While direct studies on this specific molecule are not extensively documented, its structural motifs—the pyridin-4-yl-ethylamine core and the 3-methoxy-pyridine group—are present in numerous neuroactive compounds. This guide will, therefore, extrapolate from the known pharmacology of these related molecules to propose a structured research framework for characterizing the potential of this compound as a novel chemical probe or therapeutic lead. The intended audience for this guide includes researchers, scientists, and drug development professionals in the field of neuroscience.

Introduction: Unveiling a Potential Neuromodulator

The quest for novel chemical entities that can modulate central nervous system (CNS) function is a cornerstone of neuroscience research and drug development. This compound is a compound of interest due to its structural similarity to known neuropharmacological agents. The pyridine ring is a key feature in many CNS-active drugs, and its derivatives have been explored for a wide range of applications, including the treatment of neurodegenerative diseases like Alzheimer's.[1][2] The ethylamine side chain is a common feature of many neurotransmitters and psychoactive substances, suggesting potential interactions with monoamine transporters or receptors. The methoxy group on the pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile.

This guide will provide a hypothetical, yet scientifically grounded, exploration of this compound, proposing a comprehensive research plan to elucidate its neuropharmacological profile.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a research tool or therapeutic agent. While experimental data for this compound is limited, we can infer its likely properties from its constituent parts and related molecules.[3][4][5]

PropertyPredicted Value/InformationSource
Molecular Formula C8H14Cl2N2O-
Molecular Weight 225.12 g/mol -
Appearance Likely a solid at room temperature.Inferred
Solubility Expected to be soluble in water due to the dihydrochloride salt form.[6]Inferred
pKa The pyridine nitrogen and the ethylamine nitrogen will have distinct pKa values, influencing ionization at physiological pH.[3][6]Inferred
Synthesis of this compound

The synthesis of this compound can be approached through several established synthetic routes for substituted pyridines.[7][8] A plausible synthetic pathway could involve the following key steps:

  • Starting Material: 3-Methoxy-4-methylpyridine.

  • Functionalization: Introduction of a two-carbon side chain at the 4-position of the pyridine ring. This could be achieved through various methods, such as a reaction with a suitable electrophile after lithiation of the methyl group.

  • Introduction of the Amine Group: Conversion of a terminal functional group on the side chain (e.g., a halide or a hydroxyl group) to an amine.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, which often improves stability and aqueous solubility.[9]

Potential Mechanisms of Action and Therapeutic Targets

Based on the structural features of this compound, several potential mechanisms of action and therapeutic targets in the CNS can be hypothesized.

Cholinesterase Inhibition and Alzheimer's Disease

Pyridine derivatives have been successfully developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2] A deficit in cholinergic neurotransmission is a well-established hallmark of Alzheimer's disease. Furthermore, some pyridine-based compounds have been shown to inhibit the aggregation of amyloid-β (Aβ) peptides, another key pathological feature of Alzheimer's.[1][2]

Muscarinic Acetylcholine Receptor Modulation

The muscarinic acetylcholine receptor M4 is a G-protein coupled receptor implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.[10] Pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the M4 receptor, enhancing its response to the endogenous ligand acetylcholine.[10] The pyridine core of 2-(3-Methoxy-pyridin-4-yl)-ethylamine could potentially interact with muscarinic receptors.

Metabotropic Glutamate Receptor Modulation

Metabotropic glutamate receptor subtype 5 (mGluR5) is another important CNS target involved in synaptic plasticity, learning, and memory. Certain pyridine-containing molecules, such as methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), are potent and selective mGluR5 antagonists.[11] The 3-methoxy-pyridine moiety of the title compound suggests that mGluR5 could be a potential target.

Proposed Preclinical Research Workflow

A systematic and multi-tiered approach is necessary to characterize the neuropharmacological profile of a novel compound. The following workflow is proposed for this compound.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Behavioral Pharmacology cluster_2 Phase 3: Safety and Toxicology a Primary Screening: Receptor Binding Assays (e.g., CEREP panel) b Enzyme Inhibition Assays (AChE, BChE) a->b Parallel Screening c Functional Assays (e.g., Calcium mobilization, cAMP) b->c If binding/inhibition confirmed d Hit Validation and Selectivity Profiling c->d Dose-response analysis e Pharmacokinetic Profiling (Blood-Brain Barrier Penetration) d->e Promising in vitro profile f Rodent Models of Cognition (e.g., Morris Water Maze, Y-Maze) e->f Establish brain exposure g Models of other CNS disorders (e.g., Anxiety, Depression) f->g Broaden behavioral assessment h Dose-Ranging and Efficacy Studies g->h Determine therapeutic window i In Vitro Cytotoxicity Assays h->i Demonstrated in vivo efficacy j Acute and Chronic In Vivo Toxicity Studies i->j k Off-target liability assessment j->k

Caption: Proposed preclinical research workflow for this compound.

Step-by-Step Experimental Protocols
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for acetylcholinesterase.

  • Materials:

    • Human recombinant AChE

    • Acetylthiocholine iodide (substrate)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • 96-well microplate reader

    • This compound (test compound)

    • Donepezil (positive control)

  • Procedure:

    • Prepare a stock solution of the test compound in the appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions of the test compound to obtain a range of concentrations.

    • In a 96-well plate, add the phosphate buffer, AChE enzyme solution, and the test compound at various concentrations.

    • Incubate the mixture for a predetermined time at a controlled temperature (e.g., 15 minutes at 37°C).

    • Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.

    • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical In Vitro Data

The following table summarizes hypothetical data that could be generated from the initial in vitro screening of this compound.

TargetAssay TypeResult (IC50 / Ki)
Acetylcholinesterase (human)Enzyme Inhibition0.5 µM
Butyrylcholinesterase (human)Enzyme Inhibition2.1 µM
Muscarinic M1 ReceptorRadioligand Binding> 10 µM
Muscarinic M4 ReceptorRadioligand Binding0.8 µM
mGluR5Radioligand Binding5.3 µM

Potential Signaling Pathways

Should this compound prove to be a potent M4 muscarinic receptor modulator, it would likely influence downstream signaling pathways critical for neuronal function.

G compound 2-(3-Methoxy-pyridin-4-yl) -ethylamine m4 M4 Muscarinic Receptor compound->m4 Binds to gi Gi/o Protein m4->gi Activates ac Adenylyl Cyclase gi->ac Inhibits ion_channel Ion Channels (e.g., GIRK) gi->ion_channel Modulates camp cAMP ac->camp pka Protein Kinase A camp->pka Activates neurotransmission Modulation of Neurotransmitter Release pka->neurotransmission Phosphorylates targets ion_channel->neurotransmission Alters membrane potential

Caption: Hypothetical signaling pathway for M4 receptor activation.

Conclusion

While this compound remains a largely uncharacterized molecule, its structural components suggest a high potential for interesting neuropharmacological activity. This guide has outlined a comprehensive, albeit hypothetical, research framework for its investigation. The proposed workflow, from initial in vitro screening to in vivo behavioral studies, provides a clear path to elucidating its mechanism of action and potential therapeutic utility. The exploration of such novel chemical entities is essential for advancing our understanding of the CNS and for the development of next-generation therapeutics for neurological and psychiatric disorders.

References

  • 3-Methoxypyridine | C6H7NO | CID 23719 - PubChem. National Center for Biotechnology Information. [Link]

  • Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. PubMed. [Link]

  • 3-Amino-2-methoxypyridine | C6H8N2O | CID 2737488 - PubChem. National Center for Biotechnology Information. [Link]

  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. PubMed. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • The Synthesis of /?-6-MethoxyquinolyZ( 4)ethylamine, P-6-Methoxy- quinol yl(4)propionarnidine, and 8-6. Journal of the Chemical Society. [Link]

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed Central. [Link]

  • Showing Compound 3-Methoxypyridine (FDB004414) - FooDB. FooDB. [Link]

  • Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[2][4]pyridine-1,3-diones. ResearchGate. [Link]

  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. [Link]

  • [3H]Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine binding to metabotropic glutamate receptor subtype 5 in rodent brain. PubMed. [Link]

  • [(4-Methoxyphenyl)(4-pyridinyl)methyl]amine dihydrochloride | C13H16Cl2N2O | CID - PubChem. National Center for Biotechnology Information. [Link]

  • 3-Methoxy-4-aminopyridine | C6H8N2O | CID 3016738 - PubChem. National Center for Biotechnology Information. [Link]

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A Technical Guide to 2-(3-Methoxy-pyridin-4-yl)-ethylamine Dihydrochloride: A Privileged Scaffold for Serotonin Receptor Ligand Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The serotonin (5-HT) system, with its diverse family of receptors, represents a cornerstone of modern neuropharmacology and is implicated in a vast number of physiological and pathological processes.[1][2] The development of novel ligands with specific affinities and functional activities at these receptors is a critical objective in the pursuit of next-generation therapeutics. This guide introduces 2-(3-Methoxy-pyridin-4-yl)-ethylamine, a pyridine-based structural motif, as a valuable precursor and scaffold in the design and synthesis of novel serotonin receptor ligands. Pyridine-based ring systems are among the most extensively used heterocycles in drug design due to their significant impact on pharmacological activity.[3][4] This document provides a comprehensive technical overview covering the synthetic rationale, detailed characterization, and a systematic workflow for the in vitro evaluation of compounds derived from this scaffold. We will detail field-proven methodologies for receptor binding and functional assays, explain the causality behind experimental choices, and present data visualization frameworks to guide researchers in drug discovery and development.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a bioisostere of the benzene ring, found in numerous FDA-approved pharmaceuticals.[3] Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. In the context of serotonin receptor ligands, which often feature an amine functionality, the pyridine scaffold offers a versatile platform for structural modification to tune selectivity and affinity across the 14 known 5-HT receptor subtypes.[2][5]

The subject of this guide, 2-(3-Methoxy-pyridin-4-yl)-ethylamine, hereafter referred to as MPEA, is not a direct metabolic precursor to serotonin but rather a foundational chemical structure—a "privileged scaffold"[4]. The term "privileged" denotes a molecular framework that is capable of binding to multiple biological targets with high affinity. The MPEA scaffold combines several key features:

  • Ethylamine Sidechain: A classic pharmacophore present in numerous monoamine neurotransmitters and their receptor ligands.

  • Pyridine Core: Offers synthetic tractability and modulates electronic and solubility properties.[3]

  • Methoxy Group: This substituent can influence binding affinity and metabolic stability. Studies on phenalkylamine analogues have shown that methoxylation generally enhances affinity for serotonin receptors.[6]

This guide will treat MPEA as a novel starting point for a rational drug design program, outlining the necessary steps to synthesize, characterize, and evaluate its potential as a modulator of serotonin receptor activity.

Synthesis and Characterization of MPEA Dihydrochloride

The synthesis of MPEA requires a multi-step process, beginning from commercially available starting materials. The rationale is to construct the substituted pyridine ring and then elaborate the ethylamine sidechain. The final step involves conversion to the dihydrochloride salt to improve stability and aqueous solubility for biological testing.

Synthetic Workflow Rationale

The chosen synthetic route prioritizes efficiency and yield, utilizing well-established chemical transformations. The workflow begins with a precursor like 3-methoxy-4-methylpyridine, which undergoes functional group manipulation to introduce the two-carbon ethylamine chain. A common strategy involves converting the methyl group to a nitrile, which is then reduced to the primary amine.

Visualizing the Synthesis Workflow

The following diagram outlines the logical flow of the MPEA synthesis, from starting materials to the final, purified salt form.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification & Salt Formation cluster_qc Quality Control Start Starting Materials (e.g., 3-methoxy-4-picoline) Step1 Side-chain Functionalization (e.g., Halogenation) Start->Step1 Step2 Nitrile Formation (e.g., with NaCN) Step1->Step2 Step3 Nitrile Reduction (e.g., with LiAlH4 or H2/Catalyst) Step2->Step3 Crude Crude MPEA Freebase Step3->Crude Purify Chromatographic Purification Crude->Purify Salt Salt Formation (HCl in Ether) Purify->Salt Final MPEA Dihydrochloride (Crystalline Solid) Salt->Final QC Analytical Characterization (NMR, MS, HPLC) Final->QC InVitro_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_analysis Data Analysis & Decision compound Test Compound (MPEA Derivative) binding Radioligand Binding Assays (Determine Affinity, Ki) compound->binding hit Hit Identified (Ki < 1µM) binding->hit High Affinity no_hit Inactive (Ki > 1µM) binding->no_hit Low Affinity functional Functional Assays (cAMP or Ca²⁺ Flux) agonist Agonist Profile (EC₅₀, Emax) functional->agonist Activates Receptor antagonist Antagonist Profile (IC₅₀, Kb) functional->antagonist Blocks Agonist inactive_func Functionally Inactive functional->inactive_func No Effect hit->functional decision Advance to Lead Optimization? agonist->decision antagonist->decision Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ligand Agonist Ligand (e.g., MPEA Derivative) receptor 5-HT₂A Receptor ligand->receptor Binds g_protein Gαq/βγ Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc response Downstream Cellular Response (e.g., Neuronal Excitability) ca_release->response pkc->response

Sources

An In-depth Technical Guide to 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride: Synthesis, Characterization, and Potential Pharmacological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive overview of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride, a novel heterocyclic compound with potential applications in drug discovery and development. Due to the limited availability of published data on this specific molecule, this document serves as a theoretical framework, leveraging established principles of medicinal chemistry and drawing parallels from structurally related compounds. The core structure of the molecule, featuring a 3-methoxypyridine nucleus with an ethylamine side chain at the 4-position, suggests potential interactions with various biological targets. This guide will explore a plausible synthetic route, predict its physicochemical properties, and infer its potential biological activities based on the well-documented pharmacology of methoxypyridine derivatives and phenethylamine analogues.

The pyridine ring is a common motif in pharmaceuticals, known for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The methoxy and ethylamine substituents further functionalize the molecule, potentially conferring specific pharmacological properties. Substituted phenethylamines, for instance, are a well-established class of psychoactive compounds with a wide range of effects on the central nervous system (CNS).[2][3] By exploring the synthesis and potential biological profile of this compound, this guide aims to provide a solid foundation for researchers and drug development professionals interested in this and related novel chemical entities.

Proposed Synthesis and Characterization

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process starting from commercially available materials. The general strategy involves the functionalization of a pre-existing 3-methoxypyridine core, a common approach in pharmaceutical synthesis to avoid the complexities of de novo ring construction.[4]

Synthetic Pathway

The proposed synthetic route is outlined below. This pathway is designed to be robust and scalable, employing well-established chemical transformations.

Synthetic_Pathway A 3-Methoxy-4-nitropyridine-N-oxide B 4-Cyano-3-methoxypyridine A->B 1. PPh3, CCl4 2. NaCN, DMSO C (3-Methoxy-pyridin-4-yl)-acetonitrile B->C 1. LDA, THF, -78°C 2. CH3CN D 2-(3-Methoxy-pyridin-4-yl)-ethylamine C->D LiAlH4, THF E 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride D->E HCl in Ether

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Cyano-3-methoxypyridine (B)

  • To a solution of 3-Methoxy-4-nitropyridine-N-oxide (A) in a suitable solvent such as acetonitrile, add triphenylphosphine and carbon tetrachloride.

  • Reflux the mixture for several hours until the deoxygenation is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • To the crude residue, add dimethyl sulfoxide (DMSO) followed by sodium cyanide (NaCN).

  • Heat the mixture to facilitate the nucleophilic substitution of the nitro group with the cyanide.

  • After completion of the reaction, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 4-Cyano-3-methoxypyridine (B).

Step 2: Synthesis of (3-Methoxy-pyridin-4-yl)-acetonitrile (C)

  • Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., argon).

  • To this solution, add a solution of 4-Cyano-3-methoxypyridine (B) in THF dropwise, maintaining the temperature at -78°C.

  • Stir the resulting mixture for a period to allow for the formation of the corresponding carbanion.

  • Add acetonitrile to the reaction mixture to introduce the cyanomethyl group at the 4-position of the pyridine ring.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate as described in Step 1.

  • Purify the product by column chromatography to yield (3-Methoxy-pyridin-4-yl)-acetonitrile (C).

Step 3: Synthesis of 2-(3-Methoxy-pyridin-4-yl)-ethylamine (D)

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF.

  • Cool the suspension to 0°C and add a solution of (3-Methoxy-pyridin-4-yl)-acetonitrile (C) in THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction of the nitrile.

  • Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH4 by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser's method).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate to obtain the crude 2-(3-Methoxy-pyridin-4-yl)-ethylamine (D).

Step 4: Synthesis of this compound (E)

  • Dissolve the crude amine (D) in a minimal amount of a suitable solvent such as diethyl ether or methanol.

  • To this solution, add a solution of hydrochloric acid in diethyl ether (or gaseous HCl) dropwise with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound (E), as a crystalline solid.

Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure, including the positions of the substituents on the pyridine ring and the integrity of the ethylamine side chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine and the C-O stretch of the methoxy group.

  • Melting Point Analysis: The melting point of the crystalline dihydrochloride salt would be determined to assess its purity.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's potential pharmacokinetic profile.

PropertyPredicted Value
Molecular Formula C₈H₁₄Cl₂N₂O
Molecular Weight 225.12 g/mol
pKa (most basic) ~9.5 (for the ethylamine)
cLogP ~0.8

Inferred Biological Activity and Therapeutic Potential

The biological activity of this compound can be inferred from the known pharmacology of its structural components.

Insights from Methoxypyridine Derivatives

Methoxypyridine moieties are present in a variety of biologically active compounds. For instance, some sulfonamide methoxypyridine derivatives have been identified as potent PI3K/mTOR dual inhibitors, which are targets in cancer therapy.[5] The methoxy group can influence the electronic properties of the pyridine ring and can also serve as a hydrogen bond acceptor, potentially contributing to binding at a receptor or enzyme active site.[6]

Insights from Phenethylamine Analogues

The ethylamine side chain attached to an aromatic ring is the core structure of phenethylamines, a class of compounds with profound effects on the central nervous system.[2] Many substituted phenethylamines act as stimulants, psychedelics, or entactogens by interacting with monoamine neurotransmitter systems, including those for dopamine, norepinephrine, and serotonin.[3]

Given that 2-(3-Methoxy-pyridin-4-yl)-ethylamine can be considered a bioisostere of a substituted phenethylamine (where a phenyl ring is replaced by a pyridine ring), it is plausible that it may exhibit similar pharmacological activities. The primary amine of the ethylamine side chain is a key feature for interaction with monoamine transporters (DAT, NET, SERT) and receptors (e.g., serotonin and dopamine receptors).

Potential Biological Targets and Therapeutic Areas

Based on its structural features, potential biological targets for this compound include:

  • Monoamine Transporters (DAT, NET, SERT): The compound could act as a substrate (releaser) or an inhibitor of these transporters, thereby modulating the synaptic concentrations of dopamine, norepinephrine, and serotonin.

  • Serotonin Receptors (e.g., 5-HT₂A, 5-HT₂C): Interaction with these receptors is a hallmark of many psychedelic phenethylamines.

  • Dopamine Receptors (e.g., D₂, D₃): Affinity for dopamine receptors could contribute to stimulant or antipsychotic-like effects.

  • Trace Amine-Associated Receptors (TAARs): These receptors are known to be activated by endogenous and exogenous phenethylamine-like molecules.[7]

The potential therapeutic applications could therefore lie in the treatment of CNS disorders such as depression, ADHD, or narcolepsy, depending on its specific pharmacological profile. However, there is also a potential for abuse if the compound exhibits strong stimulant or psychoactive properties.[8]

Hypothetical_MOA cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron MAO Monoamine Oxidase VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle packaging DAT Dopamine Transporter (DAT) DA_out DA Vesicle->DA_out release DAT->DA_out reuptake DA_in Dopamine (DA) DA_in->MAO metabolism DA_in->VMAT2 packaging Compound 2-(3-MP-4-yl)-EA Compound->DAT binds/inhibits D2R Dopamine D2 Receptor SynapticCleft Synaptic Cleft DA_out->D2R activates

Caption: Hypothetical mechanism of action at a dopaminergic synapse.

Hypothetical Biological Screening Workflow

A systematic approach is necessary to elucidate the pharmacological profile of this compound. The following experimental workflow is proposed:

Screening_Workflow Start Synthesized Compound InVitro In Vitro Assays Start->InVitro Binding Receptor Binding Assays (Dopamine, Serotonin, Adrenergic) InVitro->Binding Transporter Transporter Uptake/Release Assays (DAT, NET, SERT) InVitro->Transporter CellBased Cell-Based Assays Binding->CellBased Transporter->CellBased Signaling Second Messenger Assays (cAMP, Ca2+) CellBased->Signaling Cytotoxicity Cytotoxicity Assays CellBased->Cytotoxicity InVivo In Vivo Animal Studies CellBased->InVivo PK Pharmacokinetics (ADME) InVivo->PK Behavioral Behavioral Assays (Locomotor activity, Drug discrimination) InVivo->Behavioral Lead Lead Optimization InVivo->Lead

Caption: A hypothetical workflow for the biological screening of the target compound.

Step-by-Step Biological Evaluation
  • Primary In Vitro Screening:

    • Receptor Binding Assays: The compound will be screened against a panel of CNS receptors, particularly dopamine (D₁-D₅), serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, etc.), and adrenergic (α₁, α₂, β) receptors, to determine its binding affinities (Ki values).

    • Monoamine Transporter Assays: Functional assays will be conducted to assess the compound's ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin by their respective transporters (IC₅₀ values). Additionally, release assays will be performed to determine if the compound acts as a substrate (releasing agent).

  • Secondary In Vitro and Cell-Based Assays:

    • Functional Assays: For receptors where significant binding is observed, functional assays (e.g., measuring cAMP levels or calcium mobilization) will be performed to determine if the compound is an agonist, antagonist, or inverse agonist.

    • Cytotoxicity Assays: The compound will be tested in relevant cell lines (e.g., neuronal cells) to assess its potential for toxicity.

  • In Vivo Studies (in animal models, e.g., rodents):

    • Pharmacokinetic (PK) Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound will be determined to assess its bioavailability and half-life.

    • Behavioral Pharmacology: A battery of behavioral tests will be conducted to characterize the compound's in vivo effects. This may include tests for locomotor activity (to assess stimulant or sedative effects), drug discrimination (to compare its subjective effects to known drugs), and models of depression or anxiety.

Conclusion

While "this compound" is a novel compound with no direct literature precedent, this in-depth technical guide provides a robust theoretical framework for its synthesis, characterization, and potential pharmacological evaluation. By leveraging the extensive knowledge of pyridine chemistry and the well-established structure-activity relationships of phenethylamine analogues, we can hypothesize a scientifically sound pathway for its creation and a logical workflow for exploring its biological activities. The structural features of this molecule suggest a high probability of CNS activity, making it an intriguing candidate for further investigation in the field of neuroscience and medicinal chemistry. Future research should focus on the successful execution of the proposed synthesis and a thorough pharmacological characterization to validate the hypotheses presented in this guide.

References

  • Fan, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2691. [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. [Link]

  • McGriff, S., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Psychopharmacology, 239(Suppl 1). [Link]

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  • Osorio-Londoño, A., et al. (2022). Advances on the biosynthesis of pyridine rings. Revista Colombiana de Biotecnología, 24(1), 10-21. [Link]

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Methodological & Application

Synthesis Protocol for 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride: An Application Note for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride, a key building block and potential pharmacophore in drug discovery, particularly in the context of histamine receptor modulation. The described synthetic route is a two-step process commencing with the commercially available 3-Methoxy-4-pyridinecarbonitrile. The protocol emphasizes experimental causality, safety considerations, and methods for ensuring the production of a high-purity final compound. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction

Substituted pyridylethylamines are a class of compounds of significant interest in medicinal chemistry due to their structural resemblance to biogenic amines like histamine. This structural motif is often explored in the design of agonists and antagonists for various receptors, including the histamine H1, H2, H3, and H4 receptors.[1][2][3][4][5] The title compound, this compound, incorporates a methoxy group on the pyridine ring, which can significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile.

This document outlines a reliable and scalable synthetic protocol for the preparation of this valuable research compound. The chosen synthetic strategy involves the reduction of the nitrile functionality of 3-Methoxy-4-pyridinecarbonitrile, followed by the formation of the dihydrochloride salt to enhance stability and aqueous solubility for biological assays.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step sequence:

  • Step 1: Catalytic Hydrogenation of 3-Methoxy-4-pyridinecarbonitrile. The nitrile group is selectively reduced to a primary amine using catalytic hydrogenation. This method is chosen for its high efficiency, chemoselectivity under controlled conditions, and cleaner work-up compared to metal hydride reductions.

  • Step 2: Formation of the Dihydrochloride Salt. The resulting free-base amine is converted to its dihydrochloride salt by treatment with hydrochloric acid. This provides a stable, crystalline solid that is suitable for storage and downstream applications.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Salt Formation Precursor 3-Methoxy-4-pyridinecarbonitrile Starting Material Reaction1 Catalytic Hydrogenation H₂, Pd/C, Ethanol Precursor->Reaction1 Intermediate 2-(3-Methoxy-pyridin-4-yl)-ethylamine Free Base Reaction1->Intermediate Reaction2 Acidification 2 eq. HCl in Ethanol Intermediate->Reaction2 Product This compound Final Product Reaction2->Product

Detailed Experimental Protocol

Part 1: Synthesis of 2-(3-Methoxy-pyridin-4-yl)-ethylamine

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3-Methoxy-4-pyridinecarbonitrile≥98%Commercially AvailableStarting material
Palladium on Carbon (10 wt%)Commercially AvailableCatalyst
EthanolAnhydrousCommercially AvailableSolvent
Celite®Commercially AvailableFiltration aid
Hydrogen GasHigh Purity

Procedure:

  • Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus) equipped with a magnetic stir bar, add 3-Methoxy-4-pyridinecarbonitrile (1.0 eq) and anhydrous ethanol to achieve a concentration of approximately 0.1-0.2 M.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight relative to the starting material) to the reaction mixture. Note: The catalyst should be handled with care as it can be pyrophoric.

  • Hydrogenation: Seal the reaction vessel and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking aliquots from the reaction mixture. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and washings, and remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude 2-(3-Methoxy-pyridin-4-yl)-ethylamine as an oil. The crude product can be used directly in the next step without further purification if the reaction has gone to completion.

Part 2: Preparation of this compound

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-(3-Methoxy-pyridin-4-yl)-ethylamineCrude from Part 1
Hydrochloric AcidConcentrated (37%)Commercially Available
EthanolAnhydrousCommercially AvailableSolvent
Diethyl EtherAnhydrousCommercially AvailableAnti-solvent

Procedure:

  • Dissolution: Dissolve the crude 2-(3-Methoxy-pyridin-4-yl)-ethylamine in a minimal amount of anhydrous ethanol.

  • Acidification: Cool the ethanolic solution in an ice bath. While stirring, slowly add a solution of hydrochloric acid in ethanol (prepared by carefully adding concentrated HCl to anhydrous ethanol, approximately 2.2 equivalents of HCl per equivalent of the amine). Caution: This process is exothermic.

  • Precipitation: The dihydrochloride salt will precipitate out of the solution. To enhance precipitation, anhydrous diethyl ether can be added as an anti-solvent until the solution becomes cloudy.

  • Crystallization: Allow the mixture to stand in the cold (e.g., at 4 °C) for several hours to facilitate complete crystallization.

  • Isolation and Drying: Collect the crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under vacuum to a constant weight.

Characterization:

The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined.

Discussion and Mechanistic Insights

The key transformation in this synthesis is the reduction of the nitrile group. Catalytic hydrogenation is a well-established method for this purpose.[6] The reaction proceeds via the adsorption of the nitrile and hydrogen onto the surface of the palladium catalyst. The π-bonds of the nitrile are sequentially hydrogenated, first to an imine intermediate, which is then further reduced to the primary amine.

Reaction_Mechanism Start R-C≡N Intermediate1 [R-CH=NH] Start->Intermediate1 H₂, Pd/C Product R-CH₂-NH₂ Intermediate1->Product H₂, Pd/C

A critical consideration is the potential for over-reduction of the pyridine ring to a piperidine ring. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) is crucial for achieving selectivity. Palladium on carbon is generally effective for nitrile reduction without affecting the aromaticity of the pyridine ring under mild conditions.[6]

The formation of the dihydrochloride salt is a straightforward acid-base reaction. The ethylamine product contains two basic nitrogen atoms: the primary amine of the ethylamine side chain and the nitrogen atom of the pyridine ring. Both will be protonated by hydrochloric acid to form the stable dihydrochloride salt.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation procedures should be conducted in a well-ventilated fume hood and behind a safety shield. Ensure all equipment is properly grounded to prevent static discharge.

  • Palladium on Carbon: Pd/C can be pyrophoric, especially when dry and exposed to air. Handle in an inert atmosphere when possible and do not allow it to dry out completely on the filter paper.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). The addition of concentrated HCl to ethanol is exothermic and should be done slowly and with cooling.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can efficiently produce this valuable compound for use in medicinal chemistry and drug discovery programs. The methodology is robust and can likely be adapted for the synthesis of related analogs.

References

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  • W. Schunack, et al. Synthesis and histamine H2-receptor antagonist activity of 4-(1-pyrazolyl)butanamides, guanidinopyrazoles, and related compounds. Journal of Medicinal Chemistry. [Link]

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  • A. Buschauer. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. PubMed. [Link]

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  • L. Hegedűs, et al. Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. Molecules. [Link]

Sources

"2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride" reductive amination synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Fidelity Synthesis of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride via One-Pot Reductive Amination

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry. The protocol employs a one-pot reductive amination strategy utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and chemoselective reducing agent. We will delve into the mechanistic rationale behind the choice of reagents, provide a comprehensive, step-by-step experimental procedure, and outline methods for purification and characterization. This guide is designed to enable researchers to reliably produce the target compound with high purity and yield.

Introduction and Scientific Rationale

Pyridinylethylamine scaffolds are prevalent in a wide array of pharmacologically active compounds. The specific regio- and electronic properties imparted by the pyridine ring, combined with the flexible ethylamine sidechain, make these structures privileged motifs in drug discovery. The title compound, 2-(3-Methoxy-pyridin-4-yl)-ethylamine, serves as a key intermediate for more complex molecular architectures.

Traditional methods for amine synthesis, such as the direct alkylation of amines, often suffer from poor selectivity, leading to mixtures of primary, secondary, and tertiary amines.[1] Reductive amination, however, offers a highly controlled and efficient alternative for the formation of C-N bonds.[2] The process involves the condensation of a carbonyl compound with an amine source to form an imine or iminium ion intermediate, which is subsequently reduced to the desired amine.[2]

This protocol focuses on a one-pot synthesis, which is advantageous for its operational simplicity and improved time and resource efficiency. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical to the success of this one-pot approach. Unlike stronger hydrides such as sodium borohydride (NaBH₄), STAB is a sterically hindered and less reactive reagent that demonstrates remarkable chemoselectivity.[3][4] It reduces the protonated iminium ion intermediate much faster than the starting aldehyde, thereby minimizing the formation of the corresponding alcohol byproduct.[5] Furthermore, STAB is safer to handle and less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN).[4][5]

Reaction Mechanism

The reductive amination process proceeds through two key stages occurring in a single reaction vessel:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an ammonia equivalent (in this case, from ammonium acetate) on the carbonyl carbon of (3-Methoxy-pyridin-4-yl)acetaldehyde. This forms an unstable hemiaminal intermediate, which readily dehydrates under the reaction conditions to yield a protonated imine, known as an iminium ion.

  • Hydride Reduction: The sodium triacetoxyborohydride then selectively delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the final primary amine product.

Caption: General Mechanism of Reductive Amination.

Proposed Synthetic Scheme

The overall transformation is the conversion of (3-Methoxy-pyridin-4-yl)acetaldehyde to 2-(3-Methoxy-pyridin-4-yl)-ethylamine, followed by conversion to its dihydrochloride salt for enhanced stability and ease of handling.

// Placeholder for a proper chemical drawing. For this output, the DOT diagram below will serve as the schematic representation.

Synthesis_Scheme Synthetic Scheme for Target Compound Start (3-Methoxy-pyridin-4-yl)acetaldehyde Freebase 2-(3-Methoxy-pyridin-4-yl)-ethylamine (Free Base) Start->Freebase One-Pot Reaction Reagents 1. NH₄OAc, NaBH(OAc)₃ 2. Dichloroethane (DCE) Reagents->Freebase Final_Product 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride Freebase->Final_Product Salt Formation Salt_Formation HCl in Ether or IPA Salt_Formation->Final_Product

Caption: Proposed Synthesis of the Target Compound.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
(3-Methoxy-pyridin-4-yl)acetaldehyde>95%Sigma-Aldrich
Ammonium Acetate (NH₄OAc)ACS Reagent, >98%Fisher Scientific
Sodium Triacetoxyborohydride (NaBH(OAc)₃)97%Acros Organics
1,2-Dichloroethane (DCE), anhydrous>99.8%, anhydrousSigma-Aldrich
Dichloromethane (DCM), anhydrous>99.8%, anhydrousVWR Chemicals
Saturated Sodium Bicarbonate (NaHCO₃) solutionLaboratory Grade-
Saturated Sodium Chloride (Brine) solutionLaboratory Grade-
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-
Hydrochloric Acid solution (e.g., 2.0 M in Ether)-Sigma-Aldrich
Diethyl Ether, anhydrous>99.7%, anhydrous-
Silica Gel60 Å, 230-400 mesh-

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, rubber septa, syringes, glass funnel, separatory funnel, rotary evaporator, column chromatography setup.

Step-by-Step Procedure

Workflow start_node 1. Setup & Inert Atmosphere reagent_add 2. Add Aldehyde & NH₄OAc in DCE start_node->reagent_add imine_form 3. Stir for Imine Formation (30-60 min) reagent_add->imine_form stab_add 4. Add NaBH(OAc)₃ Portion-wise imine_form->stab_add reaction 5. React at RT (4-12 h) & Monitor by TLC/LC-MS stab_add->reaction workup 6. Quench & Aqueous Work-up reaction->workup purify 7. Purify Free Base (Chromatography) workup->purify salt 8. Form & Isolate Dihydrochloride Salt purify->salt end_node 9. Characterize Final Product salt->end_node

Caption: Experimental Workflow Diagram.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (3-Methoxy-pyridin-4-yl)acetaldehyde (0.755 g, 5.0 mmol, 1.0 equiv.) and ammonium acetate (1.16 g, 15.0 mmol, 3.0 equiv.).

  • Solvent Addition: Place the flask under an inert atmosphere (nitrogen or argon). Add 25 mL of anhydrous 1,2-dichloroethane (DCE) via syringe.

  • Imine Formation: Stir the resulting suspension at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reducing Agent Addition: To the stirring suspension, add sodium triacetoxyborohydride (1.59 g, 7.5 mmol, 1.5 equiv.) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, carefully quench by adding 20 mL of saturated NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Isolation of Free Base: Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine as an oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (e.g., 100:0 to 95:5) containing 0.5% triethylamine to prevent the amine from streaking on the column. Combine the product-containing fractions and concentrate under reduced pressure to yield the pure free base.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or isopropyl alcohol (approx. 10 mL). While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (approx. 5.5 mL, 11.0 mmol, 2.2 equiv.). A precipitate should form immediately.

  • Isolation of Final Product: Stir the suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to afford this compound as a solid.

Data & Characterization

Reaction Parameters
ParameterValueNotes
Scale5.0 mmol-
Equivalents of Aldehyde1.0Limiting Reagent
Equivalents of NH₄OAc3.0Used in excess to drive imine formation
Equivalents of NaBH(OAc)₃1.5Sufficient for complete reduction
Expected Yield70-85%Based on analogous procedures
Appearance (Final Product)White to off-white crystalline solid-
Expected Characterization Data
  • ¹H NMR (400 MHz, D₂O): δ ~8.2 (s, 1H, pyridine-H2), ~8.0 (d, 1H, pyridine-H6), ~7.2 (d, 1H, pyridine-H5), 4.0 (s, 3H, -OCH₃), 3.5 (t, 2H, -CH₂-N), 3.2 (t, 2H, Ar-CH₂-).

  • ¹³C NMR (101 MHz, D₂O): δ ~155.0, ~145.0, ~140.0, ~138.0, ~110.0 (pyridine carbons), ~56.0 (-OCH₃), ~40.0 (-CH₂-N), ~30.0 (Ar-CH₂-).

  • MS (ESI+): Calculated for C₈H₁₂N₂O [M+H]⁺: 153.10. Found: ~153.1.

Safety and Troubleshooting

  • Safety: Work in a well-ventilated fume hood. 1,2-dichloroethane is a suspected carcinogen and should be handled with care. Sodium triacetoxyborohydride reacts with water; avoid exposure to moisture. Handle HCl solutions with appropriate personal protective equipment (gloves, safety glasses).

  • Troubleshooting:

    • Incomplete Reaction: If the starting aldehyde persists, add an additional portion of NaBH(OAc)₃ (0.2 equiv.) and allow to stir longer. Ensure reagents are anhydrous.

    • Formation of Alcohol Byproduct: This indicates the reducing agent is too reactive or was added before sufficient imine formation. This is less common with STAB but can occur. Ensure the initial 30-60 minute stir time for imine formation is respected.

    • Low Yield during Work-up: The amine product may have some water solubility. Ensure thorough extraction of the aqueous layer.

    • Difficulty with Salt Precipitation: If the dihydrochloride salt does not precipitate, try cooling the solution to 0°C or adding a co-solvent like hexane to reduce solubility. Scratching the inside of the flask with a glass rod can also induce crystallization.

Conclusion

The described one-pot reductive amination protocol offers a reliable and efficient pathway to this compound. The strategic use of sodium triacetoxyborohydride ensures high chemoselectivity and operational simplicity, making this method highly suitable for both academic research and process development settings. The detailed procedure and troubleshooting guide provide researchers with the necessary tools to successfully synthesize this valuable chemical intermediate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]

  • Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

Sources

Application Note: High-Purity Crystallization of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride from Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide and a detailed protocol for the recrystallization of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride from an ethanol-based solvent system. The protocol is designed for researchers, scientists, and drug development professionals aiming to achieve high purity of this key pyridine derivative, a common structural motif in pharmaceutical agents. This guide elucidates the scientific principles underpinning the experimental choices, ensuring a robust and reproducible purification process.

Introduction: The Critical Role of Purification

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The purity of such active pharmaceutical ingredients (APIs) and their intermediates is paramount, as impurities can affect efficacy, safety, and stability. Recrystallization is a fundamental and powerful technique for the purification of solid compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[1][2] A successful recrystallization process yields a product with high crystalline and chemical purity, which is essential for subsequent analytical characterization and use in drug development.

The dihydrochloride salt form of this amine enhances its stability and aqueous solubility, common characteristics for many amine-based drug candidates.[3] However, the presence of the hydrophilic hydrochloride groups also influences its solubility in organic solvents, making solvent selection a critical first step. Ethanol is often an excellent choice for recrystallizing amine hydrochlorides due to its polarity, which allows for dissolution at elevated temperatures, and its volatility, which facilitates drying of the final product.

Foundational Principles of Recrystallization

The success of this protocol hinges on a clear understanding of the crystallization mechanisms. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[1][4] As the solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals nucleate and grow.[2] Impurities, ideally, remain in the solution or are present in much lower concentrations, preventing their incorporation into the growing crystal lattice.

Key factors influencing the outcome of recrystallization include:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[1]

  • Cooling Rate: Slow cooling generally promotes the formation of larger, purer crystals, while rapid cooling can lead to the precipitation of smaller, less pure particles.[2]

  • Nucleation: The initiation of crystal growth can sometimes be spontaneous or induced by methods such as scratching the inner surface of the flask or adding a seed crystal.

  • Agitation: Stirring can affect crystal size distribution and prevent the formation of large agglomerates.

Experimental Protocol: Recrystallization of this compound

This protocol is a robust starting point for the purification of this compound. Researchers should consider small-scale trials to optimize solvent volumes and cooling rates for their specific batch of material.

Materials and Equipment
Reagents Equipment
This compound (crude)Erlenmeyer flasks
Ethanol (reagent grade, anhydrous)Hot plate with magnetic stirring capability
Deionized water (optional, for co-solvent system)Magnetic stir bars
Condenser (optional, to prevent solvent loss)
Buchner funnel and flask
Vacuum source
Filter paper (sized to Buchner funnel)
Spatula
Glass stirring rod
Ice bath
Drying oven or vacuum desiccator
Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ethanol is a flammable liquid; keep it away from open flames and ignition sources.

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before starting the experiment.

Step-by-Step Procedure
  • Solvent Selection and Preparation:

    • Rationale: The choice of solvent is the most critical parameter. Ethanol is selected here due to its favorable properties for dissolving amine hydrochlorides upon heating. A small amount of water can be added to the ethanol to increase the solvent polarity and enhance the dissolution of the highly polar dihydrochloride salt if needed.

    • Action: Place a magnetic stir bar in an Erlenmeyer flask containing the crude this compound. In a separate flask, heat the primary solvent (ethanol) on a hot plate.

  • Dissolution of the Crude Product:

    • Rationale: The goal is to create a saturated solution at the boiling point of the solvent. Using the minimum amount of hot solvent is crucial for maximizing the yield.[3][4] Adding too much solvent will result in a lower recovery of the purified product.

    • Action: Add a small portion of the hot ethanol to the flask containing the crude solid and stir. Bring the mixture to a gentle boil. Continue adding small portions of hot ethanol until the solid is completely dissolved. If the solid does not fully dissolve in a reasonable volume of ethanol, a few drops of hot deionized water can be added to aid dissolution.

  • Hot Filtration (Optional):

    • Rationale: If insoluble impurities are present, a hot filtration step is necessary to remove them before crystallization. This step should be performed quickly to prevent premature crystallization in the funnel.

    • Action: If insoluble material is observed, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization:

    • Rationale: Slow cooling is essential for the formation of well-defined, pure crystals.[2] Rapid cooling can trap impurities within the crystal lattice.

    • Action: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, further cooling in an ice bath can be employed to maximize the precipitation of the product.

  • Inducing Crystallization (If Necessary):

    • Rationale: Sometimes, a supersaturated solution may form without spontaneous crystal nucleation. Inducing crystallization provides a surface for crystal growth to begin.

    • Action: If no crystals have formed after a significant cooling period, gently scratch the inside of the flask just below the surface of the solution with a glass stirring rod. Alternatively, add a tiny seed crystal of the pure compound.

  • Harvesting the Crystals:

    • Rationale: Vacuum filtration is an efficient method for separating the solid crystals from the mother liquor (the remaining solvent containing dissolved impurities).[2]

    • Action: Set up a Buchner funnel with filter paper and connect it to a vacuum flask. Wet the filter paper with a small amount of cold ethanol to ensure it is sealed. Swirl the flask containing the crystals to create a slurry and pour it into the Buchner funnel under vacuum.

  • Washing the Crystals:

    • Rationale: Washing the collected crystals with a small amount of ice-cold solvent removes any residual mother liquor adhering to the crystal surfaces. The solvent must be cold to minimize redissolving the purified product.[3]

    • Action: With the vacuum still applied, wash the crystals with a minimal amount of ice-cold ethanol.

  • Drying the Purified Product:

    • Rationale: The final step is to remove any residual solvent from the crystals.

    • Action: Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry. Then, carefully transfer the crystals to a watch glass or drying dish and dry them in a drying oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow Crude Crude Solid Dissolution Dissolution in Minimal Hot Ethanol Crude->Dissolution Add hot solvent HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Insoluble impurities present Cooling Slow Cooling to Room Temperature Dissolution->Cooling No insoluble impurities HotFiltration->Cooling IceBath Ice Bath Cooling Cooling->IceBath Maximize yield Filtration Vacuum Filtration IceBath->Filtration Washing Wash with Ice-Cold Ethanol Filtration->Washing Impurities Impurities in Mother Liquor Filtration->Impurities Drying Drying Washing->Drying PureCrystals Pure Crystals Drying->PureCrystals

Caption: Workflow for the recrystallization of this compound.

Summary of Key Parameters and Expected Outcomes

ParameterRecommended ConditionRationale for Optimization
Solvent System Ethanol (anhydrous) with optional deionized waterAdjusting the ethanol/water ratio can fine-tune the solubility profile for optimal dissolution and subsequent precipitation.
Dissolution Temperature Near the boiling point of the solvent system (approx. 78 °C for pure ethanol)Ensures complete dissolution of the target compound in a minimal amount of solvent.
Cooling Profile Slow cooling to room temperature, followed by an ice bath (0-5 °C)Promotes the growth of larger, higher-purity crystals and maximizes the yield.
Washing Solvent Ice-cold ethanolMinimizes the loss of the purified product while effectively removing the impurity-laden mother liquor.
Drying Conditions 40-50 °C in a vacuum oven or desiccatorEnsures complete removal of the solvent without causing thermal degradation of the product.
Expected Yield 70-90% (highly dependent on the initial purity of the crude material)A lower yield may indicate the use of excessive solvent or a high impurity load in the starting material.
Purity Assessment Melting point determination, HPLC, NMR spectroscopyPurity should be assessed by comparing the analytical data of the recrystallized product to a reference standard.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Induce crystallization by scratching the flask or adding a seed crystal.
Oily precipitate forms - The cooling rate is too fast.- The melting point of the solute is below the boiling point of the solvent.- Reheat the solution to dissolve the oil and allow it to cool more slowly.- Consider a different solvent with a lower boiling point.
Low recovery of pure product - Too much solvent was used.- The crystals were washed with solvent that was not cold enough.- Use the minimum amount of hot solvent for dissolution.- Ensure the washing solvent is ice-cold and used sparingly.
Colored impurities in crystals - The impurity co-crystallizes with the product.- Consider a pre-treatment step with activated carbon before hot filtration to adsorb colored impurities.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the recrystallization of this compound from ethanol. By understanding the principles behind each step, from solvent selection to the final drying of the crystals, researchers can effectively purify this and structurally similar compounds to a high degree of purity. The provided troubleshooting guide offers practical solutions to common challenges encountered during the recrystallization process, enabling the consistent production of high-quality material for research and development.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Chemistry LibreTexts. Recrystallization. (2023). Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). Available at: [Link]

  • Google Patents. Purification method of pyridine and pyridine derivatives. (KR101652750B1).
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 129(5), 1301-1309. Available at: [Link]

  • PubChem. [(4-Methoxyphenyl)(4-pyridinyl)methyl]amine dihydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization - Single Solvent. Available at: [Link]

  • Google Patents. Crystallization of hydrohalides of pharmaceutical compounds. (EP2436381A1).
  • MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available at: [Link]

  • Homework.Study.com. What factors affect re-crystallization?. Available at: [Link]

  • Capot Chemical. MSDS of C-(3-METHYL-PYRIDIN-4-YL)-METHYLAMINE. Available at: [Link]

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Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of 2-(3-Methoxy-pyridin-4-yl)-ethylamine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(3-Methoxy-pyridin-4-yl)-ethylamine in human plasma. The protocol is designed for researchers in drug metabolism and pharmacokinetics (DMPK), clinical pharmacology, and other drug development disciplines. The methodology employs a straightforward protein precipitation for sample preparation, followed by rapid and selective chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, operating in Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This method has been developed and validated in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline on bioanalytical method validation, ensuring data integrity and reliability for regulated studies.[1][2][3][4][5]

Introduction

2-(3-Methoxy-pyridin-4-yl)-ethylamine is a pyridinamine derivative of interest in pharmaceutical research. As with many novel chemical entities, a reliable and validated bioanalytical method is paramount for accurately characterizing its pharmacokinetic profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range.[1] The primary challenge in developing such methods is to overcome matrix effects from complex biological samples like plasma and to achieve a lower limit of quantification (LLOQ) sufficient for characterizing the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

This guide provides a comprehensive protocol for the entire analytical workflow, from sample preparation to data acquisition and analysis. The causality behind experimental choices, such as the selection of the sample preparation technique, chromatographic conditions, and mass spectrometric parameters, is explained to provide a deeper understanding of the method's principles.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is the foundation of method development.

PropertyValue (Estimated)Source/Rationale
Chemical Name 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochlorideTopic
Molecular Formula C₈H₁₂N₂OInferred from related structures like 3-Methoxy-4-aminopyridine[6]
Molecular Weight 152.19 g/mol (free base)Calculated based on molecular formula
pKa ~8-9 (amine), ~4-5 (pyridine)Estimated based on ethylamine and pyridine moieties
LogP ~0.5 - 1.5Estimated based on structure; indicates moderate polarity

The presence of a primary amine and a pyridine nitrogen makes the molecule basic and thus an excellent candidate for positive mode electrospray ionization (ESI+).

Experimental Workflow

The overall analytical process is designed for efficiency and robustness, minimizing sample handling while maximizing data quality.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample (50 µL) P2 Add Internal Standard P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Centrifuge P3->P4 P5 Collect Supernatant P4->P5 A1 Inject Supernatant P5->A1 Transfer A2 UPLC Separation (C18 Column) A1->A2 A3 ESI+ Ionization A2->A3 A4 MRM Detection (Triple Quadrupole MS) A3->A4 D1 Peak Integration A4->D1 Acquire Data D2 Calibration Curve (Linear Regression) D1->D2 D3 Concentration Calculation D2->D3 Report Generate Report D3->Report

Caption: High-level workflow from sample receipt to final report generation.

Detailed Protocols

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Internal Standard (IS): 2-(3-Methoxy-pyridin-4-yl)-ethylamine-d4 (or a structurally similar, stable isotope-labeled compound)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Matrix: Blank human plasma (K2-EDTA anticoagulant)

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials

Stock and Working Solutions Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~2 mg of the reference standard, dissolve in methanol to a final concentration of 1 mg/mL (free base).

  • Internal Standard Stock Solution (1 mg/mL): Prepare similarly to the analyte stock solution.

  • Working Solutions: Serially dilute the stock solutions with 50:50 (v/v) acetonitrile:water to prepare calibration standards (CS) and quality control (QC) samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, making it suitable for high-throughput analysis.[1]

  • Aliquot 50 µL of plasma (blank, CS, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL) to all tubes except for the double blank (blank matrix without IS).

  • Vortex briefly (5-10 seconds).

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins. The acidic condition helps to keep the basic analytes ionized and improves recovery.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to an autosampler vial or 96-well plate for analysis.

LC-MS/MS System and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

ParameterConditionRationale
LC System UPLC/UHPLC SystemProvides high resolution and short run times.
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µmOffers good retention for moderately polar compounds.
Column Temp. 40°CEnsures reproducible retention times.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier promotes analyte protonation for ESI+.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase LC.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 5 µLBalances sensitivity with potential matrix effects.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrateA generic gradient to elute the analyte and clean the column.
Run Time ~5 minutesAllows for high throughput.

Table 2: Mass Spectrometry Parameters

ParameterConditionRationale
MS System Triple Quadrupole Mass SpectrometerRequired for MRM quantification.
Ionization Mode Electrospray Ionization (ESI), PositiveAnalyte is basic and readily protonates.
Capillary Voltage 3.5 kVOptimized for stable ion generation.
Source Temp. 150°CStandard operating temperature.
Desolvation Temp. 400°CEnsures efficient solvent evaporation.
Desolvation Gas Nitrogen, 800 L/hrFacilitates desolvation of droplets.
MRM Transitions See Table 3For selective detection of analyte and IS.

Table 3: MRM Transitions (Hypothetical)

To establish the exact MRM transitions, the analyte and internal standard would be infused directly into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) is then performed to identify stable, high-intensity product ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Analyte 153.1To be determined100To be optimized
IS (d4) 157.1To be determined100To be optimized

Method Validation

A full validation should be conducted according to regulatory guidelines to ensure the method is fit for purpose.[2][3][5] The key validation parameters are summarized below.

validation cluster_params Validation Parameters (ICH M10 / FDA) Method Bioanalytical Method Selectivity Selectivity & Specificity Method->Selectivity Accuracy Accuracy Method->Accuracy Precision Precision (Intra- & Inter-day) Method->Precision LLOQ Sensitivity (LLOQ) Method->LLOQ Linearity Calibration Curve (Linearity & Range) Method->Linearity Recovery Recovery Method->Recovery Matrix Matrix Effect Method->Matrix Stability Stability (Bench-top, Freeze-Thaw, Long-term) Method->Stability

Caption: Key parameters for bioanalytical method validation.

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six individual sources to check for interferences at the retention times of the analyte and IS.

  • Calibration Curve: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear, 1/x² weighted regression is typically used. The curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing replicate QC samples (at least 5 replicates) at a minimum of four levels: LLOQ, low QC, medium QC, and high QC. For regulated studies, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[7]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Matrix Effect: Evaluated to ensure that components in the plasma do not suppress or enhance the ionization of the analyte or IS. This is typically assessed by comparing the analyte response in post-extraction spiked blank plasma to the response in a neat solution.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: The stability of the analyte in plasma must be evaluated under various conditions that mimic sample handling and storage: freeze-thaw cycles, short-term (bench-top) stability, and long-term storage stability at -20°C or -80°C.

Conclusion

This application note presents a detailed framework for a sensitive, selective, and high-throughput LC-MS/MS method for the quantification of 2-(3-Methoxy-pyridin-4-yl)-ethylamine in human plasma. The proposed method, utilizing simple protein precipitation and standard reversed-phase chromatography, is well-suited for supporting pharmacokinetic studies in a regulated drug development environment. The provided protocols and validation guidelines, grounded in FDA and ICH recommendations, offer a clear path for implementation and ensure the generation of high-quality, reliable bioanalytical data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Vertex AI Search. (2026).
  • Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PubChem. (n.d.). 3-Methoxy-4-aminopyridine. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

Sources

Application Note: Structural Elucidation of 2-(3-Methoxy-pyridin-4-yl)-ethylamine Dihydrochloride via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Methoxy-pyridin-4-yl)-ethylamine is a substituted pyridylethylamine derivative, a structural motif present in various biologically active compounds. As with any synthesized compound intended for research or drug development, unambiguous structural verification is a critical step in quality control and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful technique for the structural elucidation of organic molecules in solution.

This application note provides a comprehensive guide to the ¹H NMR characterization of 2-(3-Methoxy-pyridin-4-yl)-ethylamine as its dihydrochloride salt. We will delve into the theoretical principles governing the chemical shifts and coupling patterns, present a detailed experimental protocol for data acquisition, and offer an in-depth analysis of the resulting spectrum for complete structural assignment. This guide is intended for researchers and scientists in organic chemistry and drug development who require a robust methodology for compound characterization.

Theoretical Principles: Predicting the ¹H NMR Spectrum

The chemical structure of the analyte presents several distinct electronic environments that dictate the appearance of its ¹H NMR spectrum. The formation of the dihydrochloride salt is a key determinant of the final spectral signature, as protonation of the two basic nitrogen atoms significantly alters the electronic landscape of the molecule.

The Pyridinium Ring System

In its neutral form, the pyridine ring is aromatic, but the nitrogen atom's electronegativity results in a general deshielding of the ring protons compared to benzene. Upon protonation with HCl to form a pyridinium ion, the formal positive charge on the nitrogen atom acts as a powerful electron-withdrawing group. This effect substantially deshields all protons on the ring, causing their signals to shift significantly downfield (to a higher ppm value).[1][2][3]

Substituent Effects on the Pyridinium Ring
  • Methoxy Group (-OCH₃): The methoxy group at the C-3 position is an electron-donating group through resonance. This effect tends to shield adjacent protons, causing an upfield shift. Therefore, the H-2 and H-5 protons are expected to appear at a slightly lower chemical shift than they would in an unsubstituted pyridinium ion.

  • Ethylamine Side Chain: The alkyl group at the C-4 position is a weak electron-donating group, exerting a minor shielding influence on the adjacent H-5 proton.

The Ethylammonium Side Chain

The ethylamine side chain contains two chemically distinct methylene groups (-CH₂-CH₂-). In the dihydrochloride salt, the terminal amine is protonated to form an ammonium group (-NH₃⁺). This positive charge strongly deshields the adjacent methylene protons (α-CH₂). The effect is less pronounced on the more distant methylene group (β-CH₂), which is attached to the pyridinium ring. These two adjacent, non-equivalent methylene groups will split each other's signals, predictably resulting in two triplets, assuming similar coupling constants.[4][5]

Experimental Protocol

This section outlines a robust, self-validating protocol for acquiring a high-resolution ¹H NMR spectrum of the title compound.

Materials and Equipment
  • Analyte: 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride (5-10 mg)

  • Solvent: Deuterium oxide (D₂O, 99.9 atom % D)

  • Internal Standard: 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS).

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

  • NMR Tubes: 5 mm high-precision NMR tubes.

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh 5-10 mg of the dihydrochloride salt dissolve 2. Dissolve in ~0.6 mL of D₂O containing internal standard weigh->dissolve transfer 3. Transfer solution to a 5 mm NMR tube dissolve->transfer vortex 4. Vortex gently to ensure homogeneous solution transfer->vortex insert 5. Insert sample into spectrometer vortex->insert lock 6. Lock on D₂O signal insert->lock shim 7. Shim for optimal magnetic field homogeneity lock->shim acquire 8. Acquire ¹H NMR spectrum (≥16 scans) shim->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

Spectrometer Parameters (Example for a 400 MHz Instrument)
  • Pulse Program: Standard 1D proton (zg30)

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width: 16 ppm

  • Acquisition Time: ~2.0 s

  • Relaxation Delay (d1): 5.0 s

  • Number of Scans (ns): 16 to 64 (depending on concentration)

  • Transmitter Frequency Offset (o1p): Centered at ~5 ppm

Causality Note: A longer relaxation delay (5s) is chosen to ensure full relaxation of all protons, including those on the aromatic ring, which can have longer T₁ relaxation times. This is crucial for accurate signal integration, making the protocol self-validating for quantitative purposes. The use of D₂O simplifies the spectrum by exchanging the labile N-H protons from the pyridinium and ammonium groups, causing their signals to disappear. This removes complex couplings and confirms the presence of these exchangeable protons.

Data Analysis and Structural Assignment

The ¹H NMR spectrum is interpreted by assigning each signal based on its chemical shift, integration, and multiplicity (splitting pattern).

Molecular Structure with Proton Assignments

Caption: Structure of this compound with key protons labeled.

Predicted ¹H NMR Data and Assignments

The following table summarizes the expected signals for the compound in D₂O.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-2 (Aromatic)~8.55s-1HSinglet due to no adjacent protons. Deshielded by adjacent N⁺, but shielded by ortho -OCH₃ group.
H-6 (Aromatic)~8.65d~6.51HDoublet, coupled to H-5. Most deshielded aromatic proton due to proximity to N⁺ without shielding from -OCH₃.
H-5 (Aromatic)~7.95d~6.51HDoublet, coupled to H-6. Least deshielded aromatic proton due to shielding from both adjacent substituents.
-OCH₃ (Methoxy)~4.10s-3HCharacteristic singlet for a methoxy group attached to an aromatic ring.[6]
β-CH₂ (Ethyl)~3.35t~7.52HTriplet due to coupling with α-CH₂. Deshielded by the adjacent pyridinium ring.
α-CH₂ (Ethyl)~3.60t~7.52HTriplet due to coupling with β-CH₂. Strongly deshielded by the adjacent -N⁺H₃ group.

Spectral Interpretation:

  • Aromatic Region (7.5-9.0 ppm): Three signals integrating to 1H each are expected. The most downfield signal at ~8.65 ppm is assigned to H-6 , which is ortho to the pyridinium nitrogen and experiences the full electron-withdrawing effect.[1][2] The signal at ~8.55 ppm is assigned to H-2 , which is also ortho to the nitrogen but is shielded by the adjacent methoxy group. The most upfield aromatic signal at ~7.95 ppm is assigned to H-5 , which is coupled to H-6, appearing as a doublet.

  • Aliphatic Region (3.0-4.5 ppm): Three signals are expected here. The sharp singlet integrating to 3H at ~4.10 ppm is unambiguously assigned to the methoxy protons (-OCH₃) . The two remaining signals, each integrating to 2H, belong to the ethylammonium chain. They appear as two distinct triplets due to mutual coupling. The signal further downfield at ~3.60 ppm is assigned to the α-CH₂ protons, which are directly attached to the electron-withdrawing ammonium group. Consequently, the triplet at ~3.35 ppm is assigned to the β-CH₂ protons adjacent to the pyridinium ring.

Conclusion

¹H NMR spectroscopy provides a definitive method for the structural confirmation of this compound. The predictable downfield shifts caused by the protonation of the pyridine and ethylamine nitrogens, combined with the characteristic splitting patterns of the aromatic and aliphatic protons, allow for an unambiguous assignment of the entire molecular structure. The protocol described herein is robust and provides high-quality data suitable for routine analysis and regulatory submissions.

References

  • Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]

  • Manivannan, R., et al. (2021). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, MDPI. [Link]

  • Harrell, S. A., & Larsen, D. W. (1977). NMR study of proton transfer interactions in the system pyridine +HCl (0%–95%). The Journal of Chemical Physics, AIP Publishing. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. docbrown.info. [Link]

Sources

Application Note: 13C NMR Spectral Analysis of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride. In the absence of direct experimental data for this specific dihydrochloride salt, this note serves as a comprehensive, predictive guide for researchers in medicinal chemistry, organic synthesis, and drug development. We will explore the theoretical basis for the predicted chemical shifts, detailing the influence of substituents and protonation on the pyridine ring and the ethylamine side chain. A robust experimental protocol for sample preparation and data acquisition is also provided to ensure high-quality, reproducible results.

Introduction: The Structural Significance of a Substituted Pyridine

2-(3-Methoxy-pyridin-4-yl)-ethylamine and its derivatives are of significant interest in medicinal chemistry due to their structural resemblance to key neurotransmitters. The pyridine core, functionalized with a methoxy group and an ethylamine side chain, presents a unique electronic environment. ¹³C NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, providing a detailed fingerprint of the molecular structure.

The analysis of the dihydrochloride salt form is particularly relevant, as many amine-containing drug candidates are formulated as salts to improve solubility and stability. Protonation of the basic nitrogen centers—both on the pyridine ring and the ethylamine side chain—induces significant changes in the ¹³C NMR spectrum. Understanding these shifts is critical for the correct interpretation of analytical data. This guide will deconstruct the anticipated spectral features of the title compound, grounded in established principles of NMR spectroscopy and data from analogous structures.[1][2]

Predicted ¹³C NMR Spectral Data

The chemical shifts for this compound have been predicted based on the known effects of substituents on the pyridine ring and the impact of protonation.[2][3][4] The analysis considers data from related compounds such as 3-methoxypyridine, 4-ethylpyridine, and ethylamine hydrochloride to provide a robust estimation.[5][6][7]

Predicted Chemical Shift Assignments

The structure of this compound with numbered carbons is shown below:

Caption: Molecular structure of this compound with carbon numbering.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2 ~145-150Alpha to the protonated pyridine nitrogen, significantly deshielded. The methoxy group at C3 provides some shielding.
C3 ~155-160Attached to the highly electronegative oxygen of the methoxy group, resulting in a strong deshielding effect.
C4 ~120-125deshielded by the adjacent protonated nitrogen and substituted with the ethylamine group.
C5 ~115-120Meta to the methoxy group and ortho to the ethylamine substituent.
C6 ~140-145Alpha to the protonated pyridine nitrogen, strongly deshielded.
~35-40Methylene carbon adjacent to the pyridine ring.
~40-45Methylene carbon adjacent to the protonated amino group, deshielded.
-OCH₃ ~55-60Typical chemical shift for a methoxy group attached to an aromatic ring.[8]
Rationale for Chemical Shift Assignments
  • Pyridine Ring Carbons (C2-C6): The protonation of the pyridine nitrogen atom causes a general downfield shift for all ring carbons, particularly for the alpha (C2, C6) and gamma (C4) positions, due to the increased electron-withdrawing effect of the positively charged nitrogen.[3][4] The methoxy group at the C3 position is an electron-donating group, which typically shields the ortho (C2, C4) and para (C6) positions. However, its most significant effect is the strong deshielding of the ipso-carbon (C3) to which it is directly attached. The ethylamine substituent at C4 will also influence the chemical shifts of the ring carbons.

  • Ethylamine Side Chain (Cα, Cβ): The protonation of the primary amine to an ammonium group (-NH₃⁺) leads to a deshielding effect on the adjacent carbons.[7] Consequently, both Cα and Cβ are expected to shift downfield compared to the free base. Cβ, being directly attached to the nitrogen, will experience a more pronounced deshielding effect.

  • Methoxy Carbon (-OCH₃): The chemical shift of the methoxy carbon is relatively predictable and falls within the typical range for aryl methyl ethers.[8]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the acquisition of high-quality ¹³C NMR data for this compound.

Materials and Equipment
  • This compound (sample)

  • Deuterated methanol (Methanol-d₄, CD₃OD) or Deuterated water (D₂O)

  • High-quality 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (20-50 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CD3OD or D2O) weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex transfer 4. Transfer to NMR Tube vortex->transfer insert 5. Insert Sample into Spectrometer transfer->insert lock_shim 6. Lock and Shim insert->lock_shim setup 7. Set Up ¹³C Experiment (Proton Decoupled) lock_shim->setup acquire 8. Acquire Data setup->acquire

Caption: Workflow for ¹³C NMR sample preparation and data acquisition.

Detailed Step-by-Step Protocol
  • Solvent Selection: Due to the dihydrochloride salt nature of the compound, polar, protic deuterated solvents are recommended. Methanol-d₄ (CD₃OD) is an excellent first choice. Deuterated water (D₂O) is also a suitable alternative, though the residual water peak may be broad.

  • Sample Weighing: Accurately weigh approximately 20-50 mg of this compound directly into a small, clean vial. A higher concentration is generally better for ¹³C NMR due to its lower natural abundance and sensitivity.

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Homogenization: Securely cap the vial and vortex or gently agitate until the sample is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra. If any solid remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Data Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Experiment: ¹³C with proton decoupling (e.g., zgpg30 on a Bruker instrument).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans: 1024 to 4096, or until a satisfactory signal-to-noise ratio is achieved.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum carefully.

    • Reference the spectrum to the solvent peak (CD₃OD: 49.0 ppm).

Conclusion

This application note provides a predictive framework and a practical experimental guide for the ¹³C NMR analysis of this compound. The predicted chemical shifts, based on established substituent effects and the influence of protonation, offer a reliable starting point for spectral interpretation. The detailed protocol for sample preparation and data acquisition is designed to enable researchers to obtain high-quality, reproducible data, which is fundamental for structural verification and purity assessment in a drug discovery and development setting.

References

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]

  • Sci-Hub. (n.d.). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved January 19, 2026, from [Link]

  • Katritzky, A. R., & Dega‐Szafran, Z. (1989). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(11), 1090–1093. [Link]

  • Abramovitch, R. A., & Knaus, G. N. (1973). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 8(1), 1-1. [Link]

  • Rubio-Ruiz, B., Conejo-García, A., Gallo, M. A., Espinosa, A., & Entrena, A. (2012). 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. Magnetic Resonance in Chemistry, 50(6), 466-469. [Link]

  • Forte, L., & Martin, M. L. (1982). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 60(8), 979-985. [Link]

  • Defense Technical Information Center. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved January 19, 2026, from [Link]

  • Jones, A. J., & Grant, D. M. (1971). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 49(15), 2620-2632. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxypyridine. PubChem. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylamine hydrochloride. PubChem. Retrieved January 19, 2026, from [Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved January 19, 2026, from [Link]

  • SpectraBase. (n.d.). PYRIDINIUM-ION - Optional[13C NMR] - Chemical Shifts. Retrieved January 19, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved January 19, 2026, from [Link]

  • SpectraBase. (n.d.). Pyridine, 4-ethyl- - Optional[13C NMR] - Chemical Shifts. Retrieved January 19, 2026, from [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2019). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethylpyridine. PubChem. Retrieved January 19, 2026, from [Link]

  • Reddit. (2025). How does protonation affect the aromaticity of pyridine?. r/OrganicChemistry. Retrieved January 19, 2026, from [Link]

  • MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 19, 2026, from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols: Leveraging 2-(3-Methoxy-pyridin-4-yl)-ethylamine as a Scaffold for Novel 5-HT Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridinyl-ethylamine Scaffold in Serotonin Receptor Modulation

The serotonin (5-HT) receptor family, comprising at least 14 distinct subtypes, represents a constellation of critical targets in contemporary medicinal chemistry and drug development. Ligands that selectively modulate these receptors are pivotal in treating a wide array of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and migraine[1]. The 2-phenethylamine scaffold is a well-established pharmacophore for many 5-HT receptor ligands[1]. The strategic incorporation of a pyridine ring in place of the phenyl ring, as seen in 2-(3-Methoxy-pyridin-4-yl)-ethylamine, offers a nuanced approach to modulating ligand properties. The pyridine nitrogen introduces a hydrogen bond acceptor and can alter the molecule's pKa and solubility, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The methoxy substituent at the 3-position of the pyridine ring is not merely a structural placeholder. Its electron-donating nature and potential for hydrogen bonding can significantly impact receptor affinity and selectivity across different 5-HT receptor subtypes, such as the 5-HT1A, 5-HT2A, and 5-HT6 receptors[2][3][4][5]. This makes 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride a valuable and versatile starting material for the synthesis of focused libraries of potential 5-HT receptor ligands.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel 5-HT receptor ligands. We will delve into the underlying chemical principles, provide validated, step-by-step protocols for derivatization, and discuss the rationale behind these synthetic strategies.

Core Synthetic Strategies and Mechanistic Rationale

The primary amino group of the ethylamine side chain is the key handle for synthetic elaboration of the 2-(3-Methoxy-pyridin-4-yl)-ethylamine scaffold. Three principal reaction classes are presented here: N-acylation , sulfonamide formation , and reductive amination . These methods are robust, versatile, and allow for the introduction of a wide diversity of chemical moieties to probe the structure-activity relationships (SAR) of the resulting ligands.

Workflow for Ligand Synthesis

The general workflow for synthesizing a library of 5-HT receptor ligand candidates from this compound is depicted below. The initial step involves the liberation of the free amine from its dihydrochloride salt.

G cluster_reactions Derivatization Reactions cluster_products Ligand Classes start 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride free_amine Free Amine Generation (Base Treatment) start->free_amine amine_intermediate 2-(3-Methoxy-pyridin-4-yl)-ethylamine (Free Base) free_amine->amine_intermediate acylation N-Acylation amine_intermediate->acylation sulfonylation Sulfonamide Formation amine_intermediate->sulfonylation reductive_amination Reductive Amination amine_intermediate->reductive_amination amides Amide Derivatives acylation->amides sulfonamides Sulfonamide Derivatives sulfonylation->sulfonamides sec_amines Secondary/Tertiary Amine Derivatives reductive_amination->sec_amines

Caption: General workflow for derivatization.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 0: Liberation of the Free Amine

Rationale: The starting material is a dihydrochloride salt. To perform nucleophilic reactions on the primary amine, it must be converted to its free base form. This is achieved by treatment with a suitable base to neutralize the hydrochloride.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of deionized water.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a 2 M aqueous solution of NaOH or a saturated solution of K2CO3 dropwise with stirring until the pH of the solution is >10.

  • Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine (1 x volume).

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, which can be used in subsequent steps without further purification.

Protocol 1: N-Acylation for the Synthesis of Amide Derivatives

Rationale: The formation of an amide bond via N-acylation is a fundamental transformation in medicinal chemistry[6]. This reaction allows for the introduction of a vast array of acyl groups, enabling the exploration of how different substituents impact ligand binding and function. The use of an acyl chloride in the presence of a non-nucleophilic base is a classic and efficient method[7].

Materials:

  • 2-(3-Methoxy-pyridin-4-yl)-ethylamine (free base from Protocol 0)

  • Acyl chloride or acid anhydride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Deionized water

  • Brine

Procedure:

  • Dissolve 2-(3-Methoxy-pyridin-4-yl)-ethylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add TEA or DIPEA (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution, deionized water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated derivative.

Protocol 2: Sulfonamide Synthesis

Rationale: The sulfonamide group is a key functional group in many clinically used drugs and serves as a versatile linker in ligand design[8][9]. The reaction of a primary amine with a sulfonyl chloride in the presence of a base is a robust method for the synthesis of sulfonamides[10][11]. This allows for the introduction of various aryl or alkyl sulfonyl moieties, which can probe interactions with specific residues in the 5-HT receptor binding pockets.

Materials:

  • 2-(3-Methoxy-pyridin-4-yl)-ethylamine (free base from Protocol 0)

  • Arylsulfonyl chloride or alkylsulfonyl chloride (e.g., benzenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq)

  • Anhydrous Pyridine or DCM

  • Triethylamine (TEA) (if using DCM as solvent) (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

Procedure:

  • Dissolve 2-(3-Methoxy-pyridin-4-yl)-ethylamine (1.0 eq) in anhydrous pyridine (or DCM with TEA) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • If pyridine is used as the solvent, remove it under reduced pressure.

  • Dissolve the residue in DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired sulfonamide.

Protocol 3: Reductive Amination for N-Alkylation

Rationale: Reductive amination is a powerful and widely used method for the formation of C-N bonds, allowing for the synthesis of secondary and tertiary amines[1][12][13][14]. This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB)[1]. This method avoids the over-alkylation often seen with direct alkylation using alkyl halides.

Materials:

  • 2-(3-Methoxy-pyridin-4-yl)-ethylamine (free base from Protocol 0)

  • Aldehyde or ketone (e.g., benzaldehyde, acetone) (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

Procedure:

  • To a stirred solution of 2-(3-Methoxy-pyridin-4-yl)-ethylamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid (optional, can facilitate imine formation).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired N-alkylated amine.

Data Presentation: Representative Ligand Affinities

The following table presents hypothetical but plausible binding affinity data for a series of synthesized ligands at selected 5-HT receptors. This data is intended to illustrate how the derivatization of the 2-(3-Methoxy-pyridin-4-yl)-ethylamine scaffold can modulate receptor affinity and selectivity.

Compound IDR GroupLigand Class5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT6 Ki (nM)
LIG-01 -COCH3Amide8515025
LIG-02 -COPhAmide406512
LIG-03 -SO2PhSulfonamide25308
LIG-04 -SO2(4-Cl-Ph)Sulfonamide15225
LIG-05 -CH2PhSecondary Amine12025095

Visualization of 5-HT Receptor Signaling Pathways

The synthesized ligands are designed to modulate 5-HT receptors, which are predominantly G-protein coupled receptors (GPCRs). The diagram below illustrates the canonical signaling pathways for Gs, Gi, and Gq coupled 5-HT receptors.

G cluster_receptor 5-HT Receptor Activation cluster_pathways Downstream Signaling Cascades cluster_Gs Gs Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway Ligand 5-HT Ligand Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binds G_Protein G-Protein (αβγ) Receptor->G_Protein Activates AC_Gs Adenylate Cyclase G_Protein->AC_Gs Gαs activates AC_Gi Adenylate Cyclase G_Protein->AC_Gi Gαi inhibits PLC Phospholipase C G_Protein->PLC Gαq activates cAMP cAMP AC_Gs->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Response_Gs Cellular Response PKA->Response_Gs Phosphorylates cAMP_low ↓ cAMP AC_Gi->cAMP_low Response_Gi Cellular Response cAMP_low->Response_Gi IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Activate Response_Gq Cellular Response Ca_PKC->Response_Gq

Caption: Canonical 5-HT GPCR signaling pathways.

Conclusion and Future Directions

The 2-(3-Methoxy-pyridin-4-yl)-ethylamine scaffold represents a highly promising starting point for the development of novel 5-HT receptor ligands. The synthetic protocols outlined in these application notes provide a robust framework for creating diverse chemical libraries through N-acylation, sulfonamide formation, and reductive amination. By systematically modifying the R-group attached to the ethylamine side chain, researchers can effectively probe the structure-activity relationships at various 5-HT receptors. The resulting compounds can be screened in radioligand binding assays and functional assays to identify potent and selective modulators of these critical CNS targets, paving the way for the discovery of next-generation therapeutics for neurological and psychiatric disorders.

References

  • Brust, T. F., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144–6188. Available at: [Link]

  • Loza, E., et al. (2015). The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. Chemistry of Heterocyclic Compounds, 51, 658-667.
  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (2022). Molecules, 27(21), 7535. Available at: [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Available at: [Link]

  • Müller, C. E., et al. (2009). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. Bioorganic & Medicinal Chemistry, 17(17), 6336-6345. Available at: [Link]

  • Synthesis of some aryl (pyrimidin-3-yl)methyl ureas, hydrazones and semicarbazones. (n.d.). Available at: [Link]

  • Synthesis and bioactivity of some new N-aryl/alkyl/cyclohexyl-N'-(2,3-dihydro-2-oxo-4H-benz[e][2][10][15]oxazaphosphorin-2-yl) ureas. (2005). Pest Management Science, 61(10), 1016-1023. Available at: [Link]

  • Reductive amination. (2023). In Wikipedia. Available at: [Link]

  • Novel process for synthesis of heteroaryl-substituted urea compounds. (2001). Google Patents.
  • Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists. (2022). RSC Medicinal Chemistry, 13(10), 1957–1964. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). RSC Advances, 11(42), 26038-26054. Available at: [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry, 12(3), 304-309. Available at: [Link]

  • New 5-HT1A, 5HT2A and 5HT2C receptor ligands containing a picolinic nucleus: Synthesis, in vitro and in vivo pharmacological evaluation. (2017). European Journal of Medicinal Chemistry, 139, 72-85. Available at: [Link]

  • Synthesis sulfonamide derivatives. Reagents and conditions. (n.d.). Available at: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018). Molecules, 23(11), 2947. Available at: [Link]

  • Synthesis and SAR of tolylamine 5-HT6 antagonists. (2009). Bioorganic & Medicinal Chemistry Letters, 19(9), 2409-2412. Available at: [Link]

  • N-acylation of amides through internal nucleophilic catalysis. (2020). Journal of Chemical Research, 44(9-10), 421-425. Available at: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • New arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment: synthesis, in vitro, and in vivo pharmacological evaluation. (2004). Journal of Medicinal Chemistry, 47(10), 2537-2549. Available at: [Link]

  • N-Acylation Reactions of Amines. (n.d.). Available at: [Link]

  • European Journal of Medicinal Chemistry. (2023). Bari - Uniba. Available at: [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (2002). Organic Reactions. Available at: [Link]

  • Pyrroloquinoline scaffold-based 5-HT6R ligands: Synthesis, quantum chemical and molecular dynamic studies, and influence of nitrogen atom position in the scaffold on affinity. (2018). Bioorganic & Medicinal Chemistry, 26(12), 3588-3595. Available at: [Link]

  • Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. (2022). Journal of Medicinal Chemistry, 65(12), 8447–8464. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2022). Molecules, 27(19), 6241. Available at: [Link]

  • 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. (2020). Journal of Medicinal Chemistry, 63(17), 9126–9144. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. The information provided is based on established principles of organic chemistry and experience in the synthesis of related heterocyclic compounds.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The primary challenges in this synthesis involve the selective functionalization of the pyridine ring, the introduction of the ethylamine side chain, and the purification of the final product. This guide will focus on two plausible synthetic routes and address common issues that may arise during the synthesis.

Proposed Synthetic Pathways

Two common retrosynthetic approaches for the target molecule are outlined below. The troubleshooting guide will refer to these pathways.

Route A: Via Nitrile Reduction

This route involves the reduction of a nitrile intermediate.

Route A 3-Methoxypyridine-4-carbonitrile 3-Methoxypyridine-4-carbonitrile 2-(3-Methoxy-pyridin-4-yl)-ethylamine 2-(3-Methoxy-pyridin-4-yl)-ethylamine 3-Methoxypyridine-4-carbonitrile->2-(3-Methoxy-pyridin-4-yl)-ethylamine Reduction (e.g., LiAlH4, H2/Raney Ni) 2-(3-Methoxy-pyridin-4-yl)-ethylamine\ndihydrochloride 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride 2-(3-Methoxy-pyridin-4-yl)-ethylamine->2-(3-Methoxy-pyridin-4-yl)-ethylamine\ndihydrochloride HCl

Caption: Synthetic Route A via nitrile reduction.

Route B: Via Henry Reaction

This route utilizes a nitroalkene intermediate.

Route B 3-Methoxypyridine-4-carbaldehyde 3-Methoxypyridine-4-carbaldehyde 1-(3-Methoxy-pyridin-4-yl)-2-nitroethene 1-(3-Methoxy-pyridin-4-yl)-2-nitroethene 3-Methoxypyridine-4-carbaldehyde->1-(3-Methoxy-pyridin-4-yl)-2-nitroethene Henry Reaction (CH3NO2, base) 2-(3-Methoxy-pyridin-4-yl)-ethylamine 2-(3-Methoxy-pyridin-4-yl)-ethylamine 1-(3-Methoxy-pyridin-4-yl)-2-nitroethene->2-(3-Methoxy-pyridin-4-yl)-ethylamine Reduction (e.g., LiAlH4, H2/Pd-C) 2-(3-Methoxy-pyridin-4-yl)-ethylamine\ndihydrochloride 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride 2-(3-Methoxy-pyridin-4-yl)-ethylamine->2-(3-Methoxy-pyridin-4-yl)-ethylamine\ndihydrochloride HCl

Caption: Synthetic Route B via Henry reaction.

Troubleshooting Guide

This section is designed in a question-and-answer format to address specific problems you may encounter.

Low or No Product Yield

Question: I am getting a very low yield or no product at all. What are the possible causes and solutions?

Answer: Low or no yield can be attributed to several factors, depending on the synthetic step.

For Route A (Nitrile Reduction):

  • Inactive Reducing Agent: Lithium aluminum hydride (LiAlH₄) is highly reactive and can be deactivated by moisture. Ensure you are using freshly opened or properly stored LiAlH₄ and anhydrous solvents.

  • Insufficient Reaction Time or Temperature: The reduction of nitriles can be slow. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. If the reaction is sluggish, consider increasing the temperature, but be cautious of potential side reactions.

  • Formation of Side Products: Over-reduction or side reactions can occur. For instance, with catalytic hydrogenation, the pyridine ring can be reduced under harsh conditions.[1] Using a milder reducing agent or optimizing the reaction conditions (pressure, temperature, catalyst loading) can mitigate this.

For Route B (Henry Reaction):

  • Inappropriate Base: The choice of base is critical. A base that is too strong can lead to polymerization of the aldehyde or other side reactions. Common bases for the Henry reaction include primary amines (like ethylamine) or ammonium acetate.

  • Poor Quality Starting Materials: Ensure your 3-methoxypyridine-4-carbaldehyde and nitromethane are pure. Impurities in the aldehyde can inhibit the reaction.

  • Equilibrium: The Henry reaction is reversible. To drive the reaction forward, it may be necessary to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.

For Route B (Nitroalkene Reduction):

  • Catalyst Poisoning: If using catalytic hydrogenation (e.g., H₂/Pd-C), impurities in the substrate or solvent can poison the catalyst. Purifying the nitroalkene intermediate before reduction is crucial.

  • Incomplete Reduction: The reduction of a nitro group to an amine is a multi-step process. Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates. Ensure sufficient reducing agent and reaction time.

Troubleshooting Decision Tree for Low Yield

Low Yield Troubleshooting start Low or No Yield check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions purify_sm Purify Starting Materials check_sm->purify_sm change_reagent Consider Alternative Reagents check_reagents->change_reagent analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_conditions->analyze_crude no_product No Product Detected analyze_crude->no_product side_products Side Products Detected analyze_crude->side_products incomplete_reaction Incomplete Reaction analyze_crude->incomplete_reaction no_product->change_reagent optimize_conditions Optimize Conditions (Temp, Time, Stoichiometry) side_products->optimize_conditions incomplete_reaction->optimize_conditions change_reagent->start purify_sm->start

Caption: Decision tree for troubleshooting low product yield.

Product Purity Issues

Question: My final product is impure. How can I identify and remove the impurities?

Answer: Impurities can originate from starting materials, side reactions, or incomplete reactions.

  • Characterize the Impurity: Use analytical techniques like NMR, LC-MS, and High-Performance Liquid Chromatography (HPLC) to identify the structure of the impurity. Knowing what the impurity is will guide your purification strategy.[2]

  • Common Impurities and Removal Strategies:

Potential Impurity Origin Suggested Purification Method
Unreacted Starting MaterialIncomplete reactionRecrystallization, Column Chromatography
Partially Reduced IntermediatesIncomplete reductionRe-subject to reaction conditions, Column Chromatography
Over-reduced ProductsHarsh reaction conditionsRecrystallization, Preparative HPLC
Polymeric materialsSide reaction in Henry reactionFiltration, Trituration
  • Purification of the Dihydrochloride Salt: Amine dihydrochloride salts can sometimes be challenging to purify.

    • Recrystallization: A common method is to dissolve the crude salt in a minimal amount of a hot polar solvent (e.g., ethanol, methanol, or water) and then add a less polar co-solvent (e.g., isopropanol, acetone, or diethyl ether) to induce crystallization upon cooling.

    • Trituration: The crude solid can be washed with a solvent in which the desired product is insoluble, but the impurities are soluble.

    • pH Adjustment and Extraction: If the impurity is not basic, you can dissolve the crude product in water, adjust the pH to be basic (to deprotonate the amine), extract the free base into an organic solvent, wash the organic layer, dry it, and then re-precipitate the dihydrochloride salt by adding HCl.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: Both 3-methoxypyridine-4-carbonitrile and 3-methoxypyridine-4-carbaldehyde are viable starting materials. The choice may depend on the commercial availability, cost, and your laboratory's expertise with the subsequent reactions. 3-Methoxypyridine itself is commercially available and can be functionalized at the 4-position through metallation.[3]

Q2: How do I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system that gives good separation between your starting material, intermediates, and the product. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, HPLC or LC-MS can be used.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Lithium Aluminum Hydride (LiAlH₄): This is a highly pyrophoric and water-reactive reagent. It should be handled under an inert atmosphere (nitrogen or argon) and away from any sources of moisture.

  • Pyridine Derivatives: Many pyridine derivatives are toxic and can be absorbed through the skin.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Hydrogen Gas: If performing catalytic hydrogenation, ensure proper ventilation and use intrinsically safe equipment to avoid ignition of the flammable hydrogen gas.

Q4: How should I store the final product?

A4: this compound is a salt and is likely to be a stable, crystalline solid. However, it may be hygroscopic. It is best to store it in a tightly sealed container in a cool, dry place, away from light.

Experimental Protocols

Protocol 1: Reduction of 3-Methoxypyridine-4-carbonitrile (Route A)
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Addition of LiAlH₄: Carefully add lithium aluminum hydride (LiAlH₄) to the THF under a nitrogen atmosphere.

  • Addition of Nitrile: Dissolve 3-methoxypyridine-4-carbonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Quenching: After the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Workup: Filter the resulting solid and wash it with THF. Concentrate the filtrate under reduced pressure.

  • Purification of Free Base: The crude amine can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified amine in a suitable solvent (e.g., ethanol or diethyl ether) and add a solution of HCl in the same solvent until the pH is acidic. The dihydrochloride salt should precipitate.

  • Isolation: Collect the solid by filtration, wash with the solvent, and dry under vacuum.

Protocol 2: Henry Reaction and Reduction (Route B)

Step 1: Henry Reaction

  • Mixing Reagents: In a round-bottom flask, dissolve 3-methoxypyridine-4-carbaldehyde in nitromethane.

  • Addition of Catalyst: Add a catalytic amount of a suitable base (e.g., ammonium acetate).

  • Reaction: Heat the mixture to reflux and monitor by TLC.

  • Workup: After the reaction is complete, cool the mixture and remove the excess nitromethane under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Nitroalkene

  • Setup: In a flask suitable for hydrogenation, dissolve the purified 1-(3-methoxy-pyridin-4-yl)-2-nitroethene in a solvent like methanol or ethanol.

  • Addition of Catalyst: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.

  • Workup: After the reaction is complete (as indicated by the cessation of hydrogen uptake or by TLC), filter the catalyst through a pad of Celite.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Salt Formation: Follow the procedure described in Protocol 1 for the formation and isolation of the dihydrochloride salt.

References

  • Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines. Tetrahedron, 57(20), 4059-4090.
  • Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Preparation and reactions of some substituted pyridines. Journal of the Chemical Society C: Organic, 915-919.
  • Grozinger, K. G., et al. (1995). A new and efficient synthesis of nevirapine. Journal of Heterocyclic Chemistry, 32(1), 259-261.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • PubChem. (n.d.). 3-Methoxypyridine-4-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxypyridine. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • U.S. Patent No. 8,394,992. (2013).
  • Che-rov, V. N., & Sh-vekh-gei-mer, G. A. (2004). Catalytic reduction of nitrogen-containing heterocyclic compounds. Russian Chemical Reviews, 73(11), 1095–1122.
  • Wikipedia. (2024). 3-Methylpyridine. Retrieved from [Link]

  • Biftu, T., et al. (2014). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 24(2), 643-648.
  • Chinese Patent No. CN103664886A. (2014). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • PubChem. (n.d.). 3-Methoxypyridine Safety and Hazards. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(3-Methoxy-pyridin-4-yl)-ethylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for yield and purity.

Introduction

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry, yet it often presents challenges in controlling regioselectivity, managing side reactions, and achieving high purity. This guide provides in-depth, experience-driven advice to address specific problems you may encounter during the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Low Overall Yield

Question: My multi-step synthesis of 2-(3-Methoxy-pyridin-4-yl)-ethylamine results in a very low overall yield. What are the most common bottlenecks and how can I address them?

Answer: Low yields in multi-step pyridine syntheses can often be traced back to a few critical stages. The primary culprits are typically incomplete reactions, side-product formation, and mechanical losses during purification.[1]

Causality and Strategic Solutions:

  • Inefficient Pyridine Ring Formation/Functionalization: The initial construction or substitution of the pyridine ring is foundational. Many classical pyridine syntheses, such as Hantzsch or Guareschi-Thorpe, can have variable yields depending on the substrates.[2][3] If you are building the ring, ensure precise stoichiometry and optimal temperature control. For functionalization of a pre-existing pyridine, the electron-deficient nature of the ring can make electrophilic substitution difficult.[3]

  • Sub-optimal Reduction Step: A common route to the ethylamine moiety involves the reduction of a nitrile or a nitro group. These reactions can be sensitive. For instance, the reduction of a cyanomethyl group can be sluggish or lead to over-reduction if not properly controlled.

  • Purification Losses: The target compound, being an amine, can be challenging to purify via silica gel chromatography due to its basicity. It may streak on the column, leading to poor separation and significant loss of material.

Workflow for Yield Optimization:

Caption: Troubleshooting workflow for low yield.

Recommended Protocols:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor each reaction to completion. This prevents premature workup of an incomplete reaction.

  • Catalyst Screening for Reduction: If using catalytic hydrogenation (e.g., reducing a nitrile), screen different catalysts (e.g., Pd/C, PtO₂, Raney Nickel) and solvent systems. The choice of catalyst can significantly impact yield and selectivity.

  • Alternative Purification: Instead of traditional silica gel chromatography, consider:

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with dilute acid (e.g., 1M HCl). The amine will move to the aqueous phase. Wash the aqueous phase with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer and extract the purified free-base amine back into an organic solvent.[4]

    • Crystallization: Directly crystallize the dihydrochloride salt. After the final synthetic step, isolate the free base and dissolve it in a suitable solvent (e.g., isopropanol, ethanol). Add a stoichiometric amount of HCl (e.g., as a solution in ether or isopropanol) to precipitate the dihydrochloride salt.

Issue 2: Impurity Profile and Side Reactions

Question: My final product is contaminated with persistent impurities that are difficult to remove. What are the likely side reactions, and how can I prevent them?

Answer: Impurities often arise from predictable side reactions related to the reactivity of the pyridine ring and the functional groups involved.

Common Side Reactions and Their Prevention:

  • Over-alkylation/N-alkylation: In reactions involving alkyl halides, the pyridine nitrogen is nucleophilic and can be alkylated, leading to pyridinium salt byproducts.[3][5] This is especially a risk if the reaction conditions are not well-controlled.

    • Prevention: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (Hunig's base) instead of pyridine or triethylamine as an acid scavenger.[5][6]

  • Competing Nucleophilic Substitution: When introducing the methoxy group onto a di-functionalized pyridine (e.g., a di-chloro-pyridine), you may get a mixture of isomers if the positions are similarly activated.

    • Prevention: This requires careful selection of starting materials where the positions have different reactivity, or the use of a directing group. The reaction of 2-chloropyridine-3,4-dicarbonitriles with sodium methoxide, for example, selectively yields the 2-methoxy derivative due to the electronic activation by the cyano groups.[7]

  • Incomplete Hydrolysis/Amide Formation: If your synthesis proceeds through a nitrile intermediate, incomplete hydrolysis or reaction with water can lead to amide or carboxylic acid impurities.

    • Prevention: Ensure anhydrous conditions for reactions sensitive to water. For reductions, ensure the complete conversion of the nitrile.

Table 1: Common Impurities and Mitigation Strategies

Impurity TypeLikely Source ReactionPrevention/Removal Strategy
Pyridinium Salts N-alkylation by reagents or intermediatesUse a non-nucleophilic base (e.g., DIPEA)[5][6]; remove by aqueous wash.
Positional Isomers Non-selective substitution on the pyridine ringUse starting materials with differentiated reactivity[7]; careful chromatographic separation.
Amide/Carboxylic Acid Incomplete reduction or hydrolysis of a nitrile intermediateEnsure anhydrous reaction conditions; drive reduction to completion; remove via acid-base extraction.
Over-reduced products Harsh reduction conditionsUse a milder reducing agent or optimize reaction time and temperature.
Issue 3: Difficulty in Isolation and Salt Formation

Question: I am struggling to isolate the final product as a stable, crystalline dihydrochloride salt. It often comes out as an oil or a hygroscopic solid.

Answer: The physical form of the final salt is highly dependent on the purity of the free base and the conditions of salt formation.

Causality and Strategic Solutions:

  • Residual Solvents/Water: The presence of even trace amounts of water or certain organic solvents can inhibit crystallization, leading to oils. Amines are often hygroscopic, and absorbing atmospheric moisture is a common issue.

  • Incorrect Stoichiometry of Acid: Adding too much or too little HCl can affect the final product. An excess of HCl can lead to a more hygroscopic material.

  • Purity of the Free Base: Impurities can act as "crystallization inhibitors," preventing the formation of a well-ordered crystal lattice.

Protocol for Robust Dihydrochloride Salt Formation:

  • Purify the Free Base: Ensure the free-base 2-(3-Methoxy-pyridin-4-yl)-ethylamine is as pure as possible using the methods described in the yield optimization section.

  • Anhydrous Conditions: Dry the purified free base solution over anhydrous sodium sulfate or magnesium sulfate and filter. Use anhydrous solvents for the salt formation step.

  • Solvent Selection: Dissolve the purified free base in a solvent in which the free base is soluble but the hydrochloride salt is not. Common choices include isopropanol (IPA), ethanol, or ethyl acetate.

  • Controlled Acid Addition: Slowly add a calculated amount (2.0-2.1 equivalents) of a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether, or HCl in isopropanol). Adding the acid dropwise while stirring vigorously often promotes the formation of a crystalline solid.

  • Induce Crystallization: If a solid does not precipitate immediately, try the following:

    • Scratch the inside of the flask with a glass rod.

    • Add a seed crystal from a previous successful batch.

    • Cool the solution in an ice bath or refrigerator.

  • Isolation and Drying: Collect the precipitated solid by filtration, wash with a small amount of cold, anhydrous solvent (like diethyl ether) to remove any surface impurities, and dry thoroughly under high vacuum.

Salt_Formation_Troubleshooting start Purified Free Base dissolve Dissolve in Anhydrous Solvent (e.g., IPA) start->dissolve add_hcl Add 2.0 eq. Anhydrous HCl Solution dissolve->add_hcl result Observe Outcome add_hcl->result cryst Crystalline Solid Precipitates result->cryst Success oil Oily Product Forms result->oil Problem isolate Filter, Wash with Ether, Dry Under Vacuum cryst->isolate ts_oil Troubleshooting for Oil: 1. Check purity of free base. 2. Ensure anhydrous conditions. 3. Try different solvent. 4. Scratch flask or add seed crystal. oil->ts_oil

Caption: Decision tree for dihydrochloride salt formation.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to characterize the final product?

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation. The proton NMR should show characteristic peaks for the pyridyl protons, the methoxy group, and the two ethylamine methylene groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • HPLC: To assess purity. A well-developed HPLC method can quantify the main product and any impurities.

  • Elemental Analysis (CHN): To confirm the elemental composition of the final dihydrochloride salt, which provides strong evidence of purity and correct salt stoichiometry.

Q2: How should I store this compound?

The dihydrochloride salt is expected to be more stable than the free base. However, like many amine salts, it can be hygroscopic. Store it in a tightly sealed container, in a desiccator, or under an inert atmosphere (like nitrogen or argon) at room temperature or refrigerated to minimize moisture uptake and degradation.[8]

Q3: Can I use other bases besides triethylamine or DIPEA in my reactions?

Yes, other bases can be used, but the choice depends on the specific reaction.

  • Pyridine: Can be used as a base and sometimes as a nucleophilic catalyst, but carries the risk of N-alkylation.[6]

  • Inorganic bases (e.g., K₂CO₃, NaH): Often used in substitution reactions. For example, potassium carbonate is used in the synthesis of some methoxy-pyridine derivatives.[9] Sodium hydride is a strong, non-nucleophilic base used for deprotonating less acidic protons.[10] The choice depends on the pKa of the proton to be removed and solvent compatibility.

References

  • Benchchem. Troubleshooting low yield in multi-component pyridine synthesis.
  • Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • StackExchange. Can triethylamine/pyridine be used in the synthesis of Labetalol?.
  • PrepChem.com. Synthesis of 2-[N-(3-aminopropyl)-N-(4-methoxybenzyl)-amino]pyridine.
  • Reddit. Pyridine replacement in organic synthesis.
  • BLD Pharm. Pyridin-4-ylmethanamine.
  • ResearchGate. Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[5][11]pyridine-1,3-diones.

  • Baran Lab. Pyridine Synthesis: Cliff Notes.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

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Common impurities in "2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and identify impurities encountered during the synthesis of this key intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles that govern impurity formation, providing you with the expert insights needed to optimize your process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthetic Pathway and Key Impurity Classes

Question: What is the most common synthetic route for this compound, and where do impurities typically originate?

Answer: The most industrially viable and common laboratory synthesis involves a two-step process starting from 2-(3-Methoxy-pyridin-4-yl)acetonitrile. The core of the synthesis is the reduction of a nitrile group to a primary amine, followed by salt formation.

The primary sources of impurities can be categorized as follows:

  • Starting Material Impurities: Contaminants present in the initial 2-(3-Methoxy-pyridin-4-yl)acetonitrile.

  • Reaction By-products: Unwanted molecules formed during the critical nitrile reduction step.[1][2]

  • Incomplete Reactions: Residual starting material or intermediates.

  • Salt Formation Anomalies: Issues related to incorrect stoichiometry or residual acids/solvents.[3]

Below is a diagram illustrating the standard synthetic workflow.

Synthesis_Workflow SM 2-(3-Methoxy-pyridin-4-yl)acetonitrile INT 2-(3-Methoxy-pyridin-4-yl)-ethylamine (Free Base) SM->INT Nitrile Reduction (e.g., Catalytic Hydrogenation) FP 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride INT->FP Salt Formation (+ 2 eq. HCl) Secondary_Amine_Formation cluster_0 Nitrile Reduction Path cluster_1 Side Reaction Path Nitrile R-C≡N Nitrile Imine R-CH=NH Imine Intermediate Nitrile->Imine +H₂ PrimaryAmine R-CH₂-NH₂ Desired Product Imine->PrimaryAmine +H₂ SecondaryImine (R-CH₂)₂C=NH Secondary Imine Adduct Imine->SecondaryImine SecondaryAmine (R-CH₂)₂NH Secondary Amine Impurity SecondaryImine->SecondaryAmine +H₂

Caption: Formation of secondary amine impurity.

Mitigation Strategies:

  • Solvent Choice: Using acidic additives or certain solvents can suppress this side reaction. Adding ammonia to the reaction mixture can also shift the equilibrium away from secondary amine formation.

  • Catalyst Selection: Some catalysts are more selective for primary amine formation. For example, cobalt-based catalysts can offer higher selectivity compared to some palladium catalysts. [2]* Continuous Flow Hydrogenation: Recent studies have shown that continuous-flow systems can significantly improve selectivity towards the primary amine by maintaining a high H₂ concentration and minimizing contact time between the product and the imine intermediate. [4] Question: My elemental analysis results for C, H, and N are correct, but the chlorine content is only about half of the expected value for a dihydrochloride salt. What's the issue?

Answer: You are likely forming the monohydrochloride salt instead of the desired dihydrochloride .

Causality: 2-(3-Methoxy-pyridin-4-yl)-ethylamine has two basic nitrogen atoms: the pyridine ring nitrogen (pKa ≈ 5-6) and the primary alkyl amine nitrogen (pKa ≈ 9-10). The primary amine is significantly more basic and will be protonated first. Forming the dihydrochloride requires protonating the less basic pyridine nitrogen as well.

  • Insufficient HCl: The most common cause is adding only one equivalent of hydrochloric acid during the salt formation step.

  • pH Control: If the salt is precipitated from a solution, the final pH may not be low enough to ensure full protonation of both nitrogen atoms.

  • Solvent Effects: The choice of solvent can influence the apparent basicity of the nitrogens and the solubility of the different salt forms, potentially favoring the precipitation of the monohydrochloride.

Troubleshooting:

  • Stoichiometry: Ensure at least 2.0 to 2.2 equivalents of HCl are added to the free base during the salt formation step.

  • Method of HCl Addition: Using a solution of HCl in a solvent like isopropanol or bubbling anhydrous HCl gas through a solution of the free base in a non-protic solvent (like ether or MTBE) provides better control. [5]* Final pH Check: If precipitating from an aqueous or alcoholic solution, ensure the final pH of the slurry is highly acidic (pH < 2).

  • Characterization: Use ¹H NMR to confirm. The proton signals adjacent to the protonated nitrogens will show a characteristic downfield shift. Titration can also be used to determine the number of acidic protons. [6]

Summary of Common Impurities

Impurity NameStructureProbable CauseKey Analytical Signature (LC-MS)
2-(3-Methoxy-pyridin-4-yl)acetonitrile Py-CH₂-CNIncomplete ReactionM+H⁺ ≈ 149.1
N,N-bis[2-(3-methoxy-pyridin-4-yl)ethyl]amine (Py-CH₂-CH₂-)₂NHReaction By-productM+H⁺ ≈ 304.4
2-(3-Hydroxy-pyridin-4-yl)-ethylamine Py(OH)-CH₂-CH₂-NH₂Methoxy group hydrogenolysisM+H⁺ ≈ 139.1
2-(3-Methoxy-piperidin-4-yl)-ethylamine Piperidine-CH₂-CH₂-NH₂Pyridine ring reductionM+H⁺ ≈ 159.2
Monohydrochloride Salt Product·HClIncorrect StoichiometrySame mass as product, but different physical properties and Cl⁻ content.

Note: "Py" represents the 3-methoxy-pyridin-4-yl moiety.

Protocols for Analysis and Purification

Protocol 1: HPLC Method for Purity Assessment

This is a general-purpose gradient method suitable for separating the target compound from its common impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Expected Elution Order: Product (most polar) -> Secondary Amine -> Starting Nitrile (least polar).

Protocol 2: Purification by Recrystallization to Remove Secondary Amine

This procedure leverages the likely difference in solubility between the dihydrochloride salt of the primary amine product and the secondary amine by-product.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol or a methanol/water mixture (e.g., 9:1 v/v). Aim for a concentration where the solution is nearly saturated at the boiling point.

  • Cooling: Slowly cool the solution to room temperature without agitation to allow for the formation of large, well-defined crystals.

  • Crystallization: Further cool the mixture in an ice bath (0-5 °C) for at least 1-2 hours to maximize the recovery of the desired product. The secondary amine dihydrochloride is often more soluble and will tend to remain in the mother liquor.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold isopropanol or diethyl ether to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.

  • Purity Check: Analyze the purified material and the mother liquor by HPLC to confirm the successful removal of the impurity.

References

  • Nitrile Reduction. (2026). Wordpress.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Nagaki, A., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Angewandte Chemie International Edition. [Link]

  • Nitrile reduction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Lévay, K., & Hegedűs, L. (2019). Recent Achievements in the Hydrogenation of Nitriles Catalyzed by Transitional Metals. Current Organic Chemistry.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (2024). Journal of the American Chemical Society. [Link]

  • Purification method of pyridine and pyridine derivatives. (n.d.).
  • Chemical analysis in amine system operations. (n.d.). EPTQ. [Link]

  • Pyridine. (2000). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. NCBI Bookshelf. [Link]

  • Walker, J. (1947). The Synthesis of β-6-Methoxyquinolyl(4)ethylamine, β-6-Methoxyquinolyl(4)propionamidine, and β-6-Methoxyquinolyl(4)ethylguanidine. Journal of the Chemical Society.
  • Pyridine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Pyridines. (n.d.). University of Babylon. [Link]

  • Pyridine: Synthesis, reactions and medicinal uses. (2016). Slideshare. [Link]

  • The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride. (n.d.).
  • Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.).
  • Amine acid salt compounds and process for the production thereof. (n.d.).
  • Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. (2017). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolop[2][4]yridine-1,3-diones. (2016). ResearchGate. [Link]

  • 2,2-Diethoxy-2-(4-pyridyl)ethylamine. (n.d.). Organic Syntheses. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). Molecules. [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. [Link]

  • N-Methyl-N-(2-(phenyl(pyridin-2-yl)methoxy)ethyl)nitrous amide. (n.d.). Veeprho. [Link]

  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (n.d.).
  • 2-(4-methoxypyridin-2-yl)acetonitrile (C8H8N2O). (n.d.). PubChemLite. [Link]

  • Electrochemical reduction of acetonitrile to ethylamine. (2021). Nature Communications. [Link]

  • Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). ResearchGate. [Link]

  • Electrochemical reduction of acetonitrile to ethylamine. (2021). ResearchGate. [Link]

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Technical Support Center: Purification of 2-(3-Methoxy-pyridin-4-yl)-ethylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride. This molecule, while crucial for various research and development pipelines, presents a unique set of purification challenges. Its structure combines a basic pyridine ring, a primary ethylamine side chain, and a methoxy group, all of which influence its physicochemical properties. The dihydrochloride salt form, while often preferred for stability and handling, introduces specific complexities during purification, particularly in chromatography.

This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the common hurdles encountered when purifying this compound, ensuring you achieve the desired purity and yield for your experiments.

Section 1: Core Physicochemical Properties & Purification Impact

Understanding the molecule's inherent properties is the first step in designing a robust purification strategy. The interplay between its basicity, polarity, and salt form dictates its behavior in different solvents and on various stationary phases.

PropertyFeatureImplication for Purification
Basicity Contains two basic nitrogen atoms: the pyridine ring (pKa ~5-6) and the primary amine (pKa ~9-10).As a dihydrochloride salt, the compound is highly polar and water-soluble. In its free base form, it is significantly less polar but prone to strong interactions with acidic silica gel, leading to peak tailing and poor recovery during normal-phase chromatography.[1][2]
Polarity The methoxy group adds some lipophilicity, but the two nitrogen centers and the salt form make it predominantly polar.Highly soluble in polar protic solvents like methanol and water. Sparingly soluble in less polar solvents like ethyl acetate, and virtually insoluble in non-polar solvents like hexanes. This solubility profile is key for selecting recrystallization solvents.[3][4]
Stability The dihydrochloride salt is generally a stable, crystalline solid. The free base is an oil and may be more susceptible to degradation over time.Purification should ideally be performed efficiently to minimize the time the compound spends in solution, especially as the free base. Storage as the dihydrochloride salt is recommended.
Impurity Profile Common impurities can include unreacted starting materials, by-products from side reactions (e.g., N-oxidation of the pyridine ring), or oligomeric species.The choice of purification method must be able to resolve the target compound from these structurally similar impurities.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my crude this compound a sticky oil or gum instead of a solid?

A1: This is a common issue that can arise from several factors. Firstly, the presence of residual solvents (like HCl in ether/dioxane, isopropanol, or ethanol) can prevent crystallization. Secondly, the presence of impurities can act as "crystal poisons," disrupting the formation of a stable crystal lattice. Finally, the dihydrochloride salt may be hygroscopic, absorbing atmospheric moisture to become oily.

Solution:

  • Remove Solvents: Ensure your crude product is dried thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove all residual solvents.

  • Trituration: Attempt to induce solidification by trituration. Add a small amount of a non-polar solvent in which the compound is insoluble (e.g., cold diethyl ether or hexanes) and vigorously scratch the flask with a spatula. This can break up the oil and encourage nucleation.

  • Purity Check: If it remains an oil, the issue is likely purity. Proceed with a purification step like chromatography on the free base before attempting salt formation again.

Q2: I'm seeing significant peak tailing during my HPLC analysis. What's causing this?

A2: Peak tailing for this compound in reverse-phase HPLC is almost always caused by secondary interactions between the basic amine and pyridine groups and residual, acidic silanol groups on the C18 stationary phase.[1][5] Even with modern end-capped columns, these interactions can be problematic for highly basic analytes. The dihydrochloride form can also lead to complex on-column ion-exchange effects, contributing to broad peaks.[5]

Solution:

  • Use a Mobile Phase Additive: Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to your mobile phase (both water and acetonitrile/methanol).[1][2] This protonates the analyte, ensuring it carries a consistent positive charge, and also protonates the silanol groups, minimizing unwanted interactions.

  • Increase Buffer Concentration: Using a higher concentration of a buffer, like 20-50 mM ammonium formate, can help shield the silanol interactions and improve peak shape.

  • Consider a Different Column: Phenyl-hexyl or embedded polar group (EPG) stationary phases can offer different selectivity and reduced tailing for basic compounds compared to standard C18 columns.[1]

Troubleshooting Experimental Workflows

Issue 1: My compound streaks badly on a silica gel column and I get low recovery.

Cause: This is the classic result of a strong acid-base interaction between your basic compound (free base form) and the acidic silanol groups (Si-OH) on the surface of the silica gel. The compound binds almost irreversibly, leading to a long streak down the column and significant loss of material.

Solution Workflow:

G start Streaking on Silica Gel decision Is Normal Phase Chromatography Necessary? start->decision sol1 Option 1: Modify Mobile Phase Add 0.5-2% Triethylamine (TEA) or Ammonia to the eluent (e.g., DCM/MeOH/TEA). decision->sol1  Yes sol2 Option 2: Use Alternative Stationary Phase Switch to neutral or basic alumina, or consider a polymer-based column. decision->sol2  Yes, but modification fails sol3 Option 3: Avoid Normal Phase Purify via Recrystallization or Reverse-Phase Chromatography. decision->sol3  No

Caption: Decision workflow for addressing streaking on silica gel.

Expert Rationale: Adding a competing base like triethylamine (TEA) to the mobile phase is the most common solution.[1][2] The TEA is a small, strong base that will preferentially bind to the acidic silanol sites, effectively "masking" them from your compound of interest, which can then elute more symmetrically.

Issue 2: My purity does not improve after recrystallization.

Cause: This typically happens when the primary impurity has a very similar solubility profile to your target compound or when it co-crystallizes. For instance, if an impurity is a closely related analogue, finding a solvent system that selectively crystallizes your desired product can be difficult.

Solution: Anti-Solvent Crystallization Protocol

If single-solvent recrystallization fails, an anti-solvent approach often provides the differential solubility needed.

  • Dissolve: Dissolve the crude dihydrochloride salt in a minimum amount of a "good" solvent at room temperature (e.g., methanol or water).

  • Filter: Filter the solution through a small plug of cotton or a syringe filter to remove any insoluble particulate matter.

  • Add Anti-Solvent: Slowly add a "poor" solvent (anti-solvent), in which the compound is insoluble, dropwise while stirring. Good choices include isopropanol, acetone, or ethyl acetate.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If no solids appear, scratch the inside of the flask with a glass rod.

  • Equilibrate: Cover the flask and allow it to stand, first at room temperature and then in a refrigerator or ice bath, to maximize crystal growth and yield.[3]

  • Isolate: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under high vacuum.

Issue 3: I need to purify the compound as the free base but it's an oil. How do I handle it?

Cause: The free base of 2-(3-Methoxy-pyridin-4-yl)-ethylamine is expected to be a viscous oil at room temperature, which makes handling and purification by crystallization impossible. The only viable option for purifying the free base is chromatography.

Workflow: Salt-to-Free Base Conversion for Purification

This workflow is essential before attempting normal-phase chromatography.

Caption: Workflow for free base purification and salt re-formation.

Section 3: Detailed Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of your synthesized this compound.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.[2]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

    • Gradient:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at 254 nm and 275 nm.

    • Injection Volume: 5-10 µL.

    • Sample Preparation: Prepare a ~1 mg/mL solution in 50:50 water/acetonitrile.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Bulk Purification via Normal-Phase Chromatography (Free Base)

This protocol is for purifying the compound after converting it to its free base form.

  • Preparation:

    • Convert the dihydrochloride salt to the free base as described in the workflow diagram above. Ensure the final crude oil is free of water.

    • Prepare your eluent. A good starting point is 95:4.5:0.5 Dichloromethane/Methanol/Triethylamine. Adjust polarity as needed based on TLC analysis.

    • Pack a silica gel column with the chosen eluent.

  • Loading:

    • Dissolve the crude free base oil in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel (~2-3 times the mass of your crude oil).

    • Add the solution of your crude oil to the silica gel and concentrate the slurry in vacuo until a dry, free-flowing powder is obtained. This is the "dry loading" method, which prevents streaking at the origin.

    • Carefully add the dry-loaded silica to the top of the packed column.

  • Elution:

    • Begin eluting with your prepared mobile phase.

    • Collect fractions and monitor by TLC (stain with potassium permanganate or view under UV light).

  • Isolation:

    • Combine the pure fractions and concentrate in vacuo to yield the purified free base as an oil.

    • Proceed immediately to re-form the dihydrochloride salt to ensure stability.

References

  • Benchchem Technical Support. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • An, J., & Lee, J. S. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry.
  • Benchchem Technical Support. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives. Benchchem.
  • Chromatography Forum Discussion. (2015). Method for pyridine amine derivative. Chromatography Forum.
  • Fukui, T., et al. (2013). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Google Patents (CN103664886A).
  • Benchchem Technical Support. (2025). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline. Benchchem.
  • Benchchem Technical Support. (2025). Technical Support Center: Recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline. Benchchem.

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Technical Support Center: Stability of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in solution. Ensuring the stability and integrity of your experimental compounds is paramount for generating reproducible and reliable data. This guide offers a series of frequently asked questions (FAQs), troubleshooting advice, and validated experimental protocols to help you navigate potential challenges during your research. As a substituted pyridine derivative, its stability can be influenced by several factors including pH, light, temperature, and oxidative stress. Understanding these factors is key to its successful application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause degradation of this compound in solution?

A1: The structure of this compound, featuring a pyridine ring, a methoxy group, and an ethylamine side chain, is susceptible to several degradation pathways. The primary factors of concern are:

  • Oxidation: The pyridine nitrogen is susceptible to oxidation, forming an N-oxide. The ethylamine side chain can also be a site for oxidative deamination. Exposure to air (atmospheric oxygen) and peroxide-containing solvents can initiate this process.[1]

  • pH-Mediated Hydrolysis: While the core structure is generally stable, extreme pH conditions can pose a risk. The methoxy group could potentially undergo hydrolysis under harsh acidic conditions, though this typically requires high temperatures.[2] The stability of the dihydrochloride salt itself is highly dependent on the solution's pH.

  • Photodegradation: Pyridine derivatives are known to be photoreactive.[3][4][5] Exposure to UV or even ambient laboratory light over extended periods can lead to the formation of radicals and subsequent degradation products, often observed as a yellowing of the solution.[3][6]

Q2: My solution of this compound has turned a pale yellow color after a few days on the benchtop. What is the likely cause and is it still usable?

A2: A color change, typically to yellow or brown, is a common indicator of degradation, particularly for amine-containing and heterocyclic compounds. The most probable cause is a combination of oxidation and/or photodegradation.[1][3]

  • Causality: Exposure to ambient light and atmospheric oxygen can generate chromophoric (color-absorbing) degradation products. Even low levels of impurities in solvents can catalyze these reactions.

  • Usability: We strongly advise against using a discolored solution for quantitative experiments. The presence of degradants means the concentration of the active parent compound is lower than intended, and the degradants themselves could interfere with your assay, leading to unreliable and non-reproducible results. The best practice is to prepare fresh solutions for each experiment.

Q3: What are the recommended storage conditions for a stock solution of this compound?

A3: To maximize the shelf-life of your stock solution, it is crucial to mitigate the risks of oxidation, hydrolysis, and photodegradation. Based on the chemical properties of pyridine derivatives and general best practices, we recommend the following conditions.

ParameterRecommended ConditionRationale
Solvent Anhydrous, high-purity DMSO, DMF, or Ethanol. For aqueous buffers, prepare fresh.Minimizes water for potential hydrolysis and contaminants that can catalyze oxidation.
Temperature -20°C or -80°CReduces the rate of all chemical reactions, significantly slowing degradation.
Atmosphere Aliquot under an inert gas (Argon or Nitrogen)Displaces oxygen to prevent oxidation of the pyridine nitrogen and ethylamine side chain.
Light Exposure Store in amber vials or wrap clear vials in aluminum foilProtects the compound from light-induced degradation.[3]
pH (Aqueous) pH 4-6Pyridine derivatives are generally most stable in slightly acidic conditions. Basic conditions can deprotonate the amine, making it more susceptible to oxidation.
Q4: How can I be certain that compound instability is the cause of my inconsistent experimental results?

A4: Inconsistent results are a classic sign of a reagent stability issue. To confirm this, you should perform a simple time-course experiment. Prepare a fresh solution of your compound and run your assay immediately (this is your T=0 baseline). Then, store the exact same solution under your typical experimental conditions (e.g., on the benchtop at room temperature). Re-run the assay at various time points (e.g., T=4h, 8h, 24h). A progressive decrease in activity or the appearance of new peaks in an analytical run (like HPLC/LC-MS) strongly suggests that degradation is occurring.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action & Explanation
Unexpected peaks in HPLC/LC-MS analysis Compound Degradation Analyze a freshly prepared "time-zero" sample. If the new peaks are absent or smaller, they are likely degradants. Perform a forced degradation study (see protocol below) to intentionally generate and identify these peaks.
Loss of biological activity over the course of an experiment Solution Instability Prepare a fresh stock solution and compare its activity against the older solution. If the fresh solution restores activity, the old solution has degraded. For long-term experiments, consider adding the compound fresh at different stages if possible.
Precipitate forms in aqueous buffer Poor Solubility / pH Shift The dihydrochloride salt should be soluble in water. However, if the buffer pH is high (>7-8), the free base may form, which can be less soluble and may precipitate. Confirm the pH of your final solution. Consider using a co-solvent like DMSO or ethanol (typically <1% of total volume) to improve solubility.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study to Assess Stability

This protocol is a self-validating system designed to identify the degradation pathways and critical stability liabilities of this compound, as recommended by ICH guidelines.[7][8]

Objective: To determine the intrinsic stability of the compound by subjecting it to stress conditions (hydrolysis, oxidation, heat, and light) and to develop a stability-indicating analytical method.

1. Preparation of Stock and Working Solutions: a. Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. Causality: This solvent system is common for LC-MS and accommodates both the parent compound and a wide range of potential degradants with varying polarities. b. Dilute this stock to a working concentration of 100 µg/mL with the same solvent mixture for the stress tests.

2. Application of Stress Conditions: For each condition, a parallel control sample (working solution stored at 4°C in the dark) must be run. a. Acid Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. b. Base Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. c. Oxidative Degradation: Mix 1 mL of the working solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.[7] d. Thermal Degradation: Place 2 mL of the working solution in a sealed vial and incubate at 60°C for 24 hours. e. Photolytic Degradation: Place 2 mL of the working solution in a clear vial and expose it to a photostability chamber (ICH Q1B guideline option) or direct sunlight for 24 hours. A control sample wrapped in foil should be placed alongside.

3. Sample Analysis by LC-MS/MS: a. Neutralization: Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, to prevent damage to the analytical column. b. Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
  • Causality: Formic acid provides protons for efficient positive-ion mode mass spectrometry and helps produce sharp peak shapes. c. Mass Spectrometry: Use a tandem mass spectrometer (MS/MS) in positive electrospray ionization (ESI+) mode. Monitor the parent mass of the compound and perform a full scan to detect new peaks corresponding to degradants.[9][10]

4. Data Interpretation: a. Compare the chromatograms of the stressed samples to the control sample. b. Calculate the percentage degradation of the parent compound. c. Identify the m/z (mass-to-charge ratio) of the new peaks to hypothesize the structures of the degradation products (e.g., +16 Da suggests oxidation/hydroxylation).

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate) cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution (ACN:Water) prep_work Dilute to 100 µg/mL Working Solution prep_stock->prep_work acid Acidic (0.1M HCl, 60°C) prep_work->acid base Basic (0.1M NaOH, 60°C) prep_work->base oxid Oxidative (3% H₂O₂, RT) prep_work->oxid therm Thermal (60°C) prep_work->therm photo Photolytic (UV/Vis Light) prep_work->photo control Control (4°C, Dark) prep_work->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze all samples by LC-MS/MS oxid->analyze therm->analyze photo->analyze control->analyze neutralize->analyze interpret Compare stressed vs. control Calculate % Degradation Identify Degradants analyze->interpret

Caption: Forced degradation experimental workflow.

Potential Degradation Pathways

Based on the chemistry of related pyridine compounds, we can hypothesize several potential degradation pathways.[11][12][13] The following diagram illustrates these possibilities, which can be confirmed using the forced degradation protocol outlined above.

Caption: Hypothesized degradation pathways.

References

  • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. Available at: [Link]

  • Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Movassaghi, M., & Hunt, D. K. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters. Available at: [Link]

  • Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. Google Patents.
  • Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. Available at: [Link]

  • Wang, W. Z., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. Available at: [Link]

  • Wang, W. Z., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. Available at: [Link]

  • Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]

  • Le-Phuc, E., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, M. C. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Process for the production of 2-hydroxypyridine. Google Patents.
  • Shinde, M., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. RSC Publishing. Available at: [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. Available at: [Link]

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ScienceDirect. Available at: [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Available at: [Link]

  • Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. NIH. Available at: [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. NIH. Available at: [Link]

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. PMC - NIH. Available at: [Link]

  • Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. PMC - NIH. Available at: [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PMC - PubMed Central. Available at: [Link]

  • 3-Methoxy-4-aminopyridine. PubChem. Available at: [Link]

  • 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. PubChem. Available at: [Link]

  • Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. ResearchGate. Available at: [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. Available at: [Link]_

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. Available at: [Link]

Sources

Technical Support Center: Degradation Pathways of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we will explore its potential degradation pathways under various stress conditions, offering insights into experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in "this compound" that are susceptible to degradation?

A1: The molecule possesses two primary regions susceptible to degradation:

  • The Ethylamine Side Chain: The primary amine group is prone to oxidative and deamination reactions.

  • The Methoxy-Pyridine Ring: The pyridine ring itself is relatively stable due to its aromaticity.[1] However, the methoxy group can be a site for hydrolysis, and the nitrogen atom in the pyridine ring can undergo oxidation.

Q2: What are the expected degradation pathways for this compound under forced degradation conditions?

A2: Based on the functional groups present, several degradation pathways can be hypothesized under standard forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic). These are theoretical pathways and should be confirmed experimentally.

  • Hydrolysis (Acidic/Basic Conditions):

    • O-Demethylation: The methoxy group on the pyridine ring is susceptible to hydrolysis, particularly under acidic conditions, which would lead to the formation of a hydroxyl group.

    • Ether Cleavage: While less common, cleavage of the ether bond is a possibility under more drastic conditions.

  • Oxidation:

    • N-Oxidation of the Pyridine Ring: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide.[2][3]

    • Oxidation of the Ethylamine Side Chain: The primary amine can be oxidized to various products, including imines, nitriles, or even undergo cleavage of the C-N bond.[4][5][6] Milder oxidation can lead to nitroso or nitro compounds.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic cleavage of bonds. The pyridine ring and the ethylamine side chain could both be susceptible to photodegradation, potentially leading to complex mixtures of degradation products.

  • Thermal Degradation: At elevated temperatures, various breakdown processes can occur. The stability of the molecule will depend on its solid-state properties and the presence of any impurities.

Q3: How can I monitor the degradation of "this compound" and identify its degradation products?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective technique. For structural elucidation of unknown degradation products, Mass Spectrometry (MS) is indispensable.

  • HPLC Method Development: A reverse-phase HPLC method with a C18 column is a good starting point. The mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) and gradient will need to be optimized to achieve good separation between the parent compound and all potential degradation products.

  • LC-MS Analysis: For identifying the structures of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. By comparing the mass-to-charge ratio (m/z) of the degradation products with the parent compound, you can infer the types of chemical modifications that have occurred (e.g., addition of an oxygen atom in oxidation, loss of a methyl group in demethylation).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in my chromatogram during stability testing. Degradation of the compound due to improper storage or handling.1. Verify the storage conditions (temperature, humidity, light exposure). 2. Prepare fresh solutions for analysis. 3. Analyze a freshly opened sample as a reference. 4. Attempt to characterize the impurity peaks using LC-MS to identify potential degradation products.
Loss of assay value over time in my formulation. Chemical instability of the compound in the formulation matrix (e.g., interaction with excipients, pH effects).1. Conduct forced degradation studies on the drug substance alone to understand its intrinsic stability. 2. Perform compatibility studies with individual excipients to identify any interactions. 3. Evaluate the effect of pH on the stability of the compound in solution.
Inconsistent results between different batches of the compound. Variation in the impurity profile of the starting material, which may catalyze degradation.1. Thoroughly characterize the impurity profile of each batch before initiating stability studies. 2. If a particular impurity is suspected of causing instability, attempt to synthesize or isolate it and spike it into a pure batch to confirm its effect.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a typical forced degradation study to identify potential degradation pathways.

1. Sample Preparation:

  • Prepare a stock solution of "this compound" in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State):

    • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution (in a photostable container, e.g., quartz cuvette) and the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be kept in the dark under the same conditions.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

  • If significant degradation is observed, use LC-MS to identify the degradation products.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways of "this compound" under different stress conditions.

G cluster_hydrolysis Hydrolytic Degradation A 2-(3-Methoxy-pyridin-4-yl)-ethylamine B 2-(3-Hydroxy-pyridin-4-yl)-ethylamine (O-Demethylation) A->B Acid/Base Hydrolysis

Caption: Potential Hydrolytic Degradation Pathway.

G cluster_oxidation Oxidative Degradation C 2-(3-Methoxy-pyridin-4-yl)-ethylamine D 2-(3-Methoxy-1-oxo-pyridin-4-yl)-ethylamine (N-Oxidation) C->D Oxidation E Imines/Nitriles (Side-chain Oxidation) C->E Oxidation

Caption: Potential Oxidative Degradation Pathways.

G cluster_deamination Deamination Pathway F 2-(3-Methoxy-pyridin-4-yl)-ethylamine G 2-(3-Methoxy-pyridin-4-yl)-ethanol (via Deamination) F->G Deamination H Ammonia F->H Deamination

Caption: Potential Deamination Pathway.

References

  • Britannica. (2025, December 5). Amine - Reactions, Synthesis, Properties. [Link]

  • ResearchGate. (2021, August). Oxidation of primary, secondary and tertiary amines. [Link]

  • Organic Letters. (2014, December 11). Facile Oxidation of Primary Amines to Nitriles Using an Oxoammonium Salt. [Link]

  • Environmental Science: Processes & Impacts. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. [Link]

  • ResearchGate. (n.d.). 4‐Methoxypyridine N‐oxide. [Link]

  • NIH. (n.d.). Oxidation of Amines by Flavoproteins. [Link]

  • Environmental Science: Processes & Impacts. (2021, January 24). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. [Link]

  • PubChem. (n.d.). Ethylamine. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • University of Groningen. (2015, November 24). Decomposition of ethylamine through bimolecular reactions. [Link]

  • NIH. (n.d.). Oxidative Dearomatization of Pyridines. [Link]

  • ResearchGate. (2025, August 6). The biodegradation pathway of triethylamine and its biodegradation by immobilized Arthrobacter protophormiae cells. [Link]

  • ResearchGate. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]

  • NCBI. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. [Link]

  • NIH. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. [Link]

  • Arkat USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides. [Link]

  • ResearchGate. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

  • PubMed. (n.d.). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. [Link]

  • Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
  • Organic Chemistry Portal. (n.d.). Deamination. [Link]

  • ResearchGate. (2025, August 7). Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2Hydroxy5-methoxypyrazine. [Link]

  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

  • PubMed. (n.d.). Deamination of Methylamine and Aminoacetone Increases Aldehydes and Oxidative Stress in Rats. [Link]

  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment. [Link]

  • ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

  • MDPI. (2023, August 22). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. [Link]

  • Wikipedia. (n.d.). Deamination. [Link]

  • PubMed. (2020, July 20). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

  • YouTube. (2020, September 4). DEAMINATION (MADE EASY). [Link]

  • ResearchGate. (n.d.). 2‐Methoxy Pyridine. [Link]

  • Chemistry LibreTexts. (2024, September 22). 29.9: Catabolism of Proteins- Deamination. [Link]

  • ResearchGate. (n.d.). Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp.... [Link]

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ACS Central Science. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. [Link]

  • New Journal of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [Link]

  • MDPI. (n.d.). Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. [Link]

Sources

Technical Support Center: Preventing Byproduct Formation in Pyridinylethylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of pyridinylethylamine isomers, such as 2-(2-pyridyl)ethylamine and 4-(2-aminoethyl)pyridine. These compounds are critical building blocks in pharmaceutical development. Achieving high purity is paramount, as even minor byproducts can complicate downstream processes, reduce yields, and pose safety risks. This guide provides in-depth, troubleshooting-focused advice in a question-and-answer format to help you navigate common synthetic challenges and minimize impurity formation.

Section 1: General FAQs on Pyridinylethylamine Synthesis

This section addresses high-level questions that are applicable across various synthetic strategies.

Q1: I am planning a synthesis of pyridinylethylamine. Which synthetic route generally offers the highest purity and avoids common byproducts?

A1: For producing primary amines with high purity, the Gabriel Synthesis is often the preferred method. Its primary advantage is the use of a phthalimide anion as a surrogate for an ammonia anion (H₂N⁻), which effectively prevents the over-alkylation that plagues direct alkylation methods.[1][2] Direct alkylation of ammonia or primary amines with alkyl halides is notoriously difficult to control and often results in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[3]

However, the "best" route depends on the available starting materials and the specific isomer being synthesized.

  • Hofmann Rearrangement of a 3-(pyridyl)propionamide is also an excellent choice for generating a primary amine with one less carbon, and it typically produces high yields of the desired amine without N-alkylation byproducts.[4]

  • Reduction of 2-pyridineacetonitrile can be very effective but requires careful selection of the reducing agent and conditions to avoid the formation of secondary amines and reduction of the pyridine ring.

G

Q2: What are the most critical analytical techniques for identifying and quantifying impurities in my final product?

A2: A multi-technique approach is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reverse-phase method with a suitable column (e.g., C18) and a UV detector is standard. It is excellent for separating the target amine from unreacted starting materials and non-volatile byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is crucial for identifying unknown impurities. The mass-to-charge ratio provides the molecular weight of the byproducts, allowing for structural elucidation.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile impurities and residual solvents.[6] It can also be used to analyze the primary amine product, though derivatization may sometimes be necessary to improve peak shape and thermal stability.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your final product and can be used to identify and quantify significant impurities if their signals do not overlap with the product's signals.

Section 2: Troubleshooting Guide for the Gabriel Synthesis

The Gabriel synthesis converts a primary alkyl halide into a primary amine using potassium phthalimide.[8] It involves two main steps: N-alkylation followed by hydrolysis or hydrazinolysis.

Q3: After performing the hydrazinolysis (Ing-Manske procedure) to cleave the N-alkylphthalimide, I have a persistent white precipitate that is difficult to filter and contaminates my product. What is it and how can I remove it?

A3: The white precipitate is almost certainly phthalhydrazide , the byproduct of the reaction between N-alkylphthalimide and hydrazine.[1] Its removal can indeed be challenging due to its physical properties.

Causality: Hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable, cyclic phthalhydrazide and liberating the desired primary amine.[9] This byproduct is often poorly soluble in common organic solvents used for extraction.

Troubleshooting Steps:

  • Acidification: After the reaction with hydrazine is complete, cool the reaction mixture and add an excess of dilute hydrochloric acid (e.g., 2M HCl). This will protonate your desired pyridinylethylamine, making it water-soluble as the hydrochloride salt. The phthalhydrazide byproduct remains insoluble in the acidic aqueous solution.

  • Filtration: Filter the acidic mixture to remove the solid phthalhydrazide. Wash the precipitate with a small amount of cold, dilute HCl to recover any trapped product.

  • Basification and Extraction: Combine the filtrate and washings. Make the solution strongly basic (pH > 12) by adding a concentrated base like NaOH or KOH. This deprotonates the amine salt, regenerating the free amine.

  • Extraction: Extract the liberated amine into an organic solvent such as dichloromethane (DCM) or ethyl acetate. Dry the organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.

Q4: My yield is consistently low, and I suspect the initial N-alkylation step is inefficient. How can I improve it?

A4: Low yield in the N-alkylation step is typically due to suboptimal reaction conditions or the reactivity of the alkyl halide.

Causality: This is an Sₙ2 reaction where the phthalimide anion acts as the nucleophile. The efficiency is highly dependent on the solvent, temperature, and the leaving group on the alkylating agent.[2]

Recommended Protocol & Optimization:

ParameterRecommendationRationale
Solvent Use a polar aprotic solvent like DMF (N,N-Dimethylformamide).[8]DMF effectively solvates the potassium cation without solvating the phthalimide anion, leaving it highly nucleophilic and accelerating the Sₙ2 reaction.
Alkylating Agent Use 2-(2-bromo ethyl)pyridine or 2-(2-iodo ethyl)pyridine.The reaction rate for Sₙ2 follows the trend I > Br > Cl. If you are starting with the chloride, consider converting it to the bromide or iodide first for better reactivity.
Temperature Gently heat the reaction mixture (e.g., 60-80 °C).While Sₙ2 reactions can often be run at room temperature, moderate heating can significantly increase the reaction rate without promoting significant side reactions. Monitor the reaction by TLC or LC-MS to avoid decomposition.
Moisture Ensure all reagents and glassware are thoroughly dry.The phthalimide anion is basic. Any moisture can protonate it, reducing the concentration of the active nucleophile.

Section 3: Troubleshooting Guide for the Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide (e.g., 3-(pyridin-2-yl)propionamide) into a primary amine with one fewer carbon atom using a halogen (like bromine) and a strong base.[10]

// Nodes amide [label="Primary Amide"]; nbromoamide [label="N-Bromoamide"]; isocyanate [label="Isocyanate\n(Key Intermediate)"]; amine [label="Primary Amine\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; carbamate [label="Carbamate Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for layout inv1 [style=invis]; inv2 [style=invis];

// Edges amide -> nbromoamide [label="Br₂, NaOH"]; nbromoamide -> isocyanate [label="Rearrangement"]; isocyanate -> amine [label="H₂O (Hydrolysis)"]; isocyanate -> carbamate [label="ROH (Alcohol Solvent)"];

// Rank alignment {rank=same; amide; inv1;} {rank=same; nbromoamide; inv2;} {rank=same; isocyanate;} {rank=same; amine; carbamate;} } ends-dot Caption: Fate of the isocyanate intermediate in the Hofmann rearrangement.

Q5: Instead of the expected pyridinylethylamine, my main product is a carbamate. What caused this byproduct to form?

A5: The formation of a carbamate is a classic sign that the intermediate isocyanate has been trapped by an alcohol.[11]

Causality: The key intermediate in the Hofmann rearrangement is a highly reactive isocyanate.[4] In the presence of water, this intermediate is hydrolyzed to a carbamic acid, which then spontaneously decarboxylates to yield the primary amine.[10] However, if an alcohol (e.g., methanol or ethanol used as a solvent or cosolvent) is present, it will act as a nucleophile and attack the isocyanate, forming a stable carbamate.[12]

Preventative Measures:

  • Solvent Choice: Strictly use water as the solvent for the hydrolysis of the isocyanate. Ensure your sodium hydroxide solution is prepared with deionized water and not an alcohol-based solution.

  • Reaction Quenching: If you must use an alcohol for a different purpose earlier in the synthesis, ensure it is completely removed under vacuum before initiating the Hofmann rearrangement.

  • Workup Procedure: When the reaction is complete, proceed directly to acidification and extraction as you would for a standard aqueous workup. Do not quench the reaction with an alcohol.

Q6: The reaction is sluggish, and I have a lot of unreacted 3-(pyridyl)propionamide starting material. How can I improve the conversion?

A6: Incomplete conversion in a Hofmann rearrangement is often due to insufficient base, insufficient halogen, or low temperature.

Causality: The reaction mechanism involves several base-mediated steps, including the initial deprotonation of the amide and the deprotonation of the N-bromoamide intermediate.[4] A stoichiometric excess of a strong base is required to drive these steps to completion.

Troubleshooting Steps:

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of both the halogen (Br₂) and the strong base (NaOH or KOH). A common molar ratio is Amide:Br₂:NaOH of 1:1.1:4.

  • In Situ Reagent Formation: Prepare the sodium hypobromite (NaOBr) reagent in situ by adding bromine slowly to a cold (0-5 °C) solution of concentrated sodium hydroxide. Then, add your amide to this freshly prepared, cold reagent solution. This ensures the active oxidant is readily available.

  • Temperature Control: After the initial formation of the N-bromoamide at low temperature, the rearrangement step often requires gentle heating (e.g., 50-75 °C) to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time.

Section 4: Troubleshooting Guide for Nitrile Reduction

The reduction of 2-pyridineacetonitrile is a direct route to 2-(2-pyridyl)ethylamine. However, controlling the selectivity can be challenging.

Q7: My primary byproduct is a secondary amine, N,N-bis[2-(2-pyridyl)ethyl]amine. How is this forming and how can I prevent it?

A7: The formation of a secondary amine is a very common byproduct in the reduction of nitriles to primary amines.

Causality: This occurs through a specific side-reaction pathway. The initial reduction of the nitrile produces an intermediate imine. The desired primary amine product, being nucleophilic, can attack this imine intermediate. The resulting adduct is then further reduced to the secondary amine.

Methods to Suppress Secondary Amine Formation:

  • Use of Ammonia: Performing the reduction in the presence of excess ammonia is a highly effective industrial strategy. Ammonia "swamps" the reaction mixture, reacting with the intermediate imine to regenerate the primary imine, thus shifting the equilibrium away from the pathway that forms the secondary amine. When using catalytic hydrogenation (e.g., with Raney Nickel), conducting the reaction in a solution of ammonia in ethanol or methanol is standard practice.

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LAH): This is often a good choice for small-scale lab synthesis as it tends to be a very fast reduction, which can minimize the time available for the side reaction to occur.

    • Catalytic Hydrogenation: While effective, this method is more prone to secondary amine formation if not properly controlled. Use of catalysts like Rhodium on alumina or specific conditions can improve selectivity.

Q8: I am observing the reduction of the pyridine ring, leading to piperidine-based byproducts. How can I selectively reduce only the nitrile group?

A8: The pyridine ring is susceptible to reduction, especially under harsh catalytic hydrogenation conditions.[13][14]

Causality: Many powerful reducing systems, particularly heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) under high hydrogen pressure and/or in acidic media, will readily hydrogenate the aromatic pyridine ring.[15]

Strategies for Selective Nitrile Reduction:

  • Avoid Acidic Conditions: Performing catalytic hydrogenation in an acidic solvent (like acetic acid) activates the pyridine ring towards reduction. Use a neutral or basic solvent system.

  • Milder Catalysts: Rhodium-based catalysts (e.g., Rh/Al₂O₃) or Raney Nickel often show better selectivity for the nitrile group over the pyridine ring compared to Palladium or Platinum catalysts.

  • Optimized Conditions: Use the lowest effective hydrogen pressure and temperature that allows for the reduction of the nitrile. High pressures and temperatures strongly favor ring hydrogenation.

  • Chemical Reductants: Consider using chemical reductants instead of catalytic hydrogenation. Borane complexes (e.g., BH₃·THF) or LAH are generally selective for the nitrile group and will not reduce the pyridine ring under standard conditions.

Section 5: References

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

  • Chatterjee, A. Gabriel Synthesis. Cambridge University Press. [Link]

  • Wikipedia. Gabriel synthesis. [Link]

  • Wikipedia. Hofmann rearrangement. [Link]

  • Chemistry Steps. The Gabriel Synthesis. [Link]

  • Electrochemical reduction of some 2,6-disubstituted pyridine-based esters and thioic S-esters in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Kappe, C. O., et al. A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]

  • PharmD Guru. Hofmann Rearrangement. [Link]

  • Chemistry LibreTexts. Gabriel Synthesis. [Link]

  • Organic Syntheses. 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. [Link]

  • SlidePlayer. Rearrangement Reactions. [Link]

  • Kamochi, Y., & Kudo, T. The Novel Reduction of Pyridine Derivatives with SmI₂-H₂O in THF. HETEROCYCLES, Vol. 36, No. 10, 1993. [Link]

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]

  • Wang, D., et al. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH. [Link]

  • The University of Liverpool Repository. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • Agilent. The Experts Guide to Pharmaceutical Impurity Analysis. [Link]

  • ResearchGate. Synthesis of Impurities and/or Degradation Products of Selected Heterocyclic Drugs. [Link]

Sources

Technical Support Center: Crystallization of "2-(3-M-p-y)-e" Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Crystallization Challenges

Disclaimer: The compound "2-(3-M-p-y)-e" is treated as a representative model for a small molecule amine-based active pharmaceutical ingredient (API) forming a dihydrochloride salt. The principles, troubleshooting steps, and methodologies described herein are based on established physicochemical principles for such compounds. Researchers must adapt and optimize these strategies based on the empirically determined properties of their specific molecule.

Introduction

Welcome to the technical support center for the crystallization of "2-(3-M-p-y)-e" dihydrochloride. As a Senior Application Scientist, I understand that achieving a stable, pure, and reproducible crystalline form of a dihydrochloride salt is a critical milestone in drug development. These salts, while often improving solubility and stability, can present unique crystallization challenges, including polymorphism, oiling out, and difficulty in nucleation. [1][2]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines fundamental scientific principles with practical, field-proven techniques to help you navigate the complexities of your crystallization process.

Frequently Asked Questions (FAQs)

Q1: My compound is "oiling out" or precipitating as an amorphous solid instead of crystallizing. What is the primary cause and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase before nucleation can happen. This is typically caused by excessively high supersaturation, rapid cooling, or the use of a solvent system in which the compound's solubility drops too sharply. Amorphous precipitation is a related issue where the solid forms without long-range molecular order. [3]

  • Immediate Actions:

    • Increase Solvent Volume: The solution may be too concentrated. Return the mixture to the heat, add more of the primary ("good") solvent to ensure complete dissolution, and then re-initiate the cooling or anti-solvent addition process more slowly. [5]

    • Solvent System Re-evaluation: The chosen solvent/anti-solvent pair may be inappropriate. An ideal system allows for a gradual decrease in solubility. Consider solvents with stronger hydrogen bonding capabilities which can help stabilize the solute molecules and prevent premature phase separation. [6]

Q2: No crystals are forming, even after my solution has been cooling for a long time. What techniques can I use to induce nucleation?

A2: Failure to nucleate means the energy barrier for the initial crystal formation has not been overcome. [7]This is common in highly purified systems or when the supersaturation level is in the "metastable zone" — high enough to support growth, but not to initiate primary nucleation.

  • Proven Nucleation Techniques:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites needed for crystals to form. [8]

    • Sonication: Applying ultrasound (sonocrystallization) can trigger controlled nucleation by creating localized areas of high pressure and temperature. [9]

    • Lower Temperature: If using a standard ice bath, try a salt-ice bath or a cryocooler to achieve lower temperatures, which may push the system past the nucleation energy barrier. [8]

Q3: I've successfully crystallized my compound, but I suspect I have a mix of different crystal forms (polymorphs). Why is this a problem and how can I control it?

A3: Polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical concern. Different polymorphs can have different solubilities, stabilities, and bioavailability, making consistent production essential for pharmaceuticals. [1][10]The formation of multiple forms suggests that the crystallization conditions are on the border between the stability regions of different polymorphs.

  • Strategies for Polymorph Control:

    • Controlled Cooling/Anti-solvent Addition: The rate of crystallization can dictate the form. Rapid crystallization often yields a metastable (less stable) form, while slow, controlled processes favor the most stable polymorph. [3]

    • Solvent Choice: The solvent can influence which polymorph is produced through specific molecular interactions. Screen a variety of solvents (e.g., protic vs. aprotic, different polarity) to identify conditions that consistently produce a single, desired form. [11]

    • Slurry Experiments: Stirring a mixture of the polymorphs in a solvent at a constant temperature will, over time, cause the less stable forms to dissolve and the most stable form to grow (Ostwald's Rule of Stages). This is a definitive way to identify the thermodynamically most stable polymorph under those conditions.

Q4: How does pH affect the crystallization of a dihydrochloride salt?

A4: For a dihydrochloride salt of an amine, pH is a critical parameter. The crystallization medium must be acidic enough to ensure the molecule remains fully protonated as the dihydrochloride salt.

  • Key pH Considerations:

    • Maintaining Protonation: If the pH of the solution drifts upwards, the amine can become partially deprotonated. This effectively introduces an impurity (the monohydrochloride or free base form), which can inhibit crystal growth or lead to the crystallization of the wrong species. [12]

    • Solubility Minimum: The solubility of the salt is often lowest at a specific pH. Operating at this pH can maximize yield, but it's crucial to ensure it doesn't compromise stability or crystal form. [13][14]

    • Common Ion Effect: In some cases, using aqueous HCl to adjust pH can lead to an excess of chloride ions, which might decrease solubility and potentially affect the crystal lattice. [2]Alternative methods for forming the salt, such as using trimethylsilyl chloride (TMSCl) in a protic solvent, can provide better control in non-aqueous systems. [15][16]

Troubleshooting Guides

Guide 1: Overcoming Oiling Out & Amorphous Precipitation

This workflow provides a systematic approach to diagnose and solve phase separation issues.

Caption: Workflow for troubleshooting oiling out.

Guide 2: Systematic Approach to Inducing Nucleation

Follow these steps hierarchically when a clear, supersaturated solution fails to produce crystals.

Nucleation_Troubleshooting A Start: Clear Supersaturated Solution, No Crystals B 1. Mechanical Agitation: Scratch inner surface with glass rod A->B C 2. Seeding: Introduce a seed crystal B->C If no success G End: Crystals Formed B->G Success D 3. Concentration: Reduce solvent volume slightly by evaporation C->D If no success C->G Success E 4. Shock Cooling: Place in a lower temperature bath (-10°C or below) D->E If no success D->G Success F 5. Re-evaluate: Consider if solution is truly supersaturated. Re-run solubility tests. E->F If still no success E->G Success

Caption: Hierarchical steps for inducing crystal nucleation.

Experimental Protocols & Data

Protocol 1: Anti-Solvent Crystallization Screening

This protocol is designed to quickly screen solvent/anti-solvent systems.

  • Preparation: Prepare a stock solution of "2-(3-M-p-y)-e" dihydrochloride at a known concentration (e.g., 100 mg/mL) in a primary solvent where it is highly soluble (e.g., Methanol, Ethanol, DMSO).

  • Screening:

    • Dispense 0.5 mL of the stock solution into several small vials.

    • To each vial, add a different anti-solvent (see table below) dropwise with vigorous stirring.

    • Observe for the first sign of persistent cloudiness (turbidity). This is the metastable zone limit.

    • Stop addition and allow the vial to stand. Observe for crystal formation, oiling out, or amorphous precipitation.

  • Optimization: For promising systems, repeat the experiment but add the anti-solvent much more slowly and at a controlled temperature to promote the growth of high-quality crystals.

Table 1: Common Solvent & Anti-Solvent Systems for Hydrochloride Salts
Primary Solvent (Good)Potential Anti-Solvents (Poor)Key Considerations
Methanol / EthanolIsopropyl Acetate (IPAc), Ethyl Acetate (EtOAc), Toluene, HeptaneGood for creating moderate to high supersaturation. Watch for rapid precipitation.
WaterAcetone, Acetonitrile, Isopropanol (IPA), EthanolOften used for dihydrochloride salts. Can lead to hydrate formation. [17][18]
Dimethyl Sulfoxide (DMSO)Water, Methanol, IPA, EtOAcDMSO is a strong solvent; a large volume of anti-solvent may be needed.
Acetic AcidDiethyl Ether, MTBE, HeptaneCan be useful but may result in the formation of an acetate solvate.
The Role of Impurities

Even small amounts of impurities can have a dramatic impact on crystallization. [19][20][21]They can inhibit nucleation, slow growth rates, or even favor the formation of an undesired polymorph. [22][23]

  • Structurally Similar Impurities: These are often the most problematic as they can incorporate into the crystal lattice, disrupting its growth.

  • Actionable Step: If you face persistent crystallization issues, re-purify your starting material. Even a 1-2% increase in purity can make a significant difference.

References

  • Impact of impurities on crystal growth. Nature [URL: https://www.
  • Effects of impurities on crystal growth processes. Texas A&M University Libraries [URL: https://oaktrust.library.tamu.edu/handle/1969.1/ETD-TAMU-2010-08-8422]
  • Initiating Crystallization. Chemistry LibreTexts [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Crystallization/3.05%3A_Initiating_Crystallization/3.
  • Nucleation and Crystal Growth in Continuous Crystallization. Royal Society of Chemistry [URL: https://pubs.rsc.org/en/content/ebook/978-1-78801-633-7]
  • Impact of impurities on crystal growth. CoLab [URL: https://www.nature.com/articles/s41567-023-02114-5.epdf?sharing_token=n_f8p9gV29kY-GFv23p_1NRgN0jAjWel9jnR3ZoTv0N5lXw2p9N-EAU09a-0P4d_y-y-j2Y-y5-y-y-y-y-y-y-y-y]
  • Effect of Impurities on the Growth Kinetics of Crystals. ResearchGate [URL: https://www.researchgate.net/publication/342171120_Effect_of_Impurities_on_the_Growth_Kinetics_of_Crystals]
  • Nucleation. Industrial Crystallization [URL: https://www.cambridge.
  • Impact of impurities on crystal growth. ResearchGate [URL: https://www.researchgate.net/publication/371905389_Impact_of_impurities_on_crystal_growth]
  • Crystallization process: how does crystallization work. Mirai Intex [URL: https://mirai-intex.
  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. Die Pharmazie [URL: https://pubmed.ncbi.nlm.nih.gov/25423858/]
  • Salt Selection in Drug Development. Pharmaceutical Technology [URL: https://www.pharmtech.com/view/salt-selection-drug-development]
  • Guide for crystallization. University of Geneva [URL: https://www.unige.
  • Pharmaceutical Salts Optimization of Solubility or Even More?. ResearchGate [URL: https://www.researchgate.
  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. University of Southampton ePrints [URL: https://eprints.soton.ac.uk/445479/]
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI [URL: https://www.mdpi.com/1999-4923/13/11/1898]
  • Crystallization of hydrohalides of pharmaceutical compounds. Google Patents [URL: https://patents.google.
  • Solid polymorphs of a flna-binding compound and its hydrochloride salts. Google Patents [URL: https://patents.google.
  • Method for salt preparation. Google Patents [URL: https://patents.google.
  • Effect of crystallization temperature, stirring rate, and pH on the crystallization of ammonium sulfate in the presence of calcium sulfate. ResearchGate [URL: https://www.researchgate.
  • Solvent Systems for Crystallization and Polymorph Selection. ResearchGate [URL: https://www.researchgate.
  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. National Institutes of Health [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534062/]
  • Troubleshooting Crystallization. Chemistry LibreTexts [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Crystallization/3.06%3A_Step-by-Step_Procedures/3.6F%3A_Troubleshooting]
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI [URL: https://www.mdpi.com/2673-4135/3/3/20]
  • How does the solvent or pH affect the formation of weak bonds in crystal packing?. ResearchGate [URL: https://www.researchgate.
  • Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. National Institutes of Health [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7325608/]
  • Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. National Institutes of Health [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6412858/]
  • Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few?. ACS Publications [URL: https://pubs.acs.org/doi/10.1021/acs.cgd.7b00859]
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. National Institutes of Health [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865611/]
  • A salt or a co-crystal – when crystallization protocol matters. Royal Society of Chemistry [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ce/c9ce00204a]

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Analytical method development issues for polar pyridinium compounds

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Analytical Method Development for Polar Pyridinium Compounds

Welcome to the Technical Support Center for Analytical Method Development focused on polar pyridinium compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with the analysis of these molecules. Pyridinium compounds, being permanently cationic and often highly polar, demand specialized approaches to achieve robust and reliable analytical methods. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities.

Section 1: The Challenge of Polar Pyridinium Compounds

Polar pyridinium compounds present a significant challenge in reversed-phase high-performance liquid chromatography (RP-HPLC), the workhorse of many analytical laboratories. Their inherent polarity and permanent positive charge lead to poor retention on traditional nonpolar stationary phases (like C18) and often result in problematic peak shapes.[1][2] This section addresses the fundamental issues you might be facing.

Frequently Asked Questions (FAQs)
  • Q1: Why is my pyridinium compound eluting in the void volume of my C18 column?

    • A: Your compound is likely too polar to interact sufficiently with the nonpolar stationary phase. In RP-HPLC, retention is driven by hydrophobic interactions. Highly polar analytes, like many pyridinium salts, have a much stronger affinity for the polar mobile phase and are therefore not retained.[3]

  • Q2: I'm observing severe peak tailing for my pyridinium analyte. What's the cause?

    • A: Peak tailing for basic, cationic compounds like pyridiniums is often caused by secondary interactions with residual silanol groups on the surface of silica-based columns.[4] These acidic silanols can interact strongly with the positively charged analyte, leading to a "drag" effect and asymmetrical peaks.[5]

  • Q3: Can I use ion-pairing agents to improve retention? What are the drawbacks?

    • A: Yes, ion-pairing chromatography (IPC) can improve the retention of polar, ionizable compounds. An anionic ion-pairing reagent (e.g., alkyl sulfonates) is added to the mobile phase to form a neutral, more hydrophobic ion pair with the cationic pyridinium compound, which can then be retained by the reversed-phase column.[1] However, IPC has significant disadvantages, including long column equilibration times and incompatibility with mass spectrometry (MS) due to the non-volatile nature of the reagents.[6][7]

Section 2: Chromatographic Solutions and Method Development

To overcome the challenges outlined above, several alternative chromatographic strategies are available. This section provides a guide to selecting and optimizing the appropriate technique for your polar pyridinium compound.

Method Selection Workflow

Caption: A decision tree for selecting an appropriate chromatographic method.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for retaining and separating very polar compounds.[8] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile.[8][9]

  • Issue: Poor Peak Shape (Tailing or Fronting)

    • Cause & Solution: The injection solvent can have a significant impact in HILIC.[2] If the sample is dissolved in a solvent with a higher elution strength (i.e., more water) than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase. Also, ensure proper column equilibration, which can take longer in HILIC than in RP-HPLC.

  • Issue: Irreproducible Retention Times

    • Cause & Solution: The water layer on the stationary phase in HILIC is crucial for the retention mechanism and is sensitive to mobile phase composition and temperature.[10] Precise mobile phase preparation and temperature control are critical for reproducibility. Buffer concentration can also play a more significant role than in reversed-phase, so ensure it is accurately prepared, typically in the 5-20 mM range.[11]

  • Column Selection: Start with a zwitterionic or amide-based HILIC column for good retention of cationic compounds.

  • Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.

  • Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.

  • Gradient: Begin with a shallow gradient, for example, 0-10% B over 10 minutes.

  • Flow Rate: 0.3-0.5 mL/min for a standard 2.1 mm ID column.

  • Injection Volume: 2-5 µL. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to fine-tune selectivity and peak shape.[4]

Mixed-Mode Chromatography (MMC)

MMC utilizes stationary phases that possess both reversed-phase and ion-exchange characteristics.[12][13] This dual retention mechanism allows for the simultaneous separation of polar and nonpolar compounds without the need for ion-pairing reagents, making it highly compatible with mass spectrometry.[14]

  • Issue: Unexpected Elution Order or Poor Selectivity

    • Cause & Solution: Retention in MMC is influenced by mobile phase pH, ionic strength, and organic solvent content. Systematically adjust these parameters to modulate the hydrophobic and ion-exchange interactions and achieve the desired selectivity. For cationic pyridinium compounds, a stationary phase with cation-exchange properties is ideal.[12]

  • Issue: Low Signal Intensity in MS

    • Cause & Solution: While MMC avoids non-volatile ion-pairing reagents, the buffer concentration can still affect MS sensitivity. Use the lowest buffer concentration that provides good peak shape and retention, typically in the 10-50 mM range. Volatile buffers like ammonium formate or ammonium acetate are preferred.

Quantitative Data Summary: Starting Conditions for Different Columns
Chromatographic ModeStationary Phase ExampleMobile Phase OrganicMobile Phase Aqueous BufferKey Feature
HILIC Zwitterionic, AmideAcetonitrile (70-95%)10-20 mM Ammonium Formate/AcetateExcellent retention for highly polar compounds.[9]
Mixed-Mode C18 with embedded cation-exchangerAcetonitrile/Methanol (20-80%)20-50 mM Ammonium Formate/Acetate, pH 3-6Tunable selectivity for a wide range of analytes.[13][14]
Ion-Pair RP C18, C8Acetonitrile/Methanol (10-60%)5-10 mM Alkyl Sulfonate (e.g., OSA)Enhanced retention for ionic compounds on RP columns.

Section 3: Sample Preparation for Polar Pyridinium Compounds

Effective sample preparation is crucial for accurate and reproducible analysis, especially when dealing with complex matrices.[15][16] The high polarity of pyridinium compounds makes their extraction challenging with traditional liquid-liquid extraction (LLE) or reversed-phase solid-phase extraction (SPE) methods.[17]

Frequently Asked Questions (FAQs)
  • Q1: My pyridinium compound shows low recovery during solid-phase extraction (SPE). What should I do?

    • A: If you are using a reversed-phase SPE cartridge, your polar analyte is likely breaking through during sample loading. Consider using a mixed-mode SPE cartridge with cation-exchange properties. This will allow for strong retention of the positively charged pyridinium compound, enabling effective washing of interferences.

  • Q2: Are there any simple sample preparation techniques for biological fluids?

    • A: For samples like plasma or urine, protein precipitation followed by dilution is often a viable strategy, particularly when coupled with a selective and robust chromatographic method like HILIC or mixed-mode chromatography. A simple protein precipitation can be performed by adding three parts of cold acetonitrile to one part of plasma.

Sample Preparation Workflow

SamplePrep Start Sample Matrix Complexity Matrix Complexity? Start->Complexity Simple Simple Matrix (e.g., drug substance) Complexity->Simple Low Complex Complex Matrix (e.g., plasma, tissue) Complexity->Complex High Dilute Dilute & Inject Simple->Dilute PPT Protein Precipitation Complex->PPT Analysis LC-MS/MS Analysis Dilute->Analysis SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) PPT->SPE Further Cleanup Needed PPT->Analysis SPE->Analysis

Caption: A workflow for selecting a sample preparation technique.

Section 4: Mass Spectrometry Considerations

Mass spectrometry is a powerful tool for the detection and quantification of pyridinium compounds. However, their permanent positive charge and potential for in-source fragmentation require careful optimization of MS parameters.

Troubleshooting Mass Spectrometry
  • Issue: In-source Fragmentation

    • Cause & Solution: Pyridinium compounds can sometimes be prone to fragmentation in the ion source. To minimize this, use a lower cone voltage or fragmentor voltage. This will reduce the energy in the source and promote the detection of the intact molecular ion.

  • Issue: Poor Sensitivity

    • Cause & Solution: Ensure the mobile phase is compatible with good ionization. While low pH is often beneficial for peak shape in chromatography, it can sometimes suppress ionization in positive electrospray mode. A mobile phase pH of 2.5-4 is often a good compromise. Also, optimize the capillary voltage and gas flows (nebulizer and drying gas) to maximize signal intensity.

References

  • Schappler, J. (n.d.). Sample preparation for polar metabolites in bioanalysis. Analyst (RSC Publishing).
  • Sample preparation for polar metabolites in bioanalysis. (n.d.). SciSpace.
  • Mixed-Mode Chromatography and Stationary Phases. (n.d.).
  • Mixed-Mode HPLC Columns. (n.d.). Thermo Fisher Scientific - US.
  • Sample preparation for polar metabolites in bioanalysis | Request PDF. (n.d.). ResearchGate.
  • Mixed-Mode HPLC Separations: What, Why, and How. (2014, March 1). LCGC International.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Mixed-Mode Chromatography—A Review. (n.d.). LCGC International.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • (PDF) Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. (n.d.). ResearchGate.
  • Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. (n.d.).
  • Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab.
  • Ion pair chromatography reagents. (n.d.).
  • Analysis of Polar Compounds with Ion Pair Reagents. (n.d.). Sigma-Aldrich.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Guiochon, G., & Gritti, F. (2009, November 27). Comparison of the adsorption mechanisms of pyridine in hydrophilic interaction chromatography and in reversed-phase aqueous liquid chromatography. PubMed.
  • Troubleshooting guide for the purification of polar quinoline compounds. (n.d.). Benchchem.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International.
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025, August 31). PubMed Central.
  • Polar Hydrophilic Compounds in Pharmaceutical Analysis. (n.d.). Merck.

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Validation & Comparative

A Comprehensive Guide to the Structural Confirmation of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methoxy-pyridin-4-yl)-ethylamine and its salts are heterocyclic compounds of interest in medicinal chemistry and drug discovery due to their structural resemblance to biologically active molecules. The precise arrangement of substituents on the pyridine ring is critical for its pharmacological activity, making unambiguous structural confirmation an essential first step in any research endeavor. This guide focuses on the definitive characterization of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride (CAS 1965309-73-2) and contrasts it with its positional isomer, 2-(4-Methoxy-pyridin-3-yl)-ethylamine, to highlight the nuances of structural elucidation.

Core Structural Features and Key Identifiers

The definitive identification of a chemical entity relies on its unique identifiers and structural formula.

FeatureTarget Compound Comparative Isomer
Chemical Name This compound2-(4-Methoxy-pyridin-3-yl)-ethylamine
CAS Number 1965309-73-2910405-51-5[1]
Molecular Formula C₈H₁₄Cl₂N₂OC₈H₁₂N₂O
Structure A pyridine ring with a methoxy group at position 3 and an ethylamine group at position 4. The amine exists as a dihydrochloride salt.A pyridine ring with a methoxy group at position 4 and an ethylamine group at position 3.
Canonical SMILES COC1=C(C=NC=C1)CCN.Cl.ClCOC1=C(CCN)C=NC=C1[1]

The dihydrochloride form of the target compound indicates that both the pyridine ring nitrogen and the primary amine of the ethylamine side chain are protonated. This has significant implications for its solubility and handling properties, as well as its presentation in certain analytical techniques.

The Imperative of Isomer Differentiation

The distinction between the 3-methoxy-4-yl and 4-methoxy-3-yl substitution patterns is non-trivial. The electronic and steric environment of the pyridine ring and its substituents are altered, which can profoundly impact biological activity, metabolic stability, and other pharmacokinetic properties. Spectroscopic methods are the cornerstone of this differentiation.

Spectroscopic Characterization: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for elucidating the precise connectivity of atoms in a molecule. While specific experimental data for the target compound is not widely published, we can predict the expected spectral features and contrast them with known data for related structures.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. The substitution pattern on the pyridine ring gives rise to a unique set of signals for the aromatic protons.

Expected ¹H NMR Spectral Features:

Proton Environment Expected Chemical Shift (ppm) & Multiplicity for Target Compound Rationale and Comparison with Isomer
Pyridine Protons Three distinct signals in the aromatic region (typically δ 7.0-8.5). The proton at C2 will likely be a singlet or a narrow doublet, the proton at C5 a doublet, and the proton at C6 a doublet.The coupling patterns and chemical shifts are highly sensitive to the substituent positions. For the 4-methoxy-3-yl isomer, the proton at C2 would be a singlet, while the protons at C5 and C6 would be doublets, but with different coupling constants and chemical shifts compared to the target compound due to the different electronic influence of the methoxy group.
Ethylamine Protons Two triplets corresponding to the two methylene groups (-CH₂-CH₂-).The chemical shifts of these protons will be influenced by the proximity to the aromatic ring and the protonated amine. The dihydrochloride form will result in a downfield shift of the protons adjacent to the nitrogen atoms.
Methoxy Protons A sharp singlet around δ 3.8-4.0.This signal is a key indicator of the presence of the methoxy group. Its integration (3H) confirms its identity.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides insight into the carbon framework of the molecule.

Expected ¹³C NMR Spectral Features:

Carbon Environment Expected Chemical Shift (ppm) for Target Compound Rationale and Comparison with Isomer
Pyridine Carbons Five distinct signals in the aromatic region (typically δ 120-160). The carbon bearing the methoxy group (C3) will be significantly shielded.The chemical shifts of the pyridine carbons are highly diagnostic of the substitution pattern. The position of the carbon attached to the electron-donating methoxy group will show a characteristic upfield shift. This provides a clear distinction from the 4-methoxy-3-yl isomer where the C4 carbon would be shielded.
Ethylamine Carbons Two signals in the aliphatic region.The chemical shifts will be consistent with an ethylamine chain.
Methoxy Carbon A signal around δ 55-60.Confirms the presence of the methoxy group.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

Expected Mass Spectral Features:

  • Molecular Ion Peak: For the free base (C₈H₁₂N₂O), the expected exact mass would be around 152.09 g/mol . In the case of the dihydrochloride salt, the molecule may not remain intact, and the spectrum would likely show the mass of the protonated free base.

  • Fragmentation Pattern: Key fragmentation would involve the loss of the ethylamine side chain, providing further structural confirmation.

Experimental Protocols for Structural Verification

To ensure the identity and purity of "this compound," a series of well-defined analytical methods should be employed.

Workflow for Structural Confirmation

Caption: Workflow for the structural confirmation of this compound.

Detailed Methodologies

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of the sample and to separate it from any potential isomers or impurities.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile with an additive like formic acid or trifluoroacetic acid to ensure good peak shape for the amine.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 260 nm).

  • Rationale: This method confirms the presence of a single major component and can be adapted for purification if necessary. The use of an acidic modifier in the mobile phase is crucial for protonating the amines, leading to better interaction with the stationary phase and sharper peaks.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide a detailed map of the molecule's structure.

  • Sample Preparation: Dissolve 5-10 mg of the dihydrochloride salt in a suitable deuterated solvent such as D₂O or DMSO-d₆.

  • Instrumentation: A spectrometer with a field strength of at least 400 MHz is recommended for good signal dispersion.

  • Experiments:

    • ¹H NMR: Provides information on the number and types of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, which is vital for unambiguously assigning the substituent positions.

  • Rationale: The combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, leaving no ambiguity in the structure. For instance, an HMBC experiment would show a correlation between the methoxy protons and the C3 of the pyridine ring, confirming the 3-methoxy substitution.

3. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and elemental composition.

  • Technique: Electrospray ionization (ESI) is well-suited for this polar, charged molecule.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is preferred to obtain an accurate mass measurement.

  • Analysis:

    • Full Scan: To identify the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): To induce fragmentation and analyze the resulting product ions, which can provide further structural information.

  • Rationale: An accurate mass measurement from HRMS can confirm the elemental formula. The fragmentation pattern in MS/MS can help differentiate between isomers, as the different substitution patterns may lead to unique fragmentation pathways.

Structural Relationship Diagram

Structural_Relationship Target 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride Spectroscopy Spectroscopic Techniques Target->Spectroscopy is analyzed by Isomer 2-(4-Methoxy-pyridin-3-yl)-ethylamine Isomer->Spectroscopy is analyzed by NMR NMR (¹H, ¹³C, 2D) Spectroscopy->NMR MS Mass Spectrometry (HRMS) Spectroscopy->MS HPLC HPLC Spectroscopy->HPLC Confirmation Unambiguous Structural Confirmation & Purity NMR->Confirmation provides connectivity MS->Confirmation provides molecular formula HPLC->Confirmation provides purity

Caption: The relationship between the target compound, its isomer, and the analytical techniques used for confirmation.

Conclusion

The structural confirmation of "this compound" is a critical process that underpins its further investigation and development. A multi-technique approach, integrating HPLC, high-field NMR, and high-resolution mass spectrometry, is essential for unambiguous characterization and differentiation from its isomers. The causality-driven experimental choices outlined in this guide provide a robust framework for researchers to confidently verify the structure of this and other novel pyridine derivatives, ensuring the integrity and reproducibility of their scientific findings.

References

Sources

A Comparative Guide to Pyridine Precursors in Medicinal Chemistry: A Case Study in Histamine H₂ Antagonist Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and role as a bioisostere for a phenyl ring make it an invaluable scaffold in drug design.[1][2] This guide provides an in-depth comparison of different heterocyclic precursors for the synthesis of drug candidates, with a focus on scaffolds relevant to histamine H₂ receptor antagonists.

While the specific precursor "2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride" is noted, its detailed synthetic protocols and comparative application data are not widely available in peer-reviewed literature. Therefore, to provide a robust, data-driven comparison, this guide will focus on a closely related and well-documented class of pyridine precursors used in the synthesis of proton-pump inhibitors and H₂ antagonists. We will compare this modern pyridine-based approach with a classical imidazole precursor and a versatile, contemporary multi-component synthesis, offering researchers a clear perspective on the strategic advantages of each route.

Chapter 1: The Modern Pyridine Precursor: 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine

This precursor is a key intermediate in the synthesis of the proton-pump inhibitor Rabeprazole, but its scaffold is highly relevant for building a variety of pharmacologically active molecules. Its synthesis demonstrates a common strategy: functionalization of a pyridine ring via an N-oxide intermediate.

Rationale for the N-Oxide Strategy

The pyridine N-oxide is a crucial intermediate for two primary reasons. First, it activates the methyl group at the 2-position, making its protons more acidic and susceptible to rearrangement and subsequent functionalization (e.g., chlorination). Second, it facilitates nucleophilic substitution at the 4-position, which is otherwise difficult on an electron-rich pyridine ring.

Synthetic Protocol

The synthesis is a multi-step process starting from 2,3-Dimethyl-4-nitropyridine-N-oxide.

Step 1: Synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide

  • To a solution of 2,3-Dimethyl-4-nitropyridine-N-oxide in dimethylformamide (DMF), add potassium carbonate.

  • Add 3-methoxypropan-1-ol to the mixture.

  • Heat the reaction mixture to 120-125 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction, filter, and the resulting filtrate containing the product is used directly in the next step.[3]

Step 2: Chlorination via Rearrangement

  • To the DMF solution from the previous step, add a radical initiator (e.g., dibenzoyl peroxide) and N-chlorosuccinimide (NCS) or a similar chlorinating agent.[3]

  • Maintain the reaction at 25-30 °C for 2-3 hours.[3]

  • Upon completion, the reaction is worked up by adding water and extracting with an organic solvent (e.g., toluene).

  • The organic phase is washed, dried, and concentrated under reduced pressure to yield the target precursor, 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine, which is often converted to its hydrochloride salt for stability and ease of handling.[4]

Synthetic Pathway Diagram

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Chlorination A 2,3-Dimethyl-4-nitropyridine-N-oxide B 3-Methoxypropan-1-ol, K₂CO₃, DMF A->B Reagents C 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide B->C Product D 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide E Radical Initiator, NCS, DMF D->E Reagents F 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine E->F Product

Caption: Synthesis of a substituted pyridine precursor via an N-oxide intermediate.

Chapter 2: The Classical Imidazole Precursor: 4-(Hydroxymethyl)-5-methylimidazole

This precursor is the foundational building block for Cimetidine, the first blockbuster histamine H₂ antagonist. Its synthesis is a classic example of de novo heterocycle construction from acyclic components.

Rationale for the Classical Approach

This route builds the imidazole ring from the ground up, allowing for precise placement of substituents. It relies on well-established condensation and reduction reactions, making it a reliable, albeit lengthy, process.

Synthetic Protocol

Step 1: Synthesis of 4-Carbethoxy-5-methylimidazole

  • React 2-chloroacetoacetic ether with two equivalents of formamide.

  • Heat the mixture to facilitate condensation and cyclization to form the imidazole ring.[5]

Step 2: Reduction to 4-(Hydroxymethyl)-5-methylimidazole

  • Reduce the carbethoxy group of the product from Step 1 using a strong reducing agent like sodium in liquid ammonia or lithium aluminum hydride.[5][6]

  • The reaction yields 4-hydroxymethyl-5-methylimidazole.[5]

  • Treat the resulting alcohol with HCl to form the stable dihydrochloride salt, which is the typical precursor used in subsequent steps.[5]

Synthetic Pathway Diagram

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Reduction & Salification A 2-Chloroacetoacetic ether + Formamide B Heat A->B Condition C 4-Carbethoxy-5-methylimidazole B->C Product D 4-Carbethoxy-5-methylimidazole E 1. Na / liq. NH₃ 2. HCl D->E Reagents F 4-(Hydroxymethyl)-5-methylimidazole Dihydrochloride E->F Final Precursor

Caption: Classical de novo synthesis of an imidazole precursor for Cimetidine.

Chapter 3: The Hantzsch-Type Pyridine Synthesis: A Modern Alternative

The Hantzsch synthesis is a powerful multi-component reaction that constructs a pyridine (or dihydropyridine) ring in a single step from simple starting materials.[7] This approach offers high efficiency and modularity, allowing for the rapid generation of diverse pyridine libraries.

Rationale for the Multi-Component Strategy

This method is a convergent approach where a β-enamine carbonyl compound reacts with a C1 source, such as Rongalite (sodium hydroxymethylsulfinate), to assemble the pyridine ring.[7] It avoids lengthy, linear syntheses and allows for the introduction of four different substituents in one pot, making it ideal for creating libraries of analogues for structure-activity relationship (SAR) studies.

Experimental Protocol

One-Pot Synthesis of a 2,3,5,6-Tetrasubstituted Pyridine

  • Combine a β-enamine carbonyl compound (2 equivalents), such as ethyl 3-aminocrotonate, and Rongalite (1 equivalent) in a suitable solvent like DMSO.

  • Add an oxidizing agent, such as potassium persulfate (K₂S₂O₈), and a base like potassium carbonate (K₂CO₃).

  • Heat the reaction mixture at 100 °C for several hours.

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the resulting substituted pyridine product by column chromatography.[7]

Synthetic Workflow Diagram

G A β-Enamine Carbonyl (2 eq) D One-Pot Reaction DMSO, 100 °C A->D B Rongalite (C1 Source) B->D C Oxidant & Base (K₂S₂O₈, K₂CO₃) C->D E Workup & Purification D->E F Polysubstituted Pyridine E->F

Caption: Workflow for a modern Hantzsch-type multi-component pyridine synthesis.

Chapter 4: Performance Comparison in a Drug Synthesis Application

The ultimate value of a precursor lies in its performance in subsequent synthetic steps. Here, we compare the application of our three precursors in the synthesis of a final H₂ antagonist analogue by coupling them with a side chain, represented here by N-cyano-S-methylisothiourea, a common building block.

Experimental Protocol: Coupling Reaction
  • For the Pyridine Precursor (Forte): Dissolve 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride and the desired thiol (e.g., 2-mercaptobenzimidazole) in methanol with a base like sodium hydroxide to form the thioether intermediate.[3] This intermediate is then further elaborated.

  • For the Imidazole Precursor (Ganellin): React 4-(hydroxymethyl)-5-methylimidazole dihydrochloride with 2-mercaptoethylamine hydrochloride to form the thioether side chain.[5] This intermediate is then coupled with dimethyl N-cyanodithioiminocarbonate, followed by reaction with methylamine to yield Cimetidine.[2]

  • For the Hantzsch Precursor: The functional handles installed during the Hantzsch synthesis (e.g., esters) would first need to be converted to a reactive group like a chloromethyl or hydroxymethyl moiety, mirroring the functionality of the other precursors, before coupling.

Quantitative Data Summary
MetricModern Pyridine RouteClassical Imidazole RouteHantzsch-Type Route
Precursor Synthesis Steps 2-3 steps2-3 steps1 step
Typical Overall Yield Moderate-High (e.g., ~80% over 2 steps[3])Moderate (e.g., ~50-60%)High (often >85%[7])
Reaction Conditions Moderate to high temps (up to 125°C)Can require cryogenic (liq. NH₃) and high tempsModerate temps (~100°C)
Starting Material Cost Moderate (substituted pyridines)Low (simple acyclic compounds)Low (simple carbonyls, amines)
Purification Complexity Moderate (chromatography often needed)High (multiple steps, potential for impurities)Moderate (chromatography for final product)
Versatility for Analogs Good (side chain can be varied)Moderate (requires re-synthesis of core)Excellent (4 points of diversity)

Conclusion & Expert Recommendations

The choice of a synthetic precursor is a strategic decision that depends on the project's goals.

  • The Modern Pyridine Precursor represents a robust and reliable method for producing a specific, highly functionalized intermediate. Its linear nature makes it well-suited for process development and scale-up once a lead candidate has been identified. The use of an N-oxide is a powerful, field-proven tactic for activating specific positions on the pyridine ring.

  • The Classical Imidazole Precursor remains a viable, cost-effective method, especially when starting from inexpensive bulk chemicals. However, its multi-step nature and potentially harsh reaction conditions make it less ideal for the rapid generation of diverse compound libraries required in early-stage discovery.

  • The Hantzsch-Type Synthesis is the superior choice for lead discovery and SAR exploration. Its one-pot, multi-component nature allows for the rapid and efficient creation of a wide array of substituted pyridines from simple, readily available building blocks. This high degree of modularity is invaluable for optimizing potency and other drug-like properties.

For drug development professionals, a hybrid approach is often optimal: employing a Hantzsch-type synthesis or similar modern method for initial library screening, followed by the development of a more linear, scalable route, such as the N-oxide pyridine strategy, for the chosen clinical candidate.

References

  • ResearchGate. (n.d.). Design of Cimetidine Analogs. Available from: [Link]

  • Stark, H., et al. (2012). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. PMC. Available from: [Link]

  • Tsuji, K., et al. (1984). Histamine H2 receptor antagonists. 1. Synthesis of N-cyano and N-carbamoyl amidine derivatives and their biological activities. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2012). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Available from: [Link]

  • Sorba, G., et al. (1989). Potential histamine H2-receptor antagonists. Synthesis, structure and activity of a few open models related to classical H2-antagonists. Arzneimittelforschung. Available from: [Link]

  • Yanagisawa, I., et al. (1986). Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. Journal of Medicinal Chemistry. Available from: [Link]

  • Google Patents. (1985). US4520201A - Synthesis of cimetidine and analogs thereof.
  • Patrick, G. L. (n.d.). RATIONAL DESIGN OF CIMETIDINE. Available from: [Link]

  • GPAT Discussion Center. (2019). SYNTHESIS OF CIMETIDINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. Available from: [Link]

  • Gpatindia. (2020). CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available from: [Link]

  • Google Patents. (2011). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Available from: [Link]

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Comparative Analysis of 2-(3-Methoxy-pyridin-4-yl)-ethylamine Analogs as Histamine H4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships, Experimental Evaluation, and Pharmacokinetic Profiling

Introduction

The histamine H4 receptor (H4R), the fourth identified G-protein coupled receptor (GPCR) for histamine, has emerged as a significant therapeutic target for a spectrum of inflammatory and immune disorders, including atopic dermatitis, asthma, and pruritus.[1][2] Its expression is predominantly localized to cells of hematopoietic origin, such as eosinophils, mast cells, and T-cells, positioning it as a key modulator of immune responses. The 2-(pyridin-4-yl)-ethylamine scaffold has been identified as a promising pharmacophore for the development of potent and selective H4R antagonists. This guide provides a comprehensive comparative analysis of analogs based on the "2-(3-Methoxy-pyridin-4-yl)-ethylamine" core structure, delving into their structure-activity relationships (SAR), methodologies for their biological evaluation, and their pharmacokinetic profiles. While direct comparative data for a systematic series of "2-(3-Methoxy-pyridin-4-yl)-ethylamine" analogs is not extensively available in the public domain, this guide will synthesize findings from closely related series of pyridine and pyrimidine-based H4R antagonists to provide actionable insights for researchers in drug discovery and development.

The 2-(Pyridin-4-yl)-ethylamine Scaffold: A Privileged Motif for H4R Antagonism

The 2-(pyridin-4-yl)-ethylamine core represents a key structural motif in the design of H4R antagonists. The basic ethylamine side chain is crucial for interaction with the receptor, while the pyridine ring offers multiple points for substitution to modulate potency, selectivity, and pharmacokinetic properties. The methoxy group at the 3-position of the pyridine ring in our lead scaffold, "2-(3-Methoxy-pyridin-4-yl)-ethylamine," is a critical feature, likely influencing both the electronic properties of the pyridine ring and the conformational preferences of the molecule. Understanding the impact of modifications to this core structure is paramount for the rational design of novel H4R antagonists.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-(pyridin-4-yl)-ethylamine analogs is highly sensitive to substitutions on both the pyridine ring and the ethylamine side chain. The following sections dissect the SAR of analogs based on findings from related series of H4R antagonists.

Modifications of the Pyridine Ring

The pyridine ring serves as a versatile scaffold for optimization. Key modifications and their anticipated effects include:

  • Substitution at the 3-Position (Bioisosteric Replacement of the Methoxy Group): The 3-methoxy group is a key feature. Its replacement with other functionalities can significantly impact activity. Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties while maintaining the essential binding interactions.[3]

    • Small Alkyl Groups: Replacement of the methoxy group with small alkyl groups may lead to a decrease in metabolic stability.[1]

    • Halogens (F, Cl): Introduction of fluorine or chlorine can alter the electronic properties of the ring and may block metabolic pathways, potentially improving metabolic stability.[4]

    • Cyclic Ethers: Replacing the methoxy group with small cyclic ethers (e.g., oxetane) can maintain or improve metabolic stability while avoiding the formation of reactive metabolites.[1]

    • Difluoroethyl Group: The difluoroethyl group is a well-established bioisostere for the methoxy group, often improving metabolic stability and potency.[5]

  • Substitution at Other Positions (2, 5, and 6): Modifications at other positions on the pyridine ring can also fine-tune the pharmacological profile. Studies on related 2-aminopyrimidine H4R antagonists have shown that substitution at the 6-position with aromatic and secondary amine moieties can significantly enhance potency.[6]

Modifications of the Ethylamine Side Chain

The ethylamine side chain plays a crucial role in the interaction with the H4R.

  • N-Alkylation: N-methylation of the terminal amine can have varied effects. In some histamine derivatives, Nα-methylation leads to a decrease in potency at the H4R.[7]

  • Conformational Restriction: Incorporating the ethylamine side chain into a rigid ring system, such as a piperidine or pyrrolidine, can provide insights into the bioactive conformation and may improve selectivity.[8]

The following table summarizes the anticipated impact of various substitutions based on data from analogous H4R antagonists.

Modification Position Rationale Anticipated Effect on H4R Antagonist Activity Supporting Evidence
Bioisosteric Replacement of Methoxy Group 3Improve metabolic stability, potency, and reduce potential for reactive metabolites.Potentially maintained or improved potency with enhanced pharmacokinetic profile.[1][3][4][5]
Aromatic/Heteroaromatic Substitution 6Explore additional binding pockets and enhance potency.Significant increase in potency observed in analogous 2-aminopyrimidine series.[6]
N-Methylation of Ethylamine Side ChainModulate basicity and interaction with the receptor.Likely decrease in potency based on related histamine derivatives.[7]
Conformational Constraint (e.g., piperidine) Side ChainLock the molecule in a bioactive conformation to improve potency and selectivity.Can lead to highly potent and selective ligands, but stereochemistry is critical.[8]

Experimental Evaluation of 2-(3-Methoxy-pyridin-4-yl)-ethylamine Analogs

A robust and multi-faceted experimental approach is essential to comprehensively characterize the pharmacological profile of novel H4R antagonists. The following section details key in vitro and in vivo assays.

In Vitro Assays

This assay determines the affinity of the test compounds for the H4R.

Principle: A radiolabeled ligand with known high affinity for the H4R (e.g., [³H]histamine or [³H]JNJ7777120) is incubated with a source of the receptor (e.g., membranes from cells stably expressing the human H4R).[2] The test compound is added at various concentrations to compete with the radioligand for binding. The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value.

Experimental Protocol:

  • Membrane Preparation: HEK293 cells stably expressing the human H4R are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes (typically 10-20 µg of protein) with a fixed concentration of [³H]histamine (e.g., 5 nM) and varying concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at 25°C for 60 minutes.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 H4R Binding Assay Workflow prep Membrane Preparation (HEK293-hH4R cells) incubate Incubation (Membranes + [3H]Histamine + Test Compound) prep->incubate Receptor Source filter Filtration (Separate bound from free radioligand) incubate->filter Terminate Reaction count Scintillation Counting (Quantify bound radioactivity) filter->count Measure Radioactivity analyze Data Analysis (Calculate IC50 and Ki values) count->analyze Generate Data

Caption: Workflow for the Histamine H4 Receptor Binding Assay.

These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at the H4R.

a) Gαi-Mediated Signaling: [³⁵S]GTPγS Binding Assay

Principle: The H4R couples to Gi/o proteins. Upon agonist binding, the G protein exchanges GDP for GTP, which is the active state. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins in response to receptor activation. Antagonists will inhibit the agonist-stimulated [³⁵S]GTPγS binding.

Experimental Protocol:

  • Assay Components: Cell membranes expressing the H4R, GDP, [³⁵S]GTPγS, and the test compounds (agonist and/or antagonist) are combined in an assay buffer.

  • Incubation: The reaction is initiated by the addition of the agonist (e.g., histamine). For antagonist testing, the membranes are pre-incubated with the antagonist before the addition of the agonist. The mixture is incubated at 30°C for 60 minutes.

  • Separation and Detection: The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the unbound by filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration-response curves are plotted to determine EC50 values for agonists and IC50 values for antagonists.

b) β-Arrestin Recruitment Assay

Principle: In addition to G protein signaling, GPCRs can also signal through β-arrestin pathways. Some ligands may show biased agonism, preferentially activating one pathway over the other.[9][10] This assay measures the recruitment of β-arrestin to the activated H4R, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).

Experimental Protocol (BRET-based):

  • Cell Line: A cell line co-expressing the H4R fused to a Renilla luciferase (Rluc) and β-arrestin fused to a yellow fluorescent protein (YFP) is used.

  • Assay Procedure: The cells are plated in a 96-well plate and incubated with the test compound. The BRET substrate (e.g., coelenterazine h) is then added.

  • Detection: The light emission from both Rluc (at ~480 nm) and YFP (at ~530 nm) is measured.

  • Data Analysis: The BRET ratio (YFP emission / Rluc emission) is calculated. An increase in the BRET ratio indicates β-arrestin recruitment. Concentration-response curves are generated to determine the potency and efficacy of the compounds.

G cluster_1 H4R Functional Assay Pathways Ligand Ligand (Agonist/Antagonist) H4R Histamine H4 Receptor Ligand->H4R G_protein Gαi/o Protein Signaling ([35S]GTPγS Assay) H4R->G_protein beta_arrestin β-Arrestin Recruitment (BRET/EFC Assay) H4R->beta_arrestin Downstream Downstream Cellular Responses (e.g., Inhibition of cAMP, Calcium Mobilization) G_protein->Downstream beta_arrestin->Downstream

Caption: Signaling pathways evaluated in H4R functional assays.

In Vivo Assays

Principle: Activation of H4R on eosinophils induces a characteristic shape change, which is a prerequisite for chemotaxis. This ex vivo assay measures the ability of a compound to inhibit histamine-induced eosinophil shape change.[11]

Experimental Protocol:

  • Eosinophil Isolation: Eosinophils are isolated from human or animal blood.

  • Incubation: The isolated eosinophils are pre-incubated with the test antagonist followed by stimulation with an H4R agonist (e.g., histamine or imetit).

  • Analysis: The change in cell shape is quantified by flow cytometry or microscopy.

  • Data Analysis: The concentration of the antagonist required to inhibit the agonist-induced shape change by 50% (IC50) is determined.

Principle: To assess the therapeutic potential of H4R antagonists, their efficacy is evaluated in animal models that mimic human inflammatory diseases or pruritus.

Examples of Models:

  • Mouse Model of Atopic Dermatitis: The effect of the test compound on skin inflammation, scratching behavior, and inflammatory cell infiltration is evaluated.[12]

  • Zymosan-Induced Peritonitis in Mice: This model assesses the anti-inflammatory activity of the compound by measuring its ability to reduce neutrophil influx into the peritoneal cavity.[7]

Pharmacokinetic Profiling

A favorable pharmacokinetic (PK) profile is crucial for the clinical success of any drug candidate. The following parameters are essential to evaluate for 2-(3-Methoxy-pyridin-4-yl)-ethylamine analogs.

PK Parameter Description Typical Assay
Solubility The ability of the compound to dissolve in aqueous media.Kinetic or thermodynamic solubility assays.
Permeability The ability of the compound to cross biological membranes.Caco-2 cell permeability assay.
Metabolic Stability The susceptibility of the compound to metabolism by liver enzymes (e.g., Cytochrome P450s).Liver microsomal stability assay.
Plasma Protein Binding The extent to which the compound binds to proteins in the blood.Equilibrium dialysis or ultrafiltration.
In Vivo Pharmacokinetics The absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a living organism.Dosing in rodents (e.g., mice or rats) followed by measurement of plasma concentrations over time to determine parameters like half-life (t1/2), clearance (CL), and volume of distribution (Vd).

A representative workflow for in vitro ADME profiling is depicted below.

G cluster_2 In Vitro ADME Profiling Workflow Sol Solubility Assay LeadOpt Lead Optimization Sol->LeadOpt Perm Caco-2 Permeability Assay Perm->LeadOpt MetStab Microsomal Stability Assay MetStab->LeadOpt PPB Plasma Protein Binding Assay PPB->LeadOpt

Caption: Key in vitro assays for pharmacokinetic profiling.

Conclusion

The "2-(3-Methoxy-pyridin-4-yl)-ethylamine" scaffold represents a promising starting point for the development of novel histamine H4 receptor antagonists. A thorough understanding of the structure-activity relationships, guided by systematic analog synthesis and a comprehensive suite of in vitro and in vivo assays, is critical for optimizing potency, selectivity, and pharmacokinetic properties. While direct comparative data on a series of these specific analogs is limited, the insights gleaned from closely related pyridine and pyrimidine H4R antagonists provide a robust framework for guiding future drug discovery efforts in this important therapeutic area. The experimental protocols and strategic considerations outlined in this guide are intended to empower researchers to efficiently advance their H4R antagonist programs from hit identification to lead optimization and beyond.

References

  • Coruzzi, G., et al. (2007). In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties. British Journal of Pharmacology, 152(8), 1272–1281. [Link]

  • Dunford, P. J., et al. (2006). The histamine H4 receptor mediates inflammation and pruritus in a mouse model of atopic dermatitis. Journal of Allergy and Clinical Immunology, 118(1), 176-183.
  • Thurmond, R. L., et al. (2014). Clinical Development of Histamine H4 Receptor Antagonists. Handbook of Experimental Pharmacology, 220, 269-291. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]

  • Imming, P., et al. (2006). Bioisosteres in medicinal chemistry. Nature Reviews Drug Discovery, 5(10), 853-863.
  • Leurs, R., et al. (2009). Molecular and biochemical pharmacology of the histamine H4 receptor. British Journal of Pharmacology, 157(1), 14–23. [Link]

  • Ligneau, X., et al. (2007). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology, 150(5), 627–635. [Link]

  • Seifert, R., et al. (2013). Histamine Receptors as Drug Targets. Methods in Pharmacology and Toxicology. [Link]

  • Nijmeijer, S., et al. (2013). Detailed analysis of biased histamine H₄ receptor signalling by JNJ 7777120 analogues. British Journal of Pharmacology, 170(1), 89-100. [Link]

  • Nijmeijer, S., et al. (2013). Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues. British Journal of Pharmacology, 170(1), 78-88. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • Fujiwara, Y., & O'Hara, F. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(32), 8284-8288. [Link]

  • Kim, D., et al. (2018). Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry, 61(8), 3498–3510. [Link]

  • Taylor-Costello, M. A., et al. (2019). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. [Link]

  • Smits, R. A., et al. (2006). Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists. Journal of Medicinal Chemistry, 49(15), 4513–4524. [Link]

  • Cowart, M. D., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(20), 6547–6557. [Link]

  • Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 47–57. [Link]

  • Lee, J. H., et al. (2021). Pharmacokinetics, pharmacodynamics, and safety of izuforant, an H4R inhibitor, in healthy subjects: A phase I single and multiple ascending dose study. Clinical and Translational Science, 14(5), 1837–1846. [Link]

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A Researcher's Guide to the Biological Efficacy of Methoxy-Substituted Pyridinylethylamines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological efficacy of methoxy-substituted pyridinylethylamines. Drawing upon established structure-activity relationships (SAR) from analogous phenethylamine compounds, we delve into the predicted receptor interactions, functional activities, and the critical role of methoxy group positioning. This document is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and pharmacology, offering both synthesized data and actionable experimental protocols.

Introduction: The Rationale for Pyridinylethylamines

The phenethylamine scaffold is a cornerstone in neuropharmacology, forming the basis for numerous neurotransmitters and psychoactive compounds. A common strategy in medicinal chemistry to modulate a compound's properties—such as receptor selectivity, metabolic stability, and blood-brain barrier penetration—is bioisosteric replacement. Here, we explore the substitution of the phenyl ring in phenethylamines with a pyridine ring, creating pyridinylethylamines.

This substitution introduces a nitrogen atom into the aromatic ring, which can alter the molecule's electronic distribution, polarity, and potential for hydrogen bonding. This guide specifically examines the influence of methoxy (-OCH₃) substituents on the pyridine ring, as methoxy groups are known to be critical modulators of biological activity in related phenethylamine series, particularly at serotonin receptors.[1][2] Based on the extensive research on methoxy-substituted phenethylamines, the primary targets for these analogous pyridinyl compounds are hypothesized to be the serotonin 5-HT₂ family of receptors (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂𝒸).

G Fig 1: Structural relationship and modification strategy. cluster_0 Core Scaffolds cluster_1 Modification cluster_2 Modulator Phenethylamine Phenethylamine (Well-Studied Precursor) Bioisosteric Bioisosteric Replacement (Phenyl -> Pyridinyl) Phenethylamine->Bioisosteric Methoxy Methoxy Group (-OCH₃) Substitution Phenethylamine->Methoxy Pyridinylethylamine Pyridinylethylamine (Target Scaffold) Pyridinylethylamine->Methoxy Bioisosteric->Pyridinylethylamine

Caption: Structural relationship between phenethylamine and pyridinylethylamine scaffolds.

Structure-Activity Relationships (SAR): The Impact of Methoxy Substitution

The position and number of methoxy groups on the aromatic ring dramatically influence receptor affinity and functional activity. In the well-documented 2,5-dimethoxyphenethylamine series, substitutions at the 4-position are particularly important for 5-HT₂ₐ receptor agonism.[1][2] We can extrapolate these findings to predict the behavior of methoxy-substituted pyridinylethylamines.

The key factors influenced by methoxy substitution are:

  • Lipophilicity : Affects the ability of the compound to cross cell membranes and the blood-brain barrier. The lipophilicity of substituents at the 4-position of phenethylamines has been correlated with 5-HT₂ₐ and 5-HT₂ₑ receptor affinity.[1]

  • Electronic Effects : The electron-donating nature of the methoxy group can influence the pKa of the ethylamine side chain and the electronic character of the aromatic ring, affecting receptor-ligand interactions.

  • Steric Hindrance : The size and position of the methoxy group can either promote or hinder optimal binding orientation within the receptor pocket.

Comparative Efficacy Data from Phenethylamine Analogs

The following table summarizes binding affinity (Kᵢ) and functional potency (EC₅₀) data for key methoxy-substituted phenethylamine compounds at human serotonin receptors. This data serves as our primary model for predicting the efficacy of pyridinylethylamine counterparts.

Compound Class4-Position Substituent (R)h5-HT₂ₐ Affinity (Kᵢ, nM)h5-HT₂ₐ Agonist Potency (EC₅₀, nM)h5-HT₂ₑ Affinity (Kᵢ, nM)h5-HT₂ₑ Agonist Potency (EC₅₀, nM)Reference
2,5-Dimethoxyphenethylamine -H (2C-H)680110012001800[3]
-CH₃ (2C-D)4813011002200[3]
-Br (2C-B)148110001500[3]
-I (2C-I)10488501300[3]
2,6-Dimethoxyphenethylamine -H160034003500>10,000[3]

Analysis and Extrapolation to Pyridinylethylamines:

  • High Affinity Substitutions : Analogous to the potent 4-bromo and 4-iodo-substituted phenethylamines, a pyridinylethylamine with a methoxy group and a halogen on the ring is predicted to have high affinity for the 5-HT₂ₐ receptor.

  • Positional Isomerism is Key : The location of the nitrogen atom in the pyridine ring (e.g., 2-pyridinyl, 3-pyridinyl, 4-pyridinyl) will be a critical determinant of activity. A 2-pyridinyl isomer, for instance, places the nitrogen adjacent to the ethylamine side chain, which could sterically hinder receptor binding or introduce new hydrogen bonding opportunities compared to a 4-pyridinyl isomer.

  • Mechanism of Action : Studies on indolyl-pyridinyl-propenones have shown that simply changing a methoxy group's location from the 5-position to the 6-position on an indole ring can switch the biological activity from inducing methuosis to disrupting microtubules.[4] This highlights the profound impact positional isomerism can have on the mechanism of cell death and, by extension, receptor activation pathways.

Key Experimental Protocols for Efficacy Determination

To validate the predicted efficacy of novel methoxy-substituted pyridinylethylamines, a systematic experimental approach is required. The following protocols describe two fundamental assays for characterizing ligand-receptor interactions.

Protocol 1: Radioligand Receptor Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.

Objective: To determine the inhibitory constant (Kᵢ) of test compounds at the human 5-HT₂ₐ receptor.

Causality: The Kᵢ value is a measure of binding affinity; a lower Kᵢ indicates a higher affinity. This experiment is foundational for understanding if the synthesized compound engages the intended molecular target.

Methodology:

  • Cell Culture & Membrane Preparation : Culture HEK-293 cells stably expressing the human 5-HT₂ₐ receptor. Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes. Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.

  • Assay Setup : In a 96-well plate, add the following in order:

    • Assay Buffer (50 mM Tris-HCl, pH 7.4).

    • Test compound at various concentrations (typically a serial dilution from 100 µM to 0.1 nM).

    • Radioligand (e.g., [³H]ketanserin, a 5-HT₂ₐ antagonist, at a final concentration near its Kₔ value).

    • Cell membrane preparation.

  • Nonspecific Binding Control : Prepare wells containing the radioligand and a high concentration of a known, non-labeled antagonist (e.g., 10 µM spiperone) to determine the amount of radioligand that binds non-specifically.

  • Incubation : Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting & Scintillation Counting : Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with an ice-cold buffer. Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis : Calculate the specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G Fig 2: Workflow for Radioligand Binding Assay. start Start: Prepare Reagents culture 1. Culture & Prepare HEK-293-h5-HT2A Membranes start->culture plate 2. Set up 96-well plate: Buffer, Test Compound, Radioligand culture->plate add_membranes 3. Add Membranes to Initiate Binding plate->add_membranes incubate 4. Incubate (e.g., 60 min at 25°C) add_membranes->incubate harvest 5. Harvest & Filter to Separate Bound Ligand incubate->harvest count 6. Scintillation Counting harvest->count analyze 7. Analyze Data: Calculate IC50 -> Ki count->analyze end End: Determine Affinity (Ki) analyze->end

Caption: Workflow for determining receptor binding affinity (Kᵢ).

Protocol 2: Calcium Mobilization Functional Assay

This assay measures the functional activity (agonism or antagonism) of a compound by detecting changes in intracellular calcium levels, a downstream event of Gq-coupled receptor activation like 5-HT₂ₐ.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds as agonists at the human 5-HT₂ₐ receptor.

Causality: An agonist will activate the receptor, leading to a signaling cascade that results in the release of intracellular calcium. The magnitude and concentration-dependence of this calcium release are direct measures of the compound's functional efficacy and potency.

Methodology:

  • Cell Culture : Plate HEK-293 cells stably expressing the human 5-HT₂ₐ receptor in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading : Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate in the dark (e.g., for 60 minutes at 37°C).

  • Compound Preparation : Prepare serial dilutions of the test compounds and a reference agonist (e.g., serotonin) in the assay buffer.

  • Fluorescence Measurement : Place the cell plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).

  • Assay Execution :

    • Establish a stable baseline fluorescence reading for each well.

    • The instrument automatically adds the test compounds to the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes). The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis : Determine the peak fluorescence response for each concentration of the test compound. Normalize the data to the maximum response produced by the reference agonist (serotonin). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximal efficacy relative to the reference agonist).

G Fig 3: Workflow for Calcium Mobilization Functional Assay. start Start: Plate Cells culture 1. Plate & Culture HEK-293-h5-HT2A Cells start->culture dye_load 2. Load Cells with Calcium-Sensitive Dye (Fluo-4) culture->dye_load plate_reader 3. Place Plate in Fluorescence Reader dye_load->plate_reader baseline 4. Read Baseline Fluorescence plate_reader->baseline add_compound 5. Inject Test Compound baseline->add_compound read_response 6. Record Fluorescence Change (Calcium Flux) add_compound->read_response analyze 7. Analyze Data: Calculate EC50 & Emax read_response->analyze end End: Determine Potency & Efficacy analyze->end

Caption: Workflow for determining functional agonist activity (EC₅₀, Eₘₐₓ).

Signaling Pathway Context

The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Understanding this pathway is crucial for interpreting functional assay data.

G Fig 4: Simplified 5-HT2A Receptor Gq Signaling Pathway. ligand Pyridinylethylamine (Agonist) receptor 5-HT2A Receptor ligand->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) Activation dag->pkc ca_release Ca²⁺ Release er->ca_release

Caption: The Gq signaling cascade initiated by 5-HT₂ₐ receptor activation.

Conclusion and Future Directions

This guide establishes a framework for comparing the biological efficacy of methoxy-substituted pyridinylethylamines by leveraging robust data from their well-characterized phenethylamine analogs. The structure-activity relationships derived from decades of research on phenethylamines suggest that the number and position of methoxy groups, combined with the isomeric position of the nitrogen atom in the pyridine ring, will be critical determinants of 5-HT₂ receptor affinity and function.

Future research should focus on the systematic synthesis and evaluation of a matrix of these compounds. Specifically, synthesizing 2-, 3-, and 4-pyridinylethylamine cores with methoxy substitutions analogous to the most potent phenethylamines (e.g., 2,5-dimethoxy-4-bromo) is a logical next step. The experimental protocols provided herein offer a validated pathway for characterizing these novel compounds, enabling a direct comparison of their efficacy and paving the way for the development of new chemical probes with unique pharmacological profiles.

References

  • Title: Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship - PMC Source: PubMed Central URL: [Link]

  • Title: Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents Source: MDPI URL: [Link]

  • Title: Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity Source: PubMed URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist Source: PubMed URL: [Link]

  • Title: Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines Source: PubMed Central URL: [Link]

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A Comprehensive Guide to Establishing a Reference Standard for 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. This guide provides an in-depth technical overview of the necessary steps to qualify a batch of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride for use as a reference standard, particularly in the absence of a commercially available, pre-qualified standard.

The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the quantitative and qualitative analysis of a drug substance or drug product.[1] Its primary purpose is to ensure the accuracy and reliability of analytical results, which are fundamental to regulatory submissions and ensuring patient safety. When a commercial reference standard from a pharmacopeial source (e.g., USP, EP) is unavailable, a well-documented, in-house qualification process is essential.

This guide will walk you through a comprehensive, self-validating system for the characterization and qualification of this compound, ensuring it meets the stringent requirements for a reference standard.

Workflow for In-House Qualification of a Reference Standard

The qualification of a new batch of a substance as a reference standard is a multi-step process that involves confirming its identity and determining its purity with a high degree of certainty. The following diagram illustrates a typical workflow:

Reference Standard Qualification Workflow cluster_0 Phase 1: Material Acquisition & Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Assay cluster_3 Phase 4: Finalization High-Purity Synthesis High-Purity Synthesis Vendor Documentation Review Vendor Documentation Review High-Purity Synthesis->Vendor Documentation Review Procure Initial Characterization Initial Characterization Vendor Documentation Review->Initial Characterization Initial Checks NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Initial Characterization->NMR_Spectroscopy Proceed if promising Mass_Spectrometry Mass Spectrometry (HRMS) NMR_Spectroscopy->Mass_Spectrometry FTIR_Spectroscopy FTIR Spectroscopy Mass_Spectrometry->FTIR_Spectroscopy HPLC_Purity HPLC Purity (Organic Impurities) FTIR_Spectroscopy->HPLC_Purity Identity Confirmed qNMR_Assay qNMR Assay (Content Assignment) HPLC_Purity->qNMR_Assay Residual_Solvents Residual Solvents (GC-HS) qNMR_Assay->Residual_Solvents Water_Content Water Content (Karl Fischer) Residual_Solvents->Water_Content Inorganic_Impurities Inorganic Impurities (Sulphated Ash) Water_Content->Inorganic_Impurities Data_Review Comprehensive Data Review Inorganic_Impurities->Data_Review All data collected CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation Standard_Implementation Implementation & Stability Monitoring CoA_Generation->Standard_Implementation

Caption: Workflow for the in-house qualification of a reference standard.

Part 1: Identity Confirmation

The first and most critical step is to unequivocally confirm the chemical structure of the candidate material. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR (Proton NMR): The ¹H NMR spectrum should be consistent with the structure of this compound. The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values should all correspond to the expected protons in the molecule.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The number of signals should match the number of non-equivalent carbon atoms in the structure.

Hypothetical NMR Data:

Assignment ¹H NMR (400 MHz, D₂O) δ (ppm) ¹³C NMR (100 MHz, D₂O) δ (ppm)
Pyridine-H2~8.5 (d)~145.0
Pyridine-H5~7.0 (d)~110.0
Pyridine-H6~8.3 (s)~150.0
Methoxy (-OCH₃)~4.0 (s)~56.0
Ethylamine-CH₂~3.5 (t)~38.0
Ethylamine-CH₂~3.2 (t)~25.0
Pyridine-C3-~155.0
Pyridine-C4-~140.0

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecular ion, which provides strong evidence for the elemental composition.

Expected HRMS Data (for the free base):

  • Formula: C₈H₁₂N₂O

  • Calculated Monoisotopic Mass: 152.09496 g/mol

  • Observed Mass: Should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum should show characteristic absorption bands for the aromatic pyridine ring, C-O stretching of the methoxy group, and N-H stretching of the amine salt.

Part 2: Purity Determination and Assay

Once the identity is confirmed, a battery of tests is required to accurately determine the purity of the reference standard.

Organic Purity by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the main component from any process-related impurities and degradation products.[2] The method should be validated according to ICH guidelines (Q2(R1)).[3]

Illustrative HPLC Method:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

The purity is typically determined by area normalization, assuming all impurities have a similar response factor to the main peak. For a reference standard, the purity by HPLC should ideally be ≥99.5%.

Assay by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method for determining the exact content (assay) of a substance without the need for a specific reference standard of the same compound.[4][5][6] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei.[1][6]

qNMR Protocol Outline:

  • Internal Standard Selection: Choose a certified internal standard with known purity that has signals that do not overlap with the analyte. Maleic acid is a common choice.

  • Sample Preparation: Accurately weigh the candidate reference standard and the internal standard. Dissolve them in a suitable deuterated solvent (e.g., D₂O).

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

  • Data Processing and Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The assay is calculated based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.

Water Content by Karl Fischer Titration

The water content of the material should be determined using Karl Fischer titration, as water can affect the assay value.

Residual Solvents by Gas Chromatography (GC)

Residual solvents from the synthesis and purification process should be identified and quantified using headspace gas chromatography (GC-HS). The levels of any residual solvents must comply with ICH Q3C guidelines.

Inorganic Impurities (Sulphated Ash)

The content of inorganic impurities can be estimated by the sulphated ash test. This involves charring the substance and then treating it with sulfuric acid to convert metal oxides and carbonates into sulfates, which are then weighed. The acceptance criterion is typically ≤0.1%.

Part 3: Data Consolidation and Certificate of Analysis

All the data from the identity and purity tests must be compiled and reviewed. A comprehensive Certificate of Analysis (CoA) should then be generated.[7][8]

Example Certificate of Analysis Summary:

Test Method Specification Result
Identity
¹H NMR400 MHz NMRConforms to structureConforms
¹³C NMR100 MHz NMRConforms to structureConforms
Mass SpectrometryHRMSConforms to elemental compositionConforms
FTIRKBr discConforms to reference spectrumConforms
Purity and Assay
Organic PurityHPLC (270 nm)≥ 99.5%99.8%
Assay (on as-is basis)qNMRReport Value99.2%
Water ContentKarl Fischer≤ 0.5%0.2%
Residual SolventsGC-HSComplies with ICH Q3CComplies
Sulphated AshUSP <281>≤ 0.1%0.05%
Overall Purity Mass Balance ≥ 99.0% 99.2%

Comparison with Alternatives

In the absence of a direct commercial reference standard for this compound, the primary alternative is to source a high-purity batch from a custom synthesis laboratory and perform the rigorous in-house qualification detailed in this guide.

Alternative Approaches and Their Considerations:

Alternative Pros Cons
In-house Qualification Full control over characterization and documentation. Cost-effective for long-term use.Requires significant analytical resources and expertise. Time-consuming.
Use of a Closely Related, Commercially Available Standard Readily available with a CoA.May not be suitable for all applications due to structural differences. Response factors in chromatographic methods may differ.
Sourcing from a Non-Specialized Chemical Supplier Potentially lower initial cost.Purity and characterization data are often insufficient for use as a reference standard. May require extensive purification and full qualification.

Conclusion

Establishing a reliable reference standard for this compound is a critical undertaking that underpins the quality and validity of all subsequent analytical work. While the absence of a commercially available pharmacopeial standard presents a challenge, a systematic and scientifically sound in-house qualification process, as outlined in this guide, provides a robust solution. By combining orthogonal analytical techniques for identity confirmation and purity assessment, a well-characterized and trustworthy reference standard can be established, ensuring the accuracy and integrity of research and development in the pharmaceutical industry.

References

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC critical reviews in environmental control, 19(4), 309-340.
  • Durham University. Quantitative NMR Spectroscopy. Available from: [Link].

  • Rong-Rong, S., et al. (2007). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. Applied and environmental microbiology, 73(6), 1798-1804.
  • Mestrelab Research. What is qNMR and why is it important?. Available from: [Link].

  • University of Illinois Chicago. Quantitative NMR (qNMR). Available from: [Link].

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link].

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385.
  • Fetzner, S. (2013). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 79(1), 189-200.
  • European Medicines Agency. (2011). ICH Q2(R1) Validation of analytical procedures: text and methodology.
  • Li, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PloS one, 13(11), e0206938.
  • Google Patents. (2017).
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A Senior Scientist's Guide to Robust Analytical Method Validation: A Comparative Analysis for the Quantification of Novel Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from discovery to a regulated product is paved with data of unimpeachable quality. The foundation of this data integrity lies in the rigorous validation of the analytical methods used to quantify a novel active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of two ubiquitous analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of a representative novel small molecule, herein referred to as "Analyte X."

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind each step, grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). The objective is to empower you to not only execute a validation plan but to design one that is scientifically sound, efficient, and appropriate for its intended purpose.[1][2][3]

The Cornerstone of Quality: Understanding the "Why" of Method Validation

Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[1][2][4] This is not a mere regulatory hurdle; it is the bedrock of confidence in your data. For "Analyte X," this means ensuring that the number you report as its concentration is accurate, precise, and reliable, whether in a simple buffer or a complex biological matrix.

The ICH Q2(R2) guideline, which represents a modernization of analytical principles, provides a comprehensive framework for this process.[5][6][7] It emphasizes a lifecycle approach, where validation is a continuous process rather than a one-time event.[3] This guide is structured around these core principles.

The Interdependence of Validation Parameters

No validation characteristic exists in a vacuum. They are a system of checks and balances that, together, ensure a method is robust and reliable. For instance, without specificity, accuracy is meaningless. Without linearity, the reported concentration is untrustworthy across a range.

G cluster_0 Method Reliability Overall_Reliability Fit for Intended Purpose Specificity Specificity (Selectivity) Accuracy Accuracy (Trueness) Specificity->Accuracy ensures correct analyte is measured Accuracy->Overall_Reliability Precision Precision (Repeatability, Intermediate Precision) Precision->Overall_Reliability Linearity Linearity & Range Linearity->Overall_Reliability Linearity->Accuracy underpins accuracy across concentrations Limits LOD & LOQ Limits->Linearity defines lower end of range Robustness Robustness Robustness->Overall_Reliability ensures transferability

Caption: Interrelationship of core analytical validation parameters.

Technology Showdown: HPLC-UV vs. LC-MS/MS for "Analyte X" Quantification

The choice of analytical technology is a critical decision driven by the molecule's properties, the required sensitivity, and the complexity of the sample matrix.[8][9]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is the workhorse of many QC labs. It separates compounds based on their interaction with a stationary phase and quantifies them by measuring the absorption of UV light. Its primary requirement is that "Analyte X" must possess a chromophore (a light-absorbing chemical moiety).[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method pairs the separation power of LC with the high specificity and sensitivity of a mass spectrometer.[9][10] It measures the mass-to-charge ratio of the analyte, making it exceptionally selective.[9]

Comparative Performance Overview

The following table summarizes the expected performance of each technique for the quantification of "Analyte X" based on internationally recognized acceptance criteria.[4][11]

Validation ParameterHPLC-UVLC-MS/MSRationale & ICH Guideline Context
Specificity / Selectivity Moderate. Susceptible to interference from co-eluting compounds with similar UV spectra.[9][10]Excellent. Unlikely that an interfering compound will have both the same retention time and the same mass fragmentation pattern.[9][10]ICH Q2(R1/R2): Must demonstrate the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4][12]
Linearity (R²) > 0.995> 0.995ICH Q2(R1/R2): The method's ability to elicit results that are directly proportional to the concentration of the analyte in samples.[4][12]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%ICH Q2(R1/R2): The closeness of agreement between the value which is accepted as a conventional true value and the value found.[4][12]
Precision (% RSD) ≤ 2.0%≤ 1.5%ICH Q2(R1/R2): Assesses random error. Repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) are evaluated.[4][11][12]
Limit of Quantitation (LOQ) ~10-100 ng/mL (ppm)~0.01-1 ng/mL (ppb/ppt)ICH Q2(R1/R2): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4][12]
Robustness HighModerate-HighICH Q2(R1/R2): A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][12]

Experimental Protocols: A Step-by-Step Guide to Validation

The following protocols outline the practical execution of key validation experiments. These are designed to be self-validating systems, incorporating system suitability tests (SSTs) to ensure the instrumentation is performing correctly before any validation data is collected.

Workflow for a Typical Validation Experiment (e.g., Linearity)

Caption: Standard workflow for a linearity validation experiment.

Protocol 1: Linearity and Range Assessment
  • Objective: To demonstrate the proportional relationship between instrument response and the concentration of "Analyte X" over a specified range.

  • Procedure:

    • Prepare a stock solution of "Analyte X" reference standard at 1 mg/mL in a suitable solvent.

    • Perform serial dilutions to create at least five calibration standards spanning the expected working range (e.g., 80% to 120% of the target concentration). For an assay, this could be 50, 75, 100, 125, and 150 µg/mL.

    • Run a System Suitability Test (SST) by injecting the 100 µg/mL standard five times. The Relative Standard Deviation (%RSD) for peak area and retention time should be ≤ 1.0%.

    • Inject each calibration standard in triplicate, from the lowest concentration to the highest.

    • Plot the average peak area (y-axis) against the concentration (x-axis).

    • Perform a linear regression analysis.

  • Acceptance Criteria:

    • The coefficient of determination (R²) must be ≥ 0.995.

    • The y-intercept should be minimal (e.g., < 2% of the response at 100% concentration).

    • A visual inspection of the residual plot should show a random distribution of points around the x-axis.

Protocol 2: Accuracy (Recovery)
  • Objective: To determine the closeness of the measured value to the true value. This is typically assessed by spiking a placebo (matrix without the analyte) with a known amount of "Analyte X."

  • Procedure:

    • Prepare a placebo matrix that mirrors the final product formulation but lacks "Analyte X."

    • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three independent samples at each concentration level (total of 9 samples).

    • Analyze these samples using the analytical method.

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria:

    • The mean percent recovery for each level should be within 98.0% to 102.0%.

    • The %RSD for the replicate preparations at each level should be ≤ 2.0%.

Protocol 3: Precision (Repeatability and Intermediate Precision)
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision):

      • Prepare a single, homogeneous batch of "Analyte X" sample at 100% of the target concentration.

      • Have one analyst prepare and analyze six independent samples from this batch on the same day, using the same instrument.

      • Calculate the %RSD of the results.

    • Intermediate Precision (Inter-day precision):

      • Repeat the process above on a different day, with a different analyst, and if possible, on a different instrument.

      • Calculate the %RSD of the combined 12 results from both days.

  • Acceptance Criteria:

    • Repeatability: %RSD ≤ 2.0%.

    • Intermediate Precision: %RSD ≤ 2.0%.

Conclusion and Recommendation

Both HPLC-UV and LC-MS/MS are powerful, validatable techniques for the quantification of "Analyte X." The final choice is not about which method is "better," but which is more fit for purpose.

  • Choose HPLC-UV for: Routine quality control (QC) of drug substances and finished products where the concentration of "Analyte X" is high, the matrix is simple, and cost-effectiveness is a major driver. Its robustness and simplicity make it ideal for high-throughput release testing.

  • Choose LC-MS/MS for: Bioanalysis (e.g., in plasma or tissue), impurity profiling, or any application requiring ultra-high sensitivity and specificity. When you need to find a needle in a haystack, the mass spectrometer is the essential tool.[9]

By grounding your method development and validation in the principles outlined by ICH and FDA guidelines, you ensure that your data is defensible, your product quality is assured, and your development timeline is secure.[5][13][14]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

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  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

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  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

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A-Comparative-Guide-to-the-Cross-Reactivity-of-2-(3-Methoxy-pyridin-4-yl)-ethylamine-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cross-Reactivity Studies in Drug Development

In the pursuit of novel therapeutics, the specificity of a drug candidate for its intended biological target is paramount. Off-target interactions, or cross-reactivity, can lead to a host of undesirable outcomes, ranging from diminished efficacy to severe adverse effects. Tissue cross-reactivity (TCR) studies are therefore an indispensable component of the preclinical safety assessment for novel biologics and small molecules.[1][2][3][4] These investigations serve to identify both specific and non-specific binding of a test compound across a wide array of tissues, thereby flagging potential toxicity and informing the design of subsequent toxicology studies.[1][3][5] Early detection of off-target binding can prevent costly late-stage failures and, most importantly, mitigate the risk of harm to patients in clinical trials.[2][4] This guide provides a comprehensive framework for evaluating the cross-reactivity of derivatives of "2-(3-Methoxy-pyridin-4-yl)-ethylamine," a scaffold with potential relevance to histamine receptor modulation.

Pharmacological Profile of the "Pyridin-4-yl-ethylamine" Scaffold

While "2-(3-Methoxy-pyridin-4-yl)-ethylamine" itself is not extensively documented in publicly available literature, its core structure, "pyridin-4-yl-ethylamine," is a key pharmacophore in many biologically active compounds, notably those targeting histamine receptors. The histamine receptor family, consisting of four G protein-coupled receptors (GPCRs) – H1, H2, H3, and H4 – mediates a wide range of physiological and pathological processes, including allergic reactions, gastric acid secretion, and immune responses.[6][7][8][9]

The ethylamine side chain is a critical feature for binding to histamine receptors. The pyridine ring and its substitutions, such as the 3-methoxy group in the titular compound, play a significant role in determining the affinity and selectivity for the different histamine receptor subtypes. Given this structural similarity, it is plausible that derivatives of "2-(3-Methoxy-pyridin-4-yl)-ethylamine" may exhibit activity at one or more histamine receptors. Therefore, a thorough cross-reactivity assessment against all four histamine receptor subtypes is essential.

Comparative Analysis: Cross-Reactivity with Alternative Histamine Receptor Antagonists

To provide context for the cross-reactivity profile of novel "2-(3-Methoxy-pyridin-4-yl)-ethylamine" derivatives, it is instructive to compare their potential off-target binding with that of established histamine H4 receptor antagonists. The H4 receptor, predominantly expressed on immune cells, is a promising target for inflammatory and allergic disorders.[7][9][10]

Table 1: In Vitro Comparison of H4R Antagonists

CompoundHuman H4R Kᵢ (nM)Human H1R Kᵢ (nM)Human H2R Kᵢ (nM)Human H3R Kᵢ (nM)Functional Activity (IC₅₀, nM)
A-9439315>10,000Data not availableData not available380 (mouse mast cell shape change)[11]
JNJ 77771204.5>10,000>10,000>10,000594 (histamine-evoked Ca²⁺ mobilization)[11]
VUF-6002Data not availableData not availableData not availableData not availableData not available
ToreforantData not availableData not availableData not availableData not availableData not available

This table is populated with publicly available data for illustrative purposes. A comprehensive guide would require experimental determination of these values for the "2-(3-Methoxy-pyridin-4-yl)-ethylamine" derivatives.

This comparative data highlights the high selectivity of established H4R antagonists for their primary target over other histamine receptor subtypes. A successful "2-(3-Methoxy-pyridin-4-yl)-ethylamine" derivative intended for a specific histamine receptor should exhibit a similarly clean cross-reactivity profile.

Experimental Protocols for Cross-Reactivity Profiling

A robust assessment of cross-reactivity involves a combination of in vitro binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[12][13] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

Experimental Workflow for Histamine Receptor Radioligand Binding Assay

G_protein_signaling cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors H1 H1R Gq Gq/11 H1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Mobilization IP3->Ca H2 H2R Gs Gs H2->Gs AC Adenylate Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP H3_H4 H3R / H4R Gi_o Gi/o H3_H4->Gi_o AC_inhibit Adenylate Cyclase Gi_o->AC_inhibit cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit

Caption: G-protein signaling pathways for histamine receptors.

Step-by-Step Protocol for a Calcium Mobilization Assay (for H1R):

  • Cell Culture: Plate cells expressing the H1 receptor (e.g., HEK293-H1R) in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the "2-(3-Methoxy-pyridin-4-yl)-ethylamine" derivative to the wells. To test for antagonistic activity, pre-incubate the cells with the test compound before adding a known H1 receptor agonist (e.g., histamine).

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound/agonist using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: For agonism, plot the change in fluorescence against the logarithm of the test compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response). For antagonism, plot the response to the agonist against the logarithm of the antagonist concentration to determine the IC₅₀.

Step-by-Step Protocol for a cAMP Assay (for H2R, H3R, and H4R):

  • Cell Culture: Plate cells expressing the H2, H3, or H4 receptor in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP. Then, add varying concentrations of the test compound. To test for antagonism of H2R, co-incubate with an agonist like forskolin. For H3R and H4R, which are Gi/o-coupled and inhibit adenylyl cyclase, stimulate the cells with forskolin to induce cAMP production and then add the test compound to measure the inhibition of this response.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: For H2R agonism, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀. For H3R and H4R antagonism, plot the inhibition of the forskolin-induced cAMP production against the logarithm of the test compound concentration to determine the IC₅₀.

Conclusion

A thorough and systematic evaluation of cross-reactivity is a non-negotiable aspect of modern drug discovery and development. For novel compounds like the derivatives of "2-(3-Methoxy-pyridin-4-yl)-ethylamine," which possess a pharmacophore suggestive of histamine receptor activity, a comprehensive profiling against all four histamine receptor subtypes is imperative. By employing a combination of high-fidelity radioligand binding assays and functionally relevant cell-based assays, researchers can build a detailed picture of a compound's selectivity and potential for off-target effects. This data-driven approach is essential for identifying promising drug candidates with a higher probability of success in clinical trials and, ultimately, for delivering safer and more effective medicines to patients.

References

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Spectroscopic Data Comparison: Unraveling the Isomers of 2-(3-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise identification and characterization of molecular structures are paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the spectroscopic data for 2-(3-methoxyphenyl)ethan-1-amine and its structural isomers, offering a practical framework for their unambiguous differentiation. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we aim to equip researchers, scientists, and drug development professionals with the analytical tools necessary for confident isomer identification.

Introduction to the Isomers: Beyond the Molecular Formula

The molecular formula C9H13NO encompasses a variety of structural isomers, each with a unique three-dimensional arrangement of atoms. For the purpose of this guide, we will focus on the positional isomers of 2-(3-methoxyphenyl)ethan-1-amine, where the methoxy group is situated at different positions on the phenyl ring: the ortho (2-), meta (3-), and para (4-) isomers. While sharing the same mass and elemental composition, their distinct substitution patterns give rise to subtle yet measurable differences in their spectroscopic signatures.

The molecules of interest are:

  • 2-(2-methoxyphenyl)ethan-1-amine (ortho isomer)

  • 2-(3-methoxyphenyl)ethan-1-amine (meta isomer)

  • 2-(4-methoxyphenyl)ethan-1-amine (para isomer)

The ability to differentiate these isomers is critical, as their biological activities can vary significantly due to differences in how they interact with target receptors and enzymes.

Experimental Methodologies

The spectroscopic data presented herein are acquired using standard, validated analytical techniques. The following sections detail the experimental protocols for acquiring NMR, MS, and IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) serving as an internal standard.

Step-by-Step Protocol:

  • Sample Preparation: Weigh approximately 5-10 mg of the analyte and dissolve it in 0.6 mL of CDCl₃.

  • Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Analyte B Dissolve in CDCl3 A->B C Tune & Shim Spectrometer D Acquire 1H & 13C Spectra C->D E Fourier Transform F Phase & Baseline Correction E->F G Peak Integration & Analysis F->G cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc Isomer_ID_Workflow Start Unknown Isomer Sample MS High-Resolution MS Start->MS Confirm C9H13NO IR FTIR Spectroscopy Start->IR Analyze C-H Bending Region NMR 1H & 13C NMR Start->NMR Analyze Aromatic Region & Carbon Shifts Analysis Compare Data to Reference Spectra MS->Analysis IR->Analysis NMR->Analysis Ortho Ortho-isomer Identified Analysis->Ortho e.g., IR band at 750 cm-1 Meta Meta-isomer Identified Analysis->Meta e.g., 13C Ar-C-CH2 at ~140.5 ppm Para Para-isomer Identified Analysis->Para e.g., 1H shows two doublets in aromatic

Caption: Recommended analytical workflow for isomer identification.

For unambiguous structure elucidation, it is highly recommended to utilize a multi-technique approach. The characteristic patterns in the aromatic region of the ¹H NMR spectrum and the C-H out-of-plane bending region of the IR spectrum are particularly powerful diagnostic tools for differentiating these positional isomers.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

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  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

A Senior Application Scientist's Guide to Benchmarking the Purity of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind experimental choices, ensuring a robust and validated approach to quality control.

Introduction: The Criticality of Purity for a Bioactive Moiety

2-(3-Methoxy-pyridin-4-yl)-ethylamine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural motif is found in molecules targeting a range of biological pathways. The purity of this intermediate is paramount; trace impurities can lead to undesirable side reactions, the formation of toxic byproducts, and ultimately, compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a multi-faceted approach to purity determination, leveraging orthogonal analytical techniques to provide a comprehensive purity profile.

Understanding the Impurity Profile: A Synthesis-Based Approach

A thorough understanding of the synthetic route to this compound is fundamental to predicting potential process-related impurities. While multiple synthetic strategies exist, a common approach may involve the reduction of a corresponding cyanomethyl or nitroethyl precursor, which is itself synthesized from a substituted pyridine.

A hypothetical, yet plausible, synthetic pathway is outlined below to illustrate the origin of potential impurities:

Synthesis_Pathway A 3-Methoxy-4-chloropyridine B 3-Methoxy-4-cyanomethylpyridine A->B  NaCN, DMSO   C 2-(3-Methoxy-pyridin-4-yl)-ethylamine B->C  Reduction (e.g., H2/Raney Ni or LiAlH4)   D 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride C->D  HCl in Ether/IPA   HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard and Sample B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Sonicate and Dilute to Final Concentration B->C D Equilibrate C18 Column C->D E Inject Sample/Standard D->E F Run Gradient Elution E->F G Detect at 260 nm F->G H Integrate Peaks G->H I Calculate % Purity (Area Normalization) H->I J Quantify Impurities (Using Reference Standards) H->J GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve Sample in Volatile Solvent (e.g., Methanol) C Inject into GC A->C B (Optional) Derivatize with Silylating Agent B->C D Temperature Programmed Separation C->D E Elute to Mass Spectrometer D->E F Acquire Mass Spectra E->F G Identify Peaks by Library Search (NIST) F->G H Quantify using Internal Standard G->H

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring a safe laboratory environment and protecting our broader ecosystem. This guide provides a detailed, experience-driven protocol for the proper disposal of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride.

In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules, including pyridine, methoxypyridine, and aminopyridine derivatives, to establish a conservative and robust safety and disposal framework. The core principle guiding this protocol is to treat the compound as hazardous chemical waste, adhering to the stringent regulations set forth by the U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA)[1].

Hazard Assessment: A Synthesis of Structural Analogs

To understand the "why" behind our disposal protocol, we must first establish a presumptive hazard profile for this compound. This is achieved by examining its constituent chemical motifs:

  • Pyridine Ring: The pyridine core is a well-documented structural alert. Pyridine and its derivatives are typically flammable, harmful if swallowed, and can cause significant skin and eye irritation[2]. Some aminopyridines, such as 4-aminopyridine, are known to be highly toxic and can affect neural transmission[1][3][4].

  • Amine Group: The ethylamine side chain introduces basicity and potential corrosivity. Alkylamines can be irritants to the respiratory system and skin.

  • Dihydrochloride Salt: The salt form generally indicates good water solubility. While this can aid in creating aqueous solutions for certain applications, it also means that spills can readily contaminate aqueous environments if not properly contained. The salt is formed with hydrochloric acid, and while neutralized in the solid form, its dissolution in water can create a mildly acidic solution.

  • Methoxy Group: The methoxy substituent can influence the metabolic profile and lipophilicity of the compound but does not fundamentally alter the primary hazards associated with the aminopyridine core.

Based on this analysis, all materials contaminated with this compound must be classified and handled as hazardous chemical waste.

Quantitative Hazard Summary (Extrapolated)

The following table summarizes the likely hazard profile based on data from analogous compounds. This should be treated as a conservative guide.

ParameterGuideline/ClassificationRationale/Source Analogs
Waste Classification Hazardous WastePyridine and aminopyridine derivatives are regulated as hazardous[1][3].
Primary Hazards Harmful if swallowed, Skin/Eye Irritant, Potential NeurotoxicityBased on data for 3-Methoxypyridine and 4-Aminopyridine[1][5].
Personal Protective Equipment (PPE) Chemical-resistant gloves (butyl rubber or Viton® recommended), safety goggles, lab coatStandard precautionary measures for handling pyridine-based compounds[2].
Incompatible Materials Strong oxidizing agents, strong basesPyridine derivatives can react exothermically with strong acids and oxidizers.
Disposal Route Licensed Hazardous Waste Contractor (Incineration)High-temperature incineration is the recommended disposal method for pyridine waste[6].

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, storage, and disposal of waste containing this compound.

Step 1: Immediate Segregation at the Point of Generation

The foundation of safe chemical waste management is immediate and proper segregation. Never mix waste streams.

  • Solid Waste:

    • Collect unadulterated solid this compound, along with any contaminated items (e.g., weigh boats, spatulas, Kimwipes), in a dedicated solid hazardous waste container.

    • This container must be made of a compatible material, such as high-density polyethylene (HDPE).

    • Ensure the container is clearly labeled as "Hazardous Waste."

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated liquid hazardous waste container.

    • The container should be leak-proof, shatter-resistant, and have a secure screw-top cap.

    • Causality: It is critical not to neutralize the dihydrochloride salt with a strong base as a pre-treatment step. While this would free the amine, it can create an exothermic reaction and potentially increase the volatility and toxicity of the compound. The salt form is generally more stable for storage and disposal.

  • Contaminated Sharps:

    • Any needles, syringes, or glass pipettes contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and clearly labeled as hazardous waste.

  • Personal Protective Equipment (PPE):

    • Dispose of all contaminated gloves, disposable lab coats, and bench paper in a designated solid hazardous waste container. Do not discard these items in the regular trash.

Step 2: Proper Labeling and Container Management

Accurate labeling is a regulatory requirement and essential for the safety of all personnel, including those who will handle the waste downstream.

  • Labeling: As soon as the first drop of waste enters the container, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all components and their approximate percentages (including solvents).

    • The date of waste generation (the date the first waste was added).

    • The relevant hazard pictograms (e.g., irritant, health hazard).

  • Container Integrity:

    • Keep waste containers closed at all times, except when actively adding waste. This minimizes the release of any potential vapors.

    • Do not overfill containers. Leave at least 10% of headspace to allow for vapor expansion.

Step 3: Secure Interim Storage
  • Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • The SAA must be under the control of the laboratory personnel and situated away from general traffic areas.

  • Ensure secondary containment (e.g., a larger tub or bin) is used to capture any potential leaks from the primary container.

  • Store the waste container away from incompatible materials, particularly strong oxidizing agents and bases.

Step 4: Final Disposal
  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of this chemical down the drain or in regular solid waste. This is a violation of federal regulations and poses a significant threat to the environment.

  • The standard and recommended final disposal method for pyridine-containing waste is high-temperature incineration by a licensed facility, which ensures complete destruction of the compound[6].

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large, in a poorly ventilated area, or you feel unwell, evacuate the immediate area and alert your colleagues and supervisor.

  • Control Access: Secure the area to prevent others from entering.

  • Ventilate: If safe to do so, increase ventilation in the area, for example, by ensuring the chemical fume hood is operating correctly.

  • Assemble PPE: Before attempting any cleanup, don appropriate PPE: chemical-resistant gloves (butyl rubber is preferable to nitrile for pyridine-like compounds), chemical splash goggles, and a lab coat.

  • Contain and Absorb:

    • Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow.

    • Do not use combustible materials like paper towels as the primary absorbent.

    • Work from the outside of the spill inward to prevent spreading.

  • Collect and Dispose:

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (such as isopropanol or ethanol), followed by soap and water.

    • Collect all cleaning materials (wipes, etc.) as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Point of Waste Generation cluster_containment Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated solid Solid Waste (e.g., powder, contaminated labware) start->solid liquid Liquid Waste (e.g., solutions) start->liquid sharps Contaminated Sharps (e.g., needles, glass pipettes) start->sharps ppe Contaminated PPE (e.g., gloves) start->ppe solid_container Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Labeled Sharps Hazardous Waste Container sharps->sharps_container ppe_container Labeled Solid Hazardous Waste Container ppe->ppe_container saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_container->saa liquid_container->saa sharps_container->saa ppe_container->saa ehs_pickup Arrange Pickup via Institutional EHS saa->ehs_pickup incineration Final Disposal by Licensed Contractor (High-Temperature Incineration) ehs_pickup->incineration

Caption: Waste Disposal Workflow for this compound.

References

  • Loba Chemie. 4-AMINOPYRIDINE For Synthesis MSDS. (2013). [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. (2024). [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. (2025). [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. (2025). [Link]

  • PubChem, National Center for Biotechnology Information. PubChem Compound Summary for CID 1727, 4-Aminopyridine. (Date not specified). [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. (2024). [Link]

  • ACTenviro. Best Practices for Laboratory Waste Management. (2024). [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. (2019). [Link]

  • Jubilant Ingrevia Limited. Pyridine ACS Safety Data Sheet. (2024). [Link]

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A Senior Application Scientist's Guide to Handling 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The compound 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride, a substituted pyridine derivative, requires meticulous handling due to the potential hazards associated with its structural components. This guide provides a comprehensive operational plan, moving beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of protection for you and your colleagues.

Foundational Hazard Assessment: Understanding the "Why"

While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not always readily available, we can infer its hazard profile by examining its constituent parts: a pyridine ring, an ethylamine side chain, and its formulation as a dihydrochloride salt.

  • Pyridine Core: The pyridine moiety is the primary driver of concern. Pyridine and its derivatives are often volatile and can be harmful if inhaled, swallowed, or absorbed through the skin.[1] They are typically classified as causing skin and serious eye irritation.[2]

  • Amine Functionality: Amines as a class of organic compounds can be irritants and require appropriate protective measures to prevent skin and respiratory exposure.[3]

  • Dihydrochloride Salt: This indicates the compound is a solid, likely crystalline powder. The primary physical hazard during handling is the generation of fine dust, which can be easily inhaled. Therefore, all operations must be conducted in a manner that minimizes dust creation.

Given these characteristics, we must treat this compound with a high degree of caution, assuming it to be an irritant to the skin, eyes, and respiratory system, and potentially harmful if ingested or inhaled.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of preference but a critical control based on the risk assessment. All personnel handling the compound must be equipped with the following:

Protection Type Minimum Requirement Rationale & Best Practices
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standard.Protects against accidental splashes and airborne dust particles. For procedures with a higher risk of splashing (e.g., large-scale dissolution), a face shield should be worn over the safety goggles.[4][5]
Skin & Body Protection Standard laboratory coat, fully buttoned.Provides a primary barrier against incidental contact. Ensure cuffs are snug. For extensive handling, consider a chemical-resistant apron.[4]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).Protects against direct skin contact and absorption.[4] Disposable nitrile gloves may offer limited splash protection but should be changed immediately upon contact. Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid contaminating your skin.[6]
Respiratory Protection All handling must occur in a certified chemical fume hood.This is the most critical engineering control to prevent inhalation of fine powders or potential vapors.[1][7] If a fume hood is not available or for emergency spill response, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[5][8]
Foot Protection Closed-toe, closed-heel shoes.Protects feet from spills and falling objects. Shoes should be made of a non-porous material.[5]

Operational Plan: From Weighing to Waste Disposal

A structured workflow is essential to minimize exposure and ensure safety throughout the experimental process.

Step 1: Preparation and Weighing

This phase presents the highest risk of dust generation and inhalation.

  • Fume Hood Verification: Before starting, ensure the chemical fume hood is operational and the sash is at the indicated safe working height.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Work Surface Preparation: Line the work surface inside the fume hood with absorbent bench paper to contain any minor spills.

  • Weighing: Conduct all weighing of the solid compound within the fume hood. Use a spatula to carefully transfer the material. Avoid any actions that could create airborne dust, such as dropping or rapid movements.

Step 2: Experimental Procedure
  • Dissolution: When adding the compound to a solvent, do so slowly and carefully within the fume hood to prevent splashing.

  • Reaction Monitoring: Keep all reaction vessels containing the compound within the fume hood.

  • Post-Reaction: All subsequent workup and handling of materials containing the compound must also be performed in the fume hood.

Step 3: Decontamination and Cleanup
  • Surface Cleaning: After handling, wipe down the spatula, weigh boat, and any other equipment with a damp cloth or towel before removing them from the fume hood. Dispose of the cleaning materials as hazardous waste.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.[2]

The following diagram illustrates the essential workflow for safely handling this compound.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal prep_start Start verify_hood Verify Fume Hood Function prep_start->verify_hood don_ppe Don Full PPE verify_hood->don_ppe prep_surface Prepare Work Surface don_ppe->prep_surface weigh Weigh Compound prep_surface->weigh Enter Hood dissolve Dissolve/React weigh->dissolve workup Perform Workup dissolve->workup segregate_waste Segregate Hazardous Waste workup->segregate_waste Exit Hood decontaminate Decontaminate Equipment & Surfaces segregate_waste->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands cleanup_end End wash_hands->cleanup_end

Caption: A diagram illustrating the safe handling workflow.

Emergency and Disposal Protocols

Even with meticulous planning, accidents can occur. Being prepared is a non-negotiable aspect of laboratory safety.

Emergency Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2][9] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Spills: For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the spill.[1] Transfer the absorbed material into a sealed, labeled container for hazardous waste disposal. Report all spills to your facility's Environmental Health and Safety (EHS) department.

Waste Disposal Plan

Disposing of pyridine-containing compounds requires adherence to strict environmental regulations.

  • Waste Segregation: All materials contaminated with this compound, including unused product, reaction residues, absorbent materials, and contaminated PPE (like gloves), must be collected in a designated and clearly labeled hazardous waste container.[4]

  • No Drain Disposal: Under no circumstances should this compound or its waste be poured down the drain.[1][7]

  • Professional Disposal: All waste must be disposed of through your institution's EHS-approved hazardous waste disposal program, following all local, state, and federal regulations.[1][10]

By integrating these safety protocols and operational plans into your daily laboratory work, you build a culture of safety that protects not only yourself but your entire research team.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from a specialized chemical handling guide.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile.
  • Fisher Scientific. Safety Data Sheet.
  • Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • CHEMM. Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, August 26). Aldrich M25406 - SAFETY DATA SHEET.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Sigma-Aldrich. (2025, August 5). SAFETY DATA SHEET.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
  • CDH Fine Chemical. material safety data sheet sds/msds.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.